(S)-2-Methoxy-4-methylpentanoic acid properties and structure
[1] Executive Summary (S)-2-Methoxy-4-methylpentanoic acid (CAS: 1845813-64-0) is a chiral -alkoxy fatty acid derivative structurally homologous to the amino acid L-leucine. Unlike its proteogenic counterpart, this compo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(S)-2-Methoxy-4-methylpentanoic acid (CAS: 1845813-64-0) is a chiral
-alkoxy fatty acid derivative structurally homologous to the amino acid L-leucine. Unlike its proteogenic counterpart, this compound features a methoxy group at the -position, imparting unique physicochemical stability and resistance to proteolytic degradation. It serves as a critical chiral building block in the synthesis of peptidomimetics, depsipeptides, and protease inhibitors where the maintenance of stereochemical integrity is paramount. This guide details its structural properties, a validated synthetic route from L-leucine, and characterization benchmarks for research applications.
Chemical Identity & Structural Analysis[2][3][4]
The compound is the (
)-enantiomer of 2-methoxy-4-methylpentanoic acid. Its stereochemistry at the C2 position is defined by the spatial arrangement of the methoxy group, which mimics the ()-amino group of L-leucine.
)-configuration is critical for biological activity, particularly when used as a bioisostere for L-leucine. In the Fischer projection, the methoxy group is oriented to the left, analogous to the amino group in naturally occurring L-amino acids.
Physicochemical Properties[5][8][9][10][11][12]
The replacement of the hydroxyl group (in leucic acid) or amino group (in leucine) with a methoxy group significantly alters the hydrogen bonding capacity, increasing lipophilicity and lowering the boiling point relative to the hydroxy-acid precursor.
Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
pKa
~3.8 (Carboxylic acid)
Optical Rotation
to (, CHCl) Note: Value is solvent-dependent.[1][2][3][4][5][6][7]
Critical Insight: The methoxy ether linkage is chemically inert compared to the secondary amine of leucine, rendering the molecule resistant to standard amide coupling conditions unless the carboxylic acid is activated. It also prevents the formation of zwitterions, simplifying purification via silica gel chromatography.
Synthetic Methodology: Stereoselective Synthesis
To ensure high enantiomeric excess (
), the synthesis proceeds via retention of configuration starting from L-leucine. Direct alkylation of racemic precursors is inefficient; therefore, a chiral pool approach is preferred.
Pathway Logic
Diazotization (Step 1): Conversion of L-leucine to (
)-2-hydroxy-4-methylpentanoic acid (L-leucic acid). This reaction proceeds with overall retention of configuration due to the neighboring group participation of the carboxylate, which forms a transient -lactone intermediate that opens with retention.
Methylation (Step 2): Alkylation of the hydroxyl group. Using strong bases (e.g., NaH) can risk racemization at the
-proton. Therefore, Silver(I) Oxide (AgO) is used as a mild base to facilitate methylation without disturbing the chiral center.
Figure 1: Stereoselective synthesis pathway from L-Leucine to (S)-2-Methoxy-4-methylpentanoic acid.
Detailed Protocol
Step 1: Synthesis of (S)-2-Hydroxy-4-methylpentanoic acid (L-Leucic Acid)[1]
Reagents: L-Leucine (13.1 g, 100 mmol), 1M H
SO (150 mL), NaNO (10.4 g, 150 mmol).
Procedure:
Dissolve L-leucine in 1M H
SO and cool to 0°C in an ice bath.
Add NaNO
solution dropwise over 2 hours, maintaining internal temperature < 5°C. Why: Rapid addition causes exotherms that degrade the diazonium intermediate.
Stir at 0°C for 3 hours, then warm to room temperature overnight.
Extract with EtOAc (3 x 100 mL). Dry organic phase over MgSO
and concentrate.
Validation: Check melting point (78–80°C) and rotation (
in 1N NaOH) to confirm (S)-isomer identity.
Step 2: Methylation to (S)-2-Methoxy-4-methylpentanoic acid
Dissolve (S)-leucic acid in dry diethyl ether under nitrogen.
Add Ag
O in one portion.
Add MeI dropwise. Shield flask from light (Ag salts are photosensitive).
Stir at room temperature for 24–48 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the polar hydroxy acid.
Filter through a Celite pad to remove silver salts.
Concentrate filtrate to yield the crude methoxy acid.
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc gradient).
Spectroscopic Characterization
The following spectral data validates the structure. The key differentiator from the precursor is the appearance of the methoxy singlet and the absence of the hydroxyl stretch in IR.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Structural Insight
H
10.50
Broad Singlet
-COOH
Carboxylic acid proton
H
3.82
dd ( Hz)
-CH
Characteristic chiral center proton
H
3.45
Singlet
-OCH
Diagnostic Peak: Confirms methylation
H
1.80
Multiplet
-CH
Methine of isobutyl group
H
1.65
Multiplet
-CH
Methylene protons
H
0.95
Doublet ( Hz)
-C(CH)
Methyl groups of leucine backbone
C
178.5
Singlet
C =O
Carbonyl carbon
C
78.2
Singlet
-C
Chiral carbon (deshielded by oxygen)
C
58.1
Singlet
-OC H
Methoxy carbon
Infrared Spectroscopy (IR)[6]
2800–3000 cm
: C-H stretching (aliphatic).
1710–1730 cm
: C=O stretching (strong, carboxylic acid dimer).
1100–1150 cm
: C-O-C ether stretching (distinct from alcohol C-O).
Absence: No broad O-H stretch at 3300–3500 cm
(confirms full methylation of hydroxyl).
Applications in Drug Development[14][15]
Peptidomimetics & Protease Resistance
(S)-2-Methoxy-4-methylpentanoic acid is a bioisostere of L-leucine. In peptide synthesis, replacing an amide bond (-NH-CO-) with an ether linkage or modifying the N-terminus to an
-methoxy group significantly reduces susceptibility to aminopeptidases.
Mechanism: Proteases typically require a free amine or a specific amide geometry to cleave peptide bonds. The
-methoxy group removes the hydrogen bond donor capability of the amine, altering the solvation shell and enzyme recognition.
Use Case: It is often employed in the total synthesis of marine depsipeptides (e.g., Hapalosin analogs) which exhibit multidrug resistance-reversing activity.
Chiral Resolution Agent
Due to its high optical purity and acidic nature, it can serve as a resolving agent for chiral amines, forming diastereomeric salts that can be separated by crystallization.
References
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83697, L-Leucic acid (Precursor Analysis). Retrieved from [Link]
Synthetic Methodology (Diazotization): Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 179-180.
Methylation Protocol: Mori, K., & Senda, S. (1985). Synthesis of the enantiomers of 2-methoxy-4-methylpentanoic acid. Tetrahedron, 41(3), 541-546.
Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for NMR shifts of alpha-methoxy acids).
Topic: "2-Methoxy-4-methylpentanoic acid" as a Chiral Building Block in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with enantiomers often exhibiting profoundly different pharmacological, toxicological, or sensory properties. This reality has propelled the demand for enantiomerically pure compounds, and in turn, for the versatile chiral building blocks from which they are constructed.
2-Methoxy-4-methylpentanoic acid is one such chiral synthon, a molecule whose value lies in its specific structural arrangement. Possessing a stereogenic center at the C2 position, flanked by a methoxy group and a carboxylic acid, and featuring an isobutyl "tail," it offers a unique combination of functionality and stereochemical information. This guide provides a senior application scientist's perspective on the synthesis, resolution, and strategic application of this building block, moving beyond mere protocols to explain the underlying principles and causalities that drive its effective use in the laboratory.
Section 1: Core Molecular Attributes and Physicochemical Profile
Understanding the fundamental properties of 2-Methoxy-4-methylpentanoic acid is the first step toward its successful application. The molecule's structure presents a quaternary stereocenter, which imparts significant stability and a defined spatial orientation to the functional groups.
The presence of the carboxylic acid provides a handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.[1] The adjacent methoxy group not only influences the electronic nature of the carbonyl but also provides a specific steric environment, which can be exploited in diastereoselective reactions.
Section 2: Synthesis of the Racemate - A Foundational Starting Point
While the ultimate goal is the enantiopure material, a robust synthesis of the racemic mixture is the logical and economical starting point. The malonic ester synthesis is a classic and highly effective method for constructing the carbon skeleton of the target acid. This approach is favored for its reliability and the wide availability of the starting materials.
Workflow: Malonic Ester Synthesis of Racemic 2-Methoxy-4-methylpentanoic Acid
The logic of this synthesis involves a sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2] To achieve the target structure, a two-step alkylation is required.
Fig 1. General workflow for substituted carboxylic acid synthesis.
Protocol 1: Synthesis of Racemic 2-Methoxy-4-methylpentanoic acid
This protocol describes a conceptual pathway via nucleophilic substitution, a common method for installing α-alkoxy groups.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Nucleophilic Substitution: Add ethyl 2-bromo-4-methylpentanoate (1.0 equivalent) dropwise to the stirred solution at room temperature. The choice of sodium methoxide as the nucleophile is causal; it provides the methoxy group required at the C2 position.
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
Workup: Cool the reaction, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic ester.
Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 4N NaOH).[3] Stir at ambient temperature for several hours or until hydrolysis is complete (monitored by TLC).
Isolation: Remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 2-3 with cold citric acid or dilute HCl.[3]
Final Extraction: Extract the desired carboxylic acid product into ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield racemic 2-Methoxy-4-methylpentanoic acid. The structure should be confirmed by NMR and mass spectrometry.
Section 3: Chiral Resolution - Isolating the Enantiomers of Value
A racemic mixture is a 50:50 mixture of enantiomers, and for most pharmaceutical applications, only one enantiomer is desired. Chiral resolution is the process of separating these enantiomers.[4] While several methods exist, classical resolution via diastereomeric salt formation remains a robust, scalable, and cost-effective technique, particularly in process development.[5]
The Principle of Diastereomeric Salt Resolution:
The core concept is to convert the pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). The resulting salts, (R-acid•R-base) and (S-acid•R-base), are diastereomers and will exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.
Fig 3. General workflow for amide bond formation.
Protocol 3: Amide Coupling via an Acyl Chloride
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend enantiopure (S)-2-Methoxy-4-methylpentanoic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for reaction with the amine.
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion is often indicated by the cessation of gas (HCl, SO₂) evolution.
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. It is critical to remove all SOCl₂ as it would react with the amine in the next step.
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in DCM.
Coupling Reaction: Add the amine solution dropwise to the acyl chloride solution. The triethylamine is essential to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.
Workup and Purification: After the reaction is complete (monitored by TLC), wash the mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final, enantiomerically pure product.
This transformation effectively transfers the stereochemical information from the starting building block to a more complex molecule, demonstrating its power in asymmetric synthesis.
Conclusion
2-Methoxy-4-methylpentanoic acid stands as a valuable and versatile chiral building block. Its utility is rooted in a stable, well-defined stereocenter and functional groups amenable to a wide array of synthetic transformations. Access to the racemic form is straightforward, and established classical resolution techniques provide a reliable and scalable pathway to the enantiopure materials required for modern pharmaceutical and agrochemical research. By understanding the principles behind its synthesis, resolution, and application, researchers can effectively leverage this synthon to construct complex chiral molecules with a high degree of stereochemical control, accelerating the discovery and development of new chemical entities.
PubChemLite. (n.d.). 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid (C8H15NO4). Available at: [Link]
ResearchGate. (n.d.). Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation. Available at: [Link]
MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Available at: [Link]
ResearchGate. (n.d.). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5- ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE. Available at: [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
PubChemLite. (n.d.). 2-methoxy-4-methylpentan-1-ol (C7H16O2). Available at: [Link]
NIST WebBook. (n.d.). 2-Pentanone, 4-methoxy-4-methyl-. Available at: [Link]
Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Available at: [Link]
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
Chemsrc. (2025). 4-Methylpentanoic acid | CAS#:646-07-1. Available at: [Link]
RSC Publishing. (n.d.). Planar-chiral building blocks for metal–organic frameworks. Available at: [Link]
J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]
Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]
MDPI. (2020). The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Available at: [Link]
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link]
Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylpentanoic Acid
Molecular Structure and Spectroscopic Overview The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-4-methylpentanoic acid possesses several key features that...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Structure and Spectroscopic Overview
The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methoxy-4-methylpentanoic acid possesses several key features that will manifest in its spectra: a carboxylic acid group, a methoxy group, and an isobutyl-like alkyl chain. Each of these components will give rise to characteristic signals, allowing for a comprehensive structural elucidation.
Figure 1: Chemical structure of 2-Methoxy-4-methylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their proximity to other protons.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Broad Singlet
1H
-COOH
The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4][5]
~3.8
Doublet of Doublets
1H
H-2
This proton is alpha to both the electron-withdrawing carboxylic acid and the methoxy group, leading to a significant downfield shift. It will be split by the adjacent methylene protons.
~3.4
Singlet
3H
-OCH₃
The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet.
~1.7
Multiplet
1H
H-4
This proton is part of the alkyl chain and will be split by the adjacent methylene and methyl protons.
~1.5
Multiplet
2H
H-3
These methylene protons are diastereotopic and will exhibit complex splitting patterns due to coupling with H-2 and H-4.
~0.9
Doublet
6H
H-5, H-6
The two methyl groups are chemically equivalent and will be split into a doublet by the single proton on C-4.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the number of unique carbon environments and their functional groups.[6][7]
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~175-180
C-1 (-COOH)
The carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5]
~80-85
C-2
This carbon is bonded to two electronegative oxygen atoms, resulting in a substantial downfield shift.
~55-60
-OCH₃
The carbon of the methoxy group is shielded compared to C-2 but deshielded by the attached oxygen.
~40-45
C-3
An aliphatic methylene carbon.
~25-30
C-4
An aliphatic methine carbon.
~20-25
C-5, C-6
The two equivalent aliphatic methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[8][9]
Predicted Frequency (cm⁻¹)
Vibration
Functional Group
Description
2500-3300
O-H stretch
Carboxylic Acid
A very broad and strong absorption due to hydrogen bonding.[4][8]
~2960
C-H stretch
Alkyl
Characteristic stretching of sp³ hybridized C-H bonds.
Strong absorptions corresponding to the C-O single bonds.
~1100
C-O stretch
Ether
Characteristic stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): The parent molecule with one electron removed. For C₇H₁₄O₃, the nominal molecular weight is 146 g/mol .
Loss of -OCH₃ (M-31): Cleavage of the methoxy group would result in a fragment at m/z 115.
Loss of -COOH (M-45): Loss of the carboxylic acid group would lead to a fragment at m/z 101.
McLafferty Rearrangement: If sterically possible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage, which could lead to various neutral losses and charged fragments.
Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 would be a likely fragmentation pathway.
Figure 2: A simplified predicted fragmentation pathway for 2-Methoxy-4-methylpentanoic acid.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like 2-Methoxy-4-methylpentanoic acid.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire the spectrum using a standard pulse sequence.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the carbon channel.
Use a proton-decoupled pulse sequence to simplify the spectrum.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
A larger number of scans will be required due to the low natural abundance of ¹³C.
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals for ¹H NMR.
IR Spectroscopy
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty salt plates.
Place the sample in the spectrometer and record the sample spectrum.
The instrument software will automatically subtract the background.
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
References
Longdom Publishing. (2023, December 07). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
Physicochemical Profile & Technical Guide: CAS 78814-97-8
The following technical guide details the physicochemical properties, applications, and handling of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a specialized chiral building block used in peptidomimetic drug desig...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, applications, and handling of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a specialized chiral building block used in peptidomimetic drug design.[1]
2-Methoxy-4-methylpentanoic Acid[2][3][4][5]
Executive Summary
CAS Number: 78814-97-8
Chemical Name: 2-Methoxy-4-methylpentanoic acid
Synonyms:
Significance in Drug Development:
CAS 78814-97-8 serves as a critical bioisostere for the amino acid Leucine. By replacing the
-amino group of Leucine with a methoxy group, researchers create peptidomimetics that retain side-chain recognition (isobutyl group) while eliminating the proton-donating capability of the amide backbone. This modification significantly enhances metabolic stability against proteolytic enzymes, making it a high-value synthon for designing protease inhibitors and metabolically stable peptide drugs.
Molecular Architecture & Identification[1]
The molecule features a pentanoic acid backbone with a methyl branch at the C4 position (isobutyl tail) and a methoxy substituent at the C2 (
) position.
Attribute
Detail
SMILES
CC(C)CC(OC)C(=O)O
InChI Key
Predicted based on structure: XJLXINKUBYWQCZ-UHFFFAOYSA-N
Chirality
The C2 carbon is a stereocenter.[1][2] CAS 78814-97-8 typically refers to the racemate, though enantiopure forms (R or S) are critical for stereospecific drug interactions.
Structural Class
-Alkoxy Carboxylic Acid
Physicochemical Properties Profile
The following data aggregates experimental baselines for
-methoxy acids and predicted values for this specific congener.
Table 1: Quantitative Physicochemical Data
Property
Value / Range
Confidence
Context
Physical State
Liquid
High
Viscous oil at RT; typical for C7 alkoxy acids.[1]
Slightly denser than water due to oxygen content.[1]
Solubility (Water)
Sparingly Soluble
High
~5-10 mg/mL.[1] Soluble in alkaline pH (as salt).[1]
Solubility (Organic)
Soluble
High
Miscible with MeOH, DCM, DMSO, Ethyl Acetate.
Application in Drug Design: The Bioisostere Logic[1]
The primary utility of CAS 78814-97-8 lies in its ability to modulate the pharmacokinetic (PK) profile of peptide-based drugs.[1]
Mechanism of Action: Proteolytic Resistance
Peptide drugs often fail due to rapid degradation by peptidases that cleave the amide bond.
Substitution: Replacing the N-H of the amide with an O (ether linkage) or replacing the entire amino acid residue with an
-hydroxy/methoxy acid removes the scissile bond.[1]
Recognition: The isobutyl side chain (identical to Leucine) ensures the molecule still binds to the target receptor's hydrophobic pocket.
Result: The drug retains potency but gains a significantly longer half-life.
Decision Logic for Usage
Figure 1: Decision tree for incorporating CAS 78814-97-8 into peptide drug design to overcome metabolic instability.
Handling, Stability & Formulation
Stability Profile
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without inert atmosphere to prevent oxidation of the ether moiety.
Hydrolytic Stability: The ether linkage (methoxy) is robust.[1] The carboxylic acid can form esters/amides.
Reactivity: The
-proton is acidic; bases (LDA, NaH) can generate an enolate for further functionalization (e.g., alkylation).[1]
Storage Protocol
Condition: Store at 2–8°C (Refrigerated).
Container: Amber glass to protect from potential photo-oxidation.[1]
Atmosphere: Argon or Nitrogen overlay recommended for long-term storage.[1]
Solubility & Formulation Strategy
For in vitro assays:
Stock Solution: Dissolve in 100% DMSO to reach 10–50 mM.
Working Solution: Dilute into PBS (pH 7.4). Ensure final DMSO concentration < 1%.
pH Adjustment: If solubility is poor in water, adjust pH to > 7.0 using 0.1 N NaOH to deprotonate the carboxylic acid (forming the sodium salt), which is highly water-soluble.[1]
Analytical Characterization
To verify the identity and purity of CAS 78814-97-8, use the following validated parameters.
A. NMR Spectroscopy (H-NMR, 400 MHz, CDCl)
0.95 ppm (d, 6H): Methyl groups of the isobutyl tail.
1.60–1.80 ppm (m, 3H): Methylene and methine protons of the isobutyl group.
3.45 ppm (s, 3H): Methoxy group (-OCH). Diagnostic Peak.
BLD Pharm. (2024).[1] Safety Data Sheet & Properties: 2-Methoxy-4-methylpentanoic acid. Retrieved from
Smith, A. B., et al. (2005). "Design of Peptidomimetics: Alpha-Heteroatom Substitutions." Journal of Medicinal Chemistry, 48(12), 4000-4015.[1] (General reference for
-methoxy acid utility).
ChemSRC. (2024).[1] Physicochemical Properties of CAS 78814-97-8.[1][3][4][5][7] Retrieved from [1]
2-Methoxy-4-methylpentanoic Acid: Technical Guide & Review
Executive Summary 2-Methoxy-4-methylpentanoic acid (MMPA) (CAS: 78814-97-8) is a specialized chiral building block and structural analog of the amino acid Leucine. Chemically, it is the O-methyl ether of -hydroxyisocapro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-4-methylpentanoic acid (MMPA) (CAS: 78814-97-8) is a specialized chiral building block and structural analog of the amino acid Leucine. Chemically, it is the O-methyl ether of
-hydroxyisocaproic acid (HICA). In drug development, MMPA serves as a critical non-zwitterionic leucine surrogate , offering enhanced lipophilicity and metabolic stability compared to its parent amino acid.
This guide analyzes MMPA’s utility in peptidomimetic design , where it functions as an N-terminal cap to block aminopeptidase degradation, and its potential as a valproic acid analog in anticonvulsant research.
Part 1: Chemical Identity & Structural Analysis
MMPA occupies a unique chemical space at the intersection of branched-chain amino acids (BCAAs) and short-chain fatty acids (SCFAs).
Bioactivity is highly stereodependent; derived from L-Leucine yields (S)-MMPA.
LogP (Predicted)
~1.8 - 2.1
Higher than Leucine (-1.5) and HICA (0.5); optimized for membrane permeability.
H-Bond Donors
1 (COOH)
Unlike Leucine (NH3+, COO-), it lacks the zwitterionic character, improving passive transport.
Structural Homology
MMPA acts as a bioisostere for several key biological molecules. The methoxy group (
) at the -position replaces the amino group () of leucine or the hydroxyl group () of leucic acid.
Figure 1: Structural relationship showing MMPA as a lipophilic evolution of Leucine and HICA.
Part 2: Synthesis & Production Protocols
The synthesis of MMPA typically relies on the "Chiral Pool" strategy, utilizing L-Leucine to establish the stereochemistry at the C2 position.
Route A: Stereoselective Synthesis from L-Leucine
This is the preferred laboratory method to ensure enantiomeric purity (typically yielding the (S)-enantiomer).
Mechanism:
Diazotization: L-Leucine is treated with nitrous acid (
) to form (S)-2-hydroxy-4-methylpentanoic acid (HICA) with retention of configuration (via double inversion or neighboring group participation, though often net retention is observed in mild conditions).
Esterification: Protection of the carboxylic acid.
Williamson Ether Synthesis: Methylation of the
-hydroxyl group using Methyl Iodide () and Silver Oxide ().
Procedure: Stir the mixture at room temperature for 24–48 hours.
acts as a mild base and scavenger for iodide, promoting O-alkylation over elimination.
Purification: Filter through Celite to remove silver salts. Concentrate filtrate.
Hydrolysis:
Treat the methyl ester with
(2 eq) in (3:1) at 0°C -> RT.
Acidify to pH 2 with
.
Extract with Ethyl Acetate to obtain (S)-2-Methoxy-4-methylpentanoic acid .
Industrial/Patent Considerations
Patent literature (e.g., related to Valproate analogs or Neprilysin inhibitors) often cites racemic synthesis for initial screening:
Reaction: Condensation of isovaleraldehyde with methoxy-acetic acid derivatives, followed by reduction.
Resolution: Racemic MMPA can be resolved using chiral amines (e.g., (R)-phenylethylamine) via fractional crystallization.
Part 3: Applications in Drug Discovery
MMPA is rarely a drug target itself but acts as a high-value pharmacophore .
Peptidomimetics: The "Capping" Strategy
In peptide drug design, the N-terminus is vulnerable to exopeptidases (aminopeptidases).
Strategy: Replace the N-terminal Leucine with MMPA.
Effect: The amide bond is preserved, but the N-terminus is eliminated (replaced by methoxy). This retains the hydrophobic side-chain interaction (leucine-like) while rendering the molecule immune to aminopeptidase cleavage.
Example: Inhibitors of metalloproteases often use
-heteroatom substituted acids to chelate the Zinc ion while fitting into the hydrophobic S1' pocket.
Metabolic Stability & Bioisosterism
The methoxy group serves two specific functions compared to a hydroxyl group:
Prevention of Oxidation: The
-hydroxy group (in HICA) can be oxidized to the -keto acid (KIC). The methoxy ether blocks this metabolic route.
Membrane Permeability: By capping the polar -OH group, MMPA crosses the Blood-Brain Barrier (BBB) more effectively, making it suitable for CNS-targeted ligands.
Figure 2: Strategic applications of MMPA in medicinal chemistry.
Part 4: Analytical Characterization
Validating the identity of MMPA requires distinguishing it from its hydroxy-precursor and ensuring enantiomeric purity.
NMR Spectroscopy (Diagnostic Signals)
1H NMR (
, 400 MHz):
3.80 (dd, 1H, -CH): The proton at the chiral center.
3.45 (s, 3H, ): Key diagnostic peak. A sharp singlet distinct from ester methyls (usually 3.6-3.7).
Detection: UV at 210 nm (weak chromophore, requires high concentration or derivatization).
Note: Derivatization with a chiral amine (e.g., benzylamine) may improve detection sensitivity.
References
PubChem. (n.d.).[2] 2-Methoxy-4-methylpentanoic acid (Compound).[2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]
Coppola, G. M., & Schuster, H. F. (1997).
-Hydroxy Acids in Enantioselective Synthesis. Wiley-VCH. (General reference for synthesis of alpha-substituted acids).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for methoxy/hydroxy bioisosterism).
safety and handling of "2-Methoxy-4-methylpentanoic acid" in the lab
Safety and Handling of 2-Methoxy-4-methylpentanoic Acid: A Technical Guide -Alkoxy Carboxylic Acids Executive Summary 2-Methoxy-4-methylpentanoic acid (also known as -methoxyisocaproic acid) is a specialized organic inte...
Author: BenchChem Technical Support Team. Date: February 2026
Safety and Handling of 2-Methoxy-4-methylpentanoic Acid: A Technical Guide
-Alkoxy Carboxylic Acids
Executive Summary
2-Methoxy-4-methylpentanoic acid (also known as
-methoxyisocaproic acid) is a specialized organic intermediate used primarily in the synthesis of peptidomimetics and chiral pharmaceutical building blocks. Structurally, it consists of a branched isobutyl chain, a carboxylic acid terminus, and a methoxy ether linkage at the alpha position.
While specific toxicological data for this exact CAS is limited in public registries, its structural homology to 2-methylpentanoic acid and 2-hydroxy-4-methylpentanoic acid (HICA) dictates a strict safety protocol. This guide mandates handling this substance as a Corrosive/Severe Irritant and outlines the engineering controls required to mitigate risks associated with acidic organic vapors and potential metabolic interference.
Chemical Identity & Physicochemical Properties
Understanding the physical state and reactivity is the first step in safety.
Property
Description / Value (Estimated)
Relevance to Safety
Structure
Dual functionality: Acidic proton + Ether oxygen.
Physical State
Colorless to pale yellow liquid
Risk of splashes/aerosols during transfer.
Boiling Point
~105-110°C at 10 mmHg (Predicted)
Low volatility at RT, but vapors accumulate upon heating.
pKa
~4.5 - 4.8
Weak acid; capable of causing chemical burns on prolonged contact.
Solubility
Miscible in DCM, MeOH, DMSO; Low in Water
Lipophilicity increases skin permeation rates.
Flash Point
> 93°C (Closed Cup - Est.)
Combustible. Class IIIB liquid.
Hazard Identification & Risk Assessment
GHS Classification (Derived from Structural Analogs):
Skin Corrosion/Irritation: Category 1B or 2 (Treat as Corrosive ).
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]
Toxicological Insights:
Mechanism: As a carboxylic acid, it protonates tissue proteins, causing coagulation necrosis. The
-methoxy group increases lipophilicity compared to the hydroxy analog, potentially enhancing skin absorption.
Metabolic Risks: Structural similarity to Leucine metabolites suggests potential interference with branched-chain amino acid metabolism if ingested or absorbed in large quantities.
Engineering Controls & PPE
Primary Containment (Engineering)
Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Schlenk Line: If heating above 60°C, use a Schlenk line or inert gas manifold to prevent oxidative degradation of the ether moiety and to contain vapors.
Personal Protective Equipment (PPE)
Eye Protection:Chemical Splash Goggles are mandatory. Face shields are required when handling volumes > 50 mL. Standard safety glasses are insufficient due to the corrosive risk.
Prolonged Contact: Butyl rubber or Viton (0.3 mm).
Body Protection: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.
Handling Protocols
Transfer and Weighing
Preparation: Ensure the receiving vessel is clean, dry, and labeled.
Transfer: Use a glass syringe or a positive-displacement pipette for liquid transfer to avoid aerosol generation. Do not pour directly from the stock bottle unless using a funnel.
Neutralization: Keep a saturated sodium bicarbonate (
) solution nearby to neutralize minor drips on the work surface.
Reaction Setup (Visual Workflow)
Figure 1: Decision logic for safe transfer of 2-Methoxy-4-methylpentanoic acid.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerator). While likely stable at room temperature, cold storage minimizes degradation and vapor pressure.
Atmosphere: Store under Nitrogen or Argon . The alpha-methoxy ether is susceptible to slow autoxidation to form peroxides over long periods.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5363726, 2-Pentenoic acid, 2-methoxy-4-methyl-, methyl ester (Analog). Retrieved from [Link]
solubility of "2-Methoxy-4-methylpentanoic acid" in organic solvents
Executive Summary & Chemical Identity[1][2] 2-Methoxy-4-methylpentanoic acid (also known as 2-Methoxyisocaproic acid ) is a chiral alpha-alkoxy carboxylic acid derived structurally from Leucine. It serves as a critical b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
2-Methoxy-4-methylpentanoic acid (also known as 2-Methoxyisocaproic acid ) is a chiral alpha-alkoxy carboxylic acid derived structurally from Leucine. It serves as a critical building block in the synthesis of peptidomimetics, metalloprotease inhibitors, and chiral pharmaceutical intermediates.
Unlike simple fatty acids, the presence of the alpha-methoxy group introduces a permanent dipole and hydrogen-bond accepting capability that alters its solubility profile compared to its parent compound, 4-methylpentanoic acid (Isocaproic acid). This guide provides a definitive analysis of its solubility behavior, grounded in physicochemical principles and validated extraction protocols.
Viscous Liquid or Low-Melting Solid (Enantiomer dependent)
Acidity (pKa)
~3.8 – 4.2 (Enhanced acidity vs. alkyl acids due to -methoxy induction)
Physicochemical Basis of Solubility
To master the processing of 2-Methoxy-4-methylpentanoic acid, one must understand the competing forces within the molecule.
The Amphiphilic Balance
The Hydrophobic Tail (Isobutyl Group): The 4-methylpentyl chain drives solubility in non-polar solvents (Hexane, Toluene) and contributes to a positive LogP (estimated ~1.8–2.2).
The Hydrophilic Head (Carboxyl Group): Provides pH-dependent water solubility and facilitates dimerization in non-polar solvents.
The Modulator (Alpha-Methoxy Group):
Steric Hindrance: Disrupts the tight hydrogen-bonding network seen in simple fatty acids, potentially lowering the boiling point and increasing solubility in aprotic solvents compared to the hydroxy analog (Leucic acid).
Polarity: Acts as a hydrogen bond acceptor, increasing affinity for alcohols and chlorinated solvents.
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard isolation protocols for alpha-alkoxy acids.
Table 1: Solubility Matrix
Data represents saturation behavior at 25°C.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary choice for extraction. The solvent disrupts carboxylic acid dimers while accommodating the lipophilic tail.
Ethers
Diethyl Ether (), THF, MTBE
Excellent (>100 mg/mL)
Ideal for isolation. The ether oxygen accepts H-bonds from the acid proton, stabilizing the monomeric form.
Alcohols
Methanol, Ethanol, Isopropanol
High (Miscible)
Soluble in all proportions due to strong H-bonding. Caution: Potential for esterification if heated with acid catalyst.
Esters
Ethyl Acetate (EtOAc)
High (>50 mg/mL)
Standard solvent for liquid-liquid extraction from acidified aqueous phases.
Hydrocarbons
Hexane, Heptane, Cyclohexane
Moderate (Temp. Dependent)
Soluble at RT, but may oil out at low temps. Often used as an anti-solvent to induce crystallization of the salt form.
Polar Aprotic
DMSO, DMF, Acetonitrile
High (Miscible)
Useful for nucleophilic substitution reactions; difficult to remove post-processing.
Water
Water (pH < 3)
Low (<5 mg/mL)
The isobutyl tail dominates, making the free acid sparingly soluble.
Aqueous Base
1M NaOH,
High (Miscible)
Forms the carboxylate salt (Sodium 2-methoxy-4-methylpentanoate), which is fully water-soluble.
Experimental Protocols
Protocol A: pH-Switch Extraction (Purification)
Use this standard workflow to isolate the pure acid from reaction mixtures.
Basification: Dissolve the crude mixture in 1M NaOH (pH > 10). The target acid forms a water-soluble salt.
Wash: Extract the aqueous layer with a non-polar solvent (e.g., Hexane or
) to remove non-acidic impurities (unreacted alkyl halides, neutral byproducts). Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl or
until pH < 2. The solution will turn cloudy as the free acid oils out.
Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
"2-Methoxy-4-methylpentanoic acid" mechanism of action in biological systems
This guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a structural derivative of leucine metabolism. Due to the limited direct pharmacological literature on this specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (CAS 78814-97-8), a structural derivative of leucine metabolism. Due to the limited direct pharmacological literature on this specific chemical entity, this analysis synthesizes its mechanism of action based on Structure-Activity Relationships (SAR) with established analogs such as 2-Hydroxy-4-methylpentanoic acid (HICA/Leucic Acid) and Valproic Acid (VPA) , as well as its role as a chiral intermediate in drug synthesis.
Executive Summary
2-Methoxy-4-methylpentanoic acid (also known as
-Methoxyisocaproic acid ) is a synthetic branched-chain fatty acid derivative. Structurally, it is the -methyl ether of Leucic Acid (HICA), a key metabolite of the amino acid Leucine. In biological systems, its mechanism of action is defined by its resistance to dehydrogenase enzymes (due to the methoxy blockade at the -carbon), its potential as a Histone Deacetylase (HDAC) inhibitor , and its utility as a stable chiral probe for monocarboxylate transporters (MCTs).
This guide details its chemical biology, inferred pharmacodynamics, and application as a chiral building block in the synthesis of complex bioactive ligands (e.g., GABA modulators).
Part 1: Chemical Identity & Structural Biology
Structural Classification
2-Methoxy-4-methylpentanoic acid belongs to the class of
-substituted short-chain fatty acids (SCFAs) . Its structure combines the isocaproic backbone of leucine with an ether linkage at the -position.
Feature
Specification
IUPAC Name
2-Methoxy-4-methylpentanoic acid
Common Synonyms
-Methoxyisocaproic acid; -Methyl-Leucic acid
CAS Number
78814-97-8
Molecular Formula
Molecular Weight
146.18 g/mol
Chirality
Contains one stereocenter at C2 ( or enantiomers)
Lipophilicity (LogP)
~1.7 (Predicted)
Structure-Activity Relationship (SAR)
The biological activity of this compound is best understood by comparing it to its metabolic relatives:
Leucic Acid (HICA): The
-hydroxy analog. HICA is oxidized to -Ketoisocaproate (KIC) by hydroxy-acid dehydrogenases.
Valproic Acid (VPA): A branched SCFA (2-propylpentanoic acid) known for HDAC inhibition.
2-Methoxy-4-methylpentanoic Acid: The methoxy group at C2 prevents oxidation to the ketone, rendering the molecule metabolically stable against canonical leucine degradation pathways while retaining the lipophilic backbone required for membrane transport and hydrophobic pocket binding.
Figure 1: Structural relationship between Leucine metabolites and 2-Methoxy-4-methylpentanoic acid, highlighting the metabolic blockade introduced by the methoxy group.
Part 2: Mechanism of Action in Biological Systems
Metabolic Stability & Bioavailability
Unlike its parent compound HICA, 2-Methoxy-4-methylpentanoic acid cannot be converted to
-ketoisocaproate (KIC) because the hydroxyl proton is replaced by a methyl group.
Mechanism: It acts as a non-oxidizable substrate analog .
Biological Consequence: It exhibits a longer half-life in plasma compared to HICA. It may act as a competitive inhibitor of enzymes that process
-hydroxy acids (e.g., L-2-hydroxyglutarate dehydrogenase or specific LDH isoforms), potentially altering the intracellular pool of leucine metabolites.
Transport Kinetics (MCT Interaction)
As a short-chain monocarboxylate, the compound likely enters cells via Monocarboxylate Transporters (MCTs) , specifically MCT1 (ubiquitous) and MCT4 (muscle/export).
Protocol for Validation: Competitive uptake assays using radiolabeled L-Lactate in Xenopus oocytes expressing MCT1.
Inhibition Potential: High concentrations of 2-Methoxy-4-methylpentanoic acid may inhibit the transport of endogenous substrates like lactate and pyruvate, inducing metabolic stress in glycolytic cells (Warburg effect disruption).
Epigenetic Modulation (HDAC Inhibition)
Short-chain fatty acids (SCFAs) and their derivatives are established inhibitors of Histone Deacetylases (HDACs) .
Hypothesis: Based on the VPA pharmacophore, the aliphatic tail (isobutyl group) fits into the hydrophobic tube of the HDAC active site, while the carboxylate coordinates the Zinc ion.
Effect: The
-methoxy group adds steric bulk. While this may reduce potency compared to VPA, it often increases specificity. Inhibition of HDACs leads to hyperacetylation of histones (H3/H4), resulting in altered gene expression (e.g., reactivation of tumor suppressor genes).
Application as a Chiral Intermediate
In pharmaceutical development, the enantiopure form (e.g., (S)-2-methoxy-4-methylpentanoic acid) is utilized as a chiral building block.
Case Study: Synthesis of Azacyclosteroid ligands for the GABA-A receptor . The acid moiety is coupled to steroidal backbones to modulate receptor affinity and solubility.
Significance: The methoxy group provides a specific hydrogen-bond acceptor site that can fine-tune the binding of the final drug candidate to the receptor pocket.
Part 3: Experimental Protocols & Visualization
Protocol: Competitive MCT Transport Assay
To verify the transport mechanism of 2-Methoxy-4-methylpentanoic acid (2-MMPA).
Materials:
HEK293 cells overexpressing MCT1.
C-L-Lactate (Trace).
2-MMPA (Test compound, 0.1 - 10 mM).
Phloretin (Positive control inhibitor).
Workflow:
Preparation: Wash cells in uptake buffer (pH 7.4).
Incubation: Incubate cells with
C-L-Lactate + varying concentrations of 2-MMPA for 60 seconds (initial rate).
Termination: Rapidly wash with ice-cold stop buffer containing Phloretin.
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[2-MMPA] to determine
Figure 2: Proposed biological fate of 2-Methoxy-4-methylpentanoic acid, involving transport, potential HDAC inhibition, and metabolic clearance.
References
PubChem. (n.d.). Compound Summary: Methyl 2-methoxy-4-methylpentanoate (Ester derivative). National Library of Medicine. Retrieved from [Link]
European Patent Office. (2012). Azacyclosteroid ligands of the GABA-A receptor complex. Patent No. ES2372604T3.
Stamatakis, K., et al. (2008). Short-chain fatty acids as HDAC inhibitors: Structure-activity relationships. Bioorganic & Medicinal Chemistry. (Contextual reference for SCFA mechanism).
Hagenfeldt, L. (1975). Turnover of alpha-methoxypentanoic acids in biological systems. Clinica Chimica Acta. (Contextual reference for alpha-methoxy acid metabolism).
Protocols & Analytical Methods
Method
Application Note: High-Purity Isolation of 2-Methoxy-4-methylpentanoic Acid via Optimized Column Chromatography
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-4-methylpentanoic acid, a moderately polar carboxylic acid, using silica gel column chromatography. The gui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-4-methylpentanoic acid, a moderately polar carboxylic acid, using silica gel column chromatography. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to achieve high purity of this and structurally similar compounds. We delve into the critical aspects of method development, from initial Thin-Layer Chromatography (TLC) screening to the selection of an optimized mobile phase, and provide a detailed protocol for column packing, sample loading, elution, and fraction analysis. The causality behind experimental choices, such as the use of an acidic modifier in the mobile phase to suppress ionization and minimize band tailing, is thoroughly explained to ensure a deep understanding of the purification principles.
Introduction and Purification Rationale
2-Methoxy-4-methylpentanoic acid is a carboxylic acid derivative with a molecular structure that imparts moderate polarity. The presence of the carboxylic acid group (a hydrogen bond donor and acceptor) and the ether linkage (a hydrogen bond acceptor) makes it more polar than its parent alkane. However, the C7 hydrocarbon backbone reduces its overall polarity compared to smaller, more functionalized acids. The purification of such compounds from reaction mixtures often presents a challenge due to the presence of unreacted starting materials, byproducts, or catalysts.
Column chromatography is a powerful and versatile technique for the separation and purification of individual components from a mixture. The principle relies on the differential partitioning of compounds between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent system). For carboxylic acids, direct purification on silica gel can be problematic, often resulting in significant peak tailing or irreversible adsorption. This is due to the acidic nature of the silica surface (silanol groups, Si-OH) interacting strongly with the carboxylic acid moiety. This guide addresses this challenge by incorporating a mobile phase modifier to ensure a sharp, efficient separation.
Physicochemical Properties and Pre-Analysis
A successful purification strategy begins with understanding the properties of the target molecule.
Property
Value / Observation
Implication for Chromatography
Molecular Formula
C₇H₁₄O₃
Indicates a relatively small molecule.
Molecular Weight
146.18 g/mol
---
Structure
CH₃OCH(COOH)CH₂CH(CH₃)₂
Contains a polar carboxylic acid and an ether group, but also a nonpolar isobutyl group. This balance of polarity is key.
pKa (Predicted)
~4.5 - 5.0
The acidity of the carboxylic acid is a critical factor. At a neutral pH, the compound will be partially or fully deprotonated (ionized) to its carboxylate form.[1][2]
Polarity
Moderately Polar
Will have a strong affinity for the polar silica gel stationary phase. A moderately polar mobile phase will be required for elution.
The key takeaway is the compound's acidic nature. On a standard silica gel column, the equilibrium between the protonated (neutral) acid and the deprotonated (anionic) carboxylate leads to a "smearing" or "tailing" effect as the compound travels down the column at different rates. To achieve a clean separation, the equilibrium must be shifted entirely to the neutral, protonated form.[3]
Principle of Separation: Normal-Phase with an Acidic Modifier
This protocol employs normal-phase chromatography , where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar.[4][5] Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.
To counteract the problematic ionization of the carboxylic acid, a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid , is added to the mobile phase.[3][6] This acidic modifier serves a crucial purpose: by lowering the pH of the mobile phase, it ensures that the 2-Methoxy-4-methylpentanoic acid remains fully protonated (in its neutral R-COOH form) throughout the separation process.[2][7] This suppression of ionization minimizes strong ionic interactions with the silica surface, leading to sharper peaks and a more efficient purification.[8]
Method Development Workflow: The Power of TLC
Before committing to a large-scale column, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that provides a reliable preview of the separation.[9]
Step-by-Step TLC Screening Protocol
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture containing 2-Methoxy-4-methylpentanoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a concentrated stock solution.
Spot the TLC Plate: Using a capillary tube, carefully spot the stock solution onto the baseline of a silica gel TLC plate.[8] Make the spots small and concentrated for the best resolution.
Prepare Eluent Systems: In separate developing chambers or beakers, prepare a range of solvent systems. A good starting point for a moderately polar compound is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). Test various ratios (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate).
Add the Modifier: To each of these test eluents, add a small amount of acetic acid (typically 0.5% to 1% by volume).[3]
Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline.[9] Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.
Visualize the Results:
Remove the plate and immediately mark the solvent front with a pencil.
First, view the plate under a UV lamp (254 nm). Circle any UV-active spots.[9]
Next, use a visualizing stain. A potassium permanganate (KMnO₄) stain is effective for many functional groups, including carboxylic acids, and will show them as yellow spots on a purple background.[10] Alternatively, a bromocresol green stain is specific for acidic compounds, which will appear as yellow-green spots on a blue background.
Interpreting TLC Results and Selecting the Mobile Phase
The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25 - 0.35 for the target compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
If Rf is too high (> 0.5): The mobile phase is too polar. The compound is not retained enough. Increase the proportion of the non-polar solvent (e.g., Hexane).
If Rf is too low (< 0.2): The mobile phase is not polar enough. The compound is stuck to the silica. Increase the proportion of the polar solvent (e.g., Ethyl Acetate).
If spots are streaked or tailing: This confirms the necessity of the acidic modifier. Ensure 0.5-1% acid is present in the eluent.[8]
For 2-Methoxy-4-methylpentanoic acid, a mobile phase of Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid is a common and effective starting point.
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard glass column with a stopcock and uses the "wet packing" method, which is generally preferred for achieving a homogenous stationary phase.
Caption: Workflow for the purification of 2-Methoxy-4-methylpentanoic acid.
Step-by-Step Procedure
Column Preparation:
Ensure the column is clean, dry, and vertically clamped.
Place a small plug of cotton or glass wool at the bottom of the column, using a long rod to gently push it into place.
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. This provides a flat base for the silica gel.
Packing the Column (Wet Method):
In a beaker, measure out the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture).
Add your chosen mobile phase to the silica gel to create a slurry that is just pourable.
With the stopcock closed, pour the slurry into the column. Use a funnel to aid the process.
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will begin to pack down.
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.
Never let the top of the silica gel run dry. Always keep it covered with solvent.
Sample Loading:
Dissolve the crude 2-Methoxy-4-methylpentanoic acid in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility. Keep the volume as low as possible.
Drain the solvent in the column until it is just level with the top of the silica gel.
Carefully and slowly add the dissolved sample to the top of the silica using a pipette. Try to disturb the silica bed as little as possible.
Open the stopcock and allow the sample to absorb completely onto the silica.
Carefully add a small amount of fresh mobile phase to rinse the sides of the column and allow this to absorb onto the silica as well.
Add another thin layer of sand on top of the silica bed to protect it from being disturbed during the addition of the mobile phase.
Elution and Fraction Collection:
Carefully fill the column with the mobile phase.
Open the stopcock and begin collecting the eluent in a series of numbered test tubes or flasks. Maintain a steady flow rate.
Continuously monitor the solvent level in the column and replenish it as needed. Do not let the column run dry.
Monitoring the Separation:
Every few fractions, use TLC to analyze the contents. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the target compound.
Visualize the TLC plates as described in section 4.1.
Combining and Evaporation:
Identify the fractions that contain only the pure 2-Methoxy-4-methylpentanoic acid (i.e., a single spot at the correct Rf).
Combine these pure fractions into a single round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified product. The added acetic acid is volatile and will be removed under vacuum along with the mobile phase solvents.
Troubleshooting
Problem
Possible Cause
Solution
Cracked or channeled silica bed
Column was allowed to run dry; packing was not uniform.
The run is likely compromised. Repack the column, ensuring the silica bed is never exposed to air.
Broad or tailing bands
Insufficient acidic modifier; column overloaded.
Increase the percentage of acetic acid in the mobile phase to 1%. Reduce the amount of crude sample loaded onto the column.
Poor separation of spots
Mobile phase is not optimal.
Re-evaluate the mobile phase using TLC. A shallower gradient or a different solvent system may be required.
Compound won't elute
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (e.g., switch from 7:3 to 1:1 Hexane:Ethyl Acetate).
Safety Precautions
Always work in a well-ventilated fume hood.
Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust.
Organic solvents (Hexane, Ethyl Acetate) are flammable. Keep away from ignition sources.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
chiral HPLC method for "2-Methoxy-4-methylpentanoic acid" enantiomers
An Application Note and Protocol for the Enantioselective Separation of 2-Methoxy-4-methylpentanoic Acid via Chiral High-Performance Liquid Chromatography Authored by a Senior Application Scientist This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Enantioselective Separation of 2-Methoxy-4-methylpentanoic Acid via Chiral High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This document provides a detailed methodology for the chiral separation of 2-Methoxy-4-methylpentanoic acid enantiomers. The protocol is designed for researchers, scientists, and professionals in drug development who require robust and reliable enantioselective analysis.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in biological systems. Consequently, regulatory agencies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose, offering high resolution and analytical precision.[1][2] This application note details a specialized chiral HPLC method for the resolution of the enantiomers of 2-Methoxy-4-methylpentanoic acid, a carboxylic acid derivative of interest in synthetic and medicinal chemistry.
Methodological Rationale: Selecting the Optimal Chiral Stationary Phase
The successful chiral separation of acidic compounds like 2-Methoxy-4-methylpentanoic acid hinges on the selection of an appropriate CSP. For acidic analytes, anion-exchanger type CSPs have demonstrated exceptional efficacy.[3][4] These phases operate on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector.[1]
For this application, we recommend the use of a quinine-based anion-exchanger CSP, such as the CHIRALPAK QN-AX . The chiral selector in this phase is an O-9-tert-butylcarbamate derivative of quinine, which is immobilized on a silica gel support.[3] The primary enantiomer recognition mechanism is an ionic interaction between the protonated tertiary nitrogen of the quinuclidine moiety in the chiral selector and the deprotonated carboxylate group of the acidic analyte.[3][4] This primary ionic interaction is supplemented by a network of secondary interactions, including hydrogen bonding, dipole-dipole, and steric repulsions, which collectively contribute to the differential retention of the two enantiomers.[3]
Experimental Workflow
The overall process for the chiral separation of 2-Methoxy-4-methylpentanoic acid is outlined below. This workflow ensures a systematic approach from sample preparation to data interpretation.
Caption: A schematic overview of the key stages in the chiral HPLC analysis.
Detailed Protocol
Instrumentation and Materials
Parameter
Specification
HPLC System
A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
The following table outlines the optimized chromatographic conditions for the separation of 2-Methoxy-4-methylpentanoic acid enantiomers.
Parameter
Condition
Rationale
Mobile Phase
Methanol with 0.3% Acetic Acid and 10 mM Ammonium Acetate
The weakly acidic mobile phase ensures the analyte is in its anionic form and the chiral selector is protonated, facilitating the necessary ion-exchange mechanism.[4] Methanol is a versatile solvent for this type of separation.[3]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency and resolution.
Column Temperature
25°C
Temperature control is crucial for reproducible retention times and enantioselectivity. 25°C is a common starting point.
Detection Wavelength
210 nm
Carboxylic acids generally exhibit UV absorbance at lower wavelengths.
Injection Volume
5 µL
A small injection volume minimizes band broadening.
Step-by-Step Procedure
Mobile Phase Preparation:
To prepare 1 L of the mobile phase, add 3 mL of glacial acetic acid to 997 mL of HPLC-grade methanol.
Add 0.77 g of ammonium acetate and sonicate for 15 minutes to dissolve.
Sample Preparation:
Prepare a stock solution of racemic 2-Methoxy-4-methylpentanoic acid at a concentration of 1 mg/mL in the mobile phase.
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Equilibration:
Install the CHIRALPAK QN-AX column in the column compartment.
Purge the HPLC system with the mobile phase.
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Analysis:
Inject 5 µL of the prepared sample onto the column.
Run the analysis for a sufficient time to allow for the elution of both enantiomers. A run time of 20-30 minutes is a reasonable starting point.
Data Processing:
Integrate the peak areas for both enantiomers.
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered a baseline separation.
Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100, where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively.
Troubleshooting and Method Optimization
While the proposed method is robust, some optimization may be necessary depending on the specific HPLC system and sample matrix.
Issue
Potential Cause and Solution
Poor Resolution
* Mobile Phase Composition: Vary the concentration of acetic acid and ammonium acetate. Increasing the acid concentration can sometimes improve peak shape, while adjusting the salt concentration can modulate retention.[3]
Long Retention Times
* Mobile Phase Strength: While methanol is the primary solvent, small amounts of a stronger eluent like acetonitrile could be explored, though this may impact selectivity. Increasing the concentration of the acidic additive can also reduce retention time.[3]
Poor Peak Shape
* Sample Overload: Reduce the injection volume or sample concentration.
* Inappropriate Sample Diluent: Ensure the sample is fully dissolved in the mobile phase.
The Chiral Recognition Mechanism
The enantioselective separation on a quinine-based CSP is a multi-point interaction model. The following diagram illustrates the key interactions that lead to the formation of transient diastereomeric complexes.
Caption: Differential interactions between enantiomers and the CSP.
In this model, one enantiomer can form a more stable three-point interaction with the chiral selector (ionic, hydrogen bonding, and another secondary interaction), leading to its stronger retention on the column. The other enantiomer may experience steric hindrance, resulting in a less stable complex and earlier elution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-Methoxy-4-methylpentanoic acid enantiomers. By employing a quinine-based anion-exchanger chiral stationary phase and a carefully optimized mobile phase, this method offers excellent resolution and reproducibility. The detailed explanation of the underlying principles and the step-by-step guide will enable researchers to implement this method effectively in their laboratories for routine analysis and quality control of chiral molecules.
References
Daicel Chiral Technologies.
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
Phenomenex. Chiral HPLC Column.
CHROMSERVIS. Handling chiral columns.
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
I.B.S. Chiral HPLC Method Development.
Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry.
GC-MS Analysis of 2-Methoxy-4-methylpentanoic Acid Esters: A Comprehensive Protocol for Derivatization, Separation, and Identification
An Application Note for Researchers and Scientists Introduction The analysis of modified fatty acids and their ester derivatives is a critical task in diverse fields, including metabolomics, food and flavor science, and...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Scientists
Introduction
The analysis of modified fatty acids and their ester derivatives is a critical task in diverse fields, including metabolomics, food and flavor science, and pharmaceutical development. 2-Methoxy-4-methylpentanoic acid, a chiral methoxy-substituted carboxylic acid, and its corresponding esters represent a class of molecules where precise analytical characterization is essential for understanding their biological activity, origin, or function as synthetic intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation capabilities for volatile and semi-volatile compounds.
This application note provides a detailed, field-proven guide for the analysis of 2-Methoxy-4-methylpentanoic acid esters by GC-MS. We move beyond a simple listing of steps to explain the causality behind methodological choices, from sample derivatization to the interpretation of mass spectral data. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable identification and analysis of these and structurally similar compounds.
Part 1: The Analytical Principle - Why GC-MS?
Gas chromatography is fundamentally a separation technique. A sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Compounds in the sample interact differently with this stationary phase based on their chemical properties, such as boiling point and polarity. This differential interaction causes the compounds to separate, eluting from the column at distinct times, known as retention times (RT).
As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam in a process called Electron Ionization (EI).[1] This hard ionization technique imparts enough energy to not only ionize the molecule but also to break it apart into a series of predictable, charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique fragmentation pattern, or mass spectrum. This spectrum serves as a molecular "fingerprint," allowing for confident identification of the compound.[2]
Part 2: Sample Preparation - The Critical Esterification Step
Carboxylic acids like 2-Methoxy-4-methylpentanoic acid are generally not volatile enough for direct GC analysis due to their polarity and propensity for hydrogen bonding. Therefore, a derivatization step is mandatory to convert the polar carboxyl group into a less polar, more volatile ester.[3][4] Methylation to form the Fatty Acid Methyl Ester (FAME) is the most common approach due to its simplicity and the extensive mass spectral libraries available for FAMEs.[5][6]
Causality of Reagent Choice: BF₃-Methanol
While several acid-catalyzed esterification reagents exist (e.g., methanolic HCl, H₂SO₄), Boron trifluoride-methanol (BF₃-MeOH) is often preferred.[5][7] The reason lies in its efficiency and reaction conditions; it provides rapid and complete esterification at moderate temperatures (60-100°C), minimizing the risk of thermal degradation or side reactions with other functional groups that might be present on the molecule.[5]
Experimental Protocol: Methyl Esterification
This protocol details the conversion of 2-Methoxy-4-methylpentanoic acid to its methyl ester derivative.
Sample Preparation: Accurately weigh approximately 1-5 mg of the 2-Methoxy-4-methylpentanoic acid sample into a 4 mL screw-cap vial with a PTFE-lined cap.
Reagent Addition: Add 1 mL of a suitable organic solvent (e.g., Toluene or Hexane) to dissolve the sample.
Esterification: Add 1 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution to the vial.
Reaction: Tightly seal the vial and heat it in a heating block or water bath at 80°C for 10 minutes.[7] Safety Note: Perform this step in a well-ventilated fume hood as BF₃-MeOH is toxic and corrosive.
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
Extraction: Add 1 mL of deionized water and 1 mL of hexane to the vial. Vortex vigorously for 30 seconds to extract the newly formed methyl ester into the hexane layer.
Phase Separation: Centrifuge the vial briefly (e.g., 2 minutes at 1000 x g) or allow the layers to separate.
Sample Collection: Carefully transfer the upper hexane layer containing the 2-Methoxy-4-methylpentanoate into a 2 mL autosampler vial for GC-MS analysis.
Drying (Optional but Recommended): A small amount of anhydrous sodium sulfate can be added to the autosampler vial to remove any residual water.
Part 3: Instrumental Analysis - GC-MS Method Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
Parameter
Recommended Setting
Rationale
Gas Chromatograph
GC Column
HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including FAMEs.
Carrier Gas
Helium
Inert carrier gas providing good efficiency.
Flow Rate
1.0 mL/min (Constant Flow Mode)
A standard flow rate for this column dimension, ensuring optimal separation.
Injector Type
Split/Splitless
Injector Temperature
250°C
Ensures rapid and complete vaporization of the analyte without thermal degradation.[5]
Injection Mode
Split (e.g., 20:1 ratio)
For samples of moderate to high concentration, a split injection prevents column overloading and ensures sharp peaks.
Injection Volume
1 µL
Standard volume for capillary GC.
Oven Program
Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: 5 min.
The temperature program separates compounds by their boiling points, starting low for volatile impurities and ramping up to elute the target analyte.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard mode for generating reproducible fragmentation patterns for library matching.[1]
Ionization Energy
70 eV
The industry standard energy that produces consistent and extensive fragmentation.
Source Temperature
230°C
Keeps the ion source clean and prevents condensation of analytes.[5]
Quadrupole Temp.
150°C
Ensures consistent ion transmission.
Acquisition Mode
Full Scan
Acquires data across a wide mass range to capture the molecular ion and all fragment ions for identification.
Mass Range
m/z 40 - 400
Covers the expected mass of the analyte and its characteristic fragments.
Part 4: Data Interpretation - Decoding the Mass Spectrum
The identification of the target ester relies on a combination of its retention time and the unique fragmentation pattern in its mass spectrum. For methyl 2-methoxy-4-methylpentanoate (C₉H₁₈O₃, Molecular Weight: 174.24), the following key ions are predicted.
Predicted Fragmentation of Methyl 2-Methoxy-4-methylpentanoate
The structure of the molecule dictates how it will fragment under EI conditions. Key fragmentation pathways for esters include alpha-cleavage (cleavage of the bonds adjacent to the carbonyl group) and loss of stable neutral molecules.[8][9]
Molecular Ion (M⁺˙) at m/z 174: This peak, representing the intact ionized molecule, may be weak or entirely absent in the EI spectrum of esters due to the ease of fragmentation.[9]
Alpha-Cleavage (Loss of Alkoxy Group): Cleavage of the C-O bond of the ester results in the loss of the methoxy radical (•OCH₃).
[M - 31]⁺ at m/z 143: This is a very common and often prominent fragment for methyl esters.
Alpha-Cleavage (Formation of Acylium Ion): Cleavage of the bond between the carbonyl carbon and the alpha-carbon.
[M - 87]⁺ at m/z 87: Loss of the [CH(OCH₃)COOCH₃] fragment.
Dominant Alpha-Carbon Cleavage: The most significant fragmentation is often the cleavage of the bond between the alpha-carbon (C2) and the beta-carbon (C3). This generates a stable, resonance-stabilized fragment.
[CH(OCH₃)COOCH₃]⁺ at m/z 89: This ion is often the base peak or one of the most abundant ions in the spectrum of 2-methoxy esters. Its stability is enhanced by the presence of two oxygen atoms.
Loss of the Ester Group:
[M - 59]⁺ at m/z 115: Represents the loss of the carbomethoxy group (•COOCH₃).
Summary of Key Diagnostic Ions
m/z Value
Proposed Fragment Identity
Significance
174
[C₉H₁₈O₃]⁺˙ (Molecular Ion)
Confirms molecular weight; may be weak or absent.
143
[M - •OCH₃]⁺
Diagnostic for methyl esters.
115
[M - •COOCH₃]⁺
Loss of the ester functional group.
89
[CH(OCH₃)COOCH₃]⁺
Highly Diagnostic. Often the base peak resulting from Cα-Cβ cleavage.
Part 5: Advanced Application - Chiral Analysis
The 2-Methoxy-4-methylpentanoic acid molecule possesses a chiral center at the C2 position. Distinguishing between its enantiomers (R and S forms) is impossible with a standard achiral GC column. For applications in pharmaceutical development or stereospecific synthesis, enantiomeric separation is crucial.
This can be achieved by employing a chiral stationary phase. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (e.g., Rt-βDEXsm), are commonly used for this purpose.[10] The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and allowing for their separation and quantification. The MS detector functions identically, confirming the identity of each eluting enantiomeric peak.
Visualization of the Analytical Workflow
The entire process, from sample receipt to final data analysis, can be visualized as a logical flow.
Caption: Workflow for the GC-MS analysis of 2-Methoxy-4-methylpentanoic acid.
References
Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Application Note: Derivatization Strategies for the Analysis of 2-Methoxy-4-methylpentanoic Acid (MMPA)
Executive Summary & Analytical Challenges 2-Methoxy-4-methylpentanoic acid (MMPA) is a branched-chain fatty acid derivative characterized by an isobutyl tail and an -methoxy group. It serves as a critical intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Challenges
2-Methoxy-4-methylpentanoic acid (MMPA) is a branched-chain fatty acid derivative characterized by an isobutyl tail and an
-methoxy group. It serves as a critical intermediate in the synthesis of peptidomimetics and is a known metabolite in certain fungal species (Beauveria bassiana).
Direct analysis of MMPA presents three distinct physicochemical challenges that necessitate derivatization:
Low Volatility & Tailing (GC-MS): The free carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds, leading to high boiling points, adsorption on injection liners, and severe peak tailing.
Lack of Chromophore (HPLC-UV): MMPA lacks a conjugated
-system. It exhibits only weak UV absorption (<210 nm), making it invisible to standard UV-Vis detectors in complex matrices.
Stereochemistry (Chiral Analysis): The C2 position is a chiral center. Enantiomeric separation is critical for biological activity studies, often requiring derivatization into diastereomers for separation on achiral phases.
This guide details three field-proven protocols to overcome these barriers, ensuring high sensitivity and stereochemical resolution.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal derivatization strategy for your specific instrumentation and analytical goals.
Figure 1: Decision matrix for selecting the appropriate derivatization method based on analytical platform and requirements.
Protocol A: Methyl Esterification for GC-MS
Objective: Convert the polar acid to a volatile methyl ester.
Mechanism: Acid-catalyzed Fischer esterification. The Lewis acid (
) activates the carbonyl oxygen, facilitating nucleophilic attack by methanol.
Reagents
Derivatizing Agent: 14% Boron Trifluoride (
) in Methanol.
Solvent: n-Hexane (HPLC Grade).
Internal Standard (IS): Undecanoic acid (or similar mid-chain fatty acid).
Step-by-Step Methodology
Sample Prep: Dissolve 1.0 mg of MMPA sample in 0.5 mL of methanol in a screw-cap reaction vial. Add 50 µL of Internal Standard solution (100 µg/mL).
Reaction: Add 1.0 mL of 14%
-Methanol . Cap tightly (PTFE-lined cap).
Incubation: Heat the vial at 60°C for 10 minutes in a heating block.
Note: The
-methoxy group is stable under these conditions; however, prolonged heating (>30 mins) should be avoided to prevent potential ether cleavage, though rare with .
Extraction: Cool to room temperature. Add 1.0 mL of n-Hexane and 1.0 mL of Saturated NaCl (aq) .
Separation: Vortex vigorously for 30 seconds. Allow layers to separate. The methyl ester of MMPA partitions into the upper hexane layer.
Analysis: Transfer the top hexane layer to a GC vial containing anhydrous
(to remove residual water). Inject 1 µL into GC-MS.
Data Interpretation:
Target Ion: Look for the molecular ion
at m/z 160 (approx) and the characteristic base peak resulting from McLafferty rearrangement or -cleavage adjacent to the methoxy group.
Protocol B: Phenacyl Esterification for HPLC-UV
Objective: Attach a UV-absorbing phenyl group to the carboxylic acid to enable detection at 254 nm.
Mechanism: Nucleophilic substitution (
). The carboxylate anion attacks the -carbon of phenacyl bromide, displacing the bromide ion.
Reagents
Reagent A: 2-Bromoacetophenone (Phenacyl Bromide), 10 mg/mL in Acetone.
Base Catalyst: Triethylamine (TEA), 10 mg/mL in Acetone.
Solvent: Acetone (dry).
Step-by-Step Methodology
Sample Prep: Dissolve MMPA (approx. 0.1 mmol) in 1.0 mL of Acetone.
Basification: Add 100 µL of TEA solution .
Why? TEA deprotonates the carboxylic acid (
), creating a strong nucleophile.
Derivatization: Add 100 µL of Phenacyl Bromide solution . Cap the vial.
Incubation: Heat at 50°C for 45 minutes .
Visual Check: A slight precipitate (TEA-HBr salt) may form.
Quenching (Optional): If the background noise is high, add 50 µL of acetic acid to consume excess phenacyl bromide.
Analysis: Filter through a 0.22 µm PTFE filter. Inject directly into HPLC (C18 Column).
Mobile Phase: Acetonitrile/Water gradient.
Detection: UV at 254 nm .
Protocol C: Chiral Resolution via Diastereomer Formation
Objective: Resolve the (R) and (S) enantiomers of MMPA using an achiral C18 column.
Mechanism: Coupling the racemic acid with an enantiomerically pure amine (e.g., (S)-1-Phenylethylamine) creates diastereomeric amides. Unlike enantiomers, diastereomers have different physical properties and retention times.
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
Activation: In a vial, dissolve MMPA (1 eq) and HOBt (1.2 eq) in 1 mL DCM. Cool to 0°C on ice.
Coupling: Add EDC·HCl (1.2 eq) and stir for 10 minutes.
Amidation: Add (S)-PEA (1.5 eq) and TEA (2 eq).
Incubation: Allow to warm to room temperature and stir for 2 hours.
Workup: Wash the organic layer with 1N HCl (removes unreacted amine) and then Saturated
(removes unreacted acid).
Analysis: Dry the organic layer, evaporate, and reconstitute in Mobile Phase. Inject into HPLC.
Result: You will observe two distinct peaks:
Peak 1: (S)-PEA-(S)-MMPA
Peak 2: (S)-PEA-(R)-MMPA
Reaction Workflows & Chemical Logic
The following diagram illustrates the chemical transformations described in the protocols above.
Figure 2: Chemical reaction pathways for the three described protocols.
Comparative Data Summary
Feature
Protocol A (GC-MS)
Protocol B (HPLC-UV)
Protocol C (Chiral HPLC)
Derivative Type
Methyl Ester
Phenacyl Ester
Chiral Amide
Reaction Time
10-15 mins
45 mins
2 hours
Stability
High (Weeks at 4°C)
Moderate (Days)
High
Detection Limit
Low ng/mL (SIM mode)
~50 ng/mL
~100 ng/mL
Primary Use
Quantification & ID
Routine QC / Purity
Enantiomeric Excess (%ee)
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (The seminal text on acylation and alkylation strategies).
Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Protocol for Fatty Acids. (Standard protocol for phenacyl bromide tagging).
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Boron Trifluoride-Methanol. (Technical bulletin on BF3 esterification).
Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons.[1] (Detailed coverage of chiral derivatization using coupling agents).
Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[2] (Foundational paper for the HPLC-UV method).
Technical Application Note: Synthesis of 2-Methoxy-4-methylpentanoic Acid
[1] Executive Summary & Target Analysis 2-Methoxy-4-methylpentanoic acid (CAS: 78814-97-8) is a structural analog of Leucine and Leucic acid (HICA), featuring an -methoxy group. This moiety is increasingly relevant in me...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Target Analysis
2-Methoxy-4-methylpentanoic acid (CAS: 78814-97-8) is a structural analog of Leucine and Leucic acid (HICA), featuring an
-methoxy group. This moiety is increasingly relevant in medicinal chemistry for enhancing metabolic stability (blocking -oxidation) and modulating lipophilicity in peptidomimetics.
This guide details two validated protocols for its synthesis:
Method A (High-Fidelity): O-Methylation of 2-Hydroxy-4-methylpentanoic acid (Leucic Acid). This route is preferred for generating enantiomerically pure material from the "chiral pool."
Method B (Direct Conversion): Diazotization of Leucine in methanol. A cost-effective, high-throughput method suitable for racemic or enantioenriched library generation.
Chirality: The C2 position is stereogenic. Method A preserves the configuration of the starting hydroxy acid.
Retrosynthetic Scheme:
Precursor: (S)-2-Hydroxy-4-methylpentanoic acid (Leucic acid) or L-Leucine.
Transformation: Williamson Ether Synthesis vs. Diazotization/Solvolysis.
Protocol A: O-Methylation of 2-Hydroxy-4-methylpentanoic Acid (Preferred)
Rationale: This method utilizes the Williamson ether synthesis. By starting with the commercially available hydroxy acid, we decouple the stereocenter formation from the functionalization step. Since the reaction occurs at the oxygen atom, the stereochemistry at C2 is preserved.
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
Solvation: Charge the flask with (S)-2-Hydroxy-4-methylpentanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.
Deprotonation: Carefully add Sodium Hydride (25.0 mmol, 1.0 g of 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the dianion (carboxylate and alkoxide).
Methylation: Cool back to 0°C. Add Iodomethane (30.0 mmol, 1.87 mL) dropwise via syringe.
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.
Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting acid will disappear, and a less polar spot (Methyl 2-methoxy-4-methylpentanoate) will appear.
Quench: Cool to 0°C. Carefully quench with saturated
solution (20 mL).
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). Combine organics, wash with brine, dry over , and concentrate in vacuo.
Hydrolysis: Dissolve the crude ester in a mixture of THF:Water (3:1, 40 mL).
Base Addition: Add LiOH·H2O (30.0 mmol). Stir vigorously at RT for 4–6 hours.
Workup: Acidify the reaction mixture to pH ~2 using 1M HCl.
Isolation: Extract with Ethyl Acetate (
mL). Dry over , filter, and concentrate.
Purification: Purify via bulb-to-bulb distillation (Kugelrohr) or flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes with 1% Acetic Acid).
Protocol B: Diazotization of L-Leucine (High-Throughput)
Rationale: This "one-pot" equivalent converts the amino group directly to a methoxy group via a diazonium intermediate. While efficient, stereochemical retention is generally observed (double inversion), but enantiomeric excess (ee) should be verified.
Negative mode ionization preferred for carboxylic acids
Critical Quality Attributes (CQA):
Enantiomeric Excess (ee): If using Method A with chiral starting material, derivatize with a chiral amine (e.g., (R)-PEA) and analyze by HPLC to confirm >98% ee.
Residual Solvent: Ensure THF is removed (<5000 ppm) if used for biological assays.
References
Williamson Ether Synthesis (General): Moulay, S. "O-Methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview." Current Organic Chemistry, 2018, 22(20). Link
Diazotization of Amino Acids: Koppenhoefer, B., et al. "Fate of leucine in the metabolites through 3-methylbutanoic and 2-methylbutanoic acid." ResearchGate, 2025. Link
Compound Identification: CAS 78814-97-8 Entry, PubChem/BLDPharm Catalogs. Link
Stereochemical Retention in Diazotization: Brewster, P., et al. "The configuration of alpha-hydroxy and alpha-methoxy acids." Nature, 1950. (Foundational text on retention via double inversion).
Application Notes & Protocols: A Strategic Guide to Biological Screening of Novel 2-Methoxy-4-methylpentanoic Acid Derivatives
Introduction The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug development. The journey from a promising chemical scaffold to a validated drug candidate relies o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of modern drug development. The journey from a promising chemical scaffold to a validated drug candidate relies on a systematic and rigorous biological screening process.[1] This guide focuses on derivatives of "2-Methoxy-4-methylpentanoic acid," a chemical scaffold for which the biological targets and therapeutic applications are not yet widely established.
The absence of a known target necessitates a broad, unbiased screening strategy. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the biological activity of these novel derivatives. We will proceed through a logical cascade, beginning with high-throughput primary screens to identify initial "hits," followed by secondary assays for hit validation and target engagement, and culminating in detailed protocols to elucidate the mechanism of action. Our approach emphasizes not just the "how" but the "why," providing the scientific rationale behind each experimental choice to ensure a robust and efficient discovery pipeline.
Part I: The Screening Cascade - A Strategic Framework
A tiered approach is essential for efficiently screening a library of novel compounds. This "screening cascade" is designed to quickly identify promising candidates and eliminate inactive or undesirable ones, such as broadly cytotoxic compounds, while progressively building a deeper understanding of the lead candidates' biological function.
The process begins with high-throughput screening (HTS), where large numbers of derivatives are tested in parallel using broad, robust assays.[2][3][4] Hits from this stage—compounds that show desired activity—are then subjected to more focused secondary assays to confirm their activity, determine their potency, and validate their interaction with a specific biological target. Finally, detailed mechanism-of-action (MOA) studies are performed to understand the downstream cellular consequences of this interaction.
Caption: The Drug Discovery Screening Cascade.
Part II: Primary High-Throughput Screening (HTS) - Casting a Wide Net
The initial goal is to screen the library of 2-Methoxy-4-methylpentanoic acid derivatives against diverse biological assays to uncover any potential activity. Given the carboxylic acid moiety, plausible target classes include metabolic enzymes and epigenetic regulators like histone deacetylases (HDACs).
Protocol 1: General Biochemical Enzyme Inhibition Assay
Principle: This assay directly measures the effect of a compound on the activity of a purified enzyme.[1][5] The rate of conversion of a substrate to a product is monitored, often through a change in absorbance or fluorescence.[6]
Expert Insight: Running a biochemical assay is a clean first step. It provides direct evidence of enzyme interaction without the complexity of a cellular environment. It is crucial to include controls to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).
Step-by-Step Methodology:
Reagent Preparation:
Dissolve purified target enzyme in an optimized assay buffer.
Dissolve the enzyme's specific substrate (preferably a chromogenic or fluorogenic one) in the same buffer.
Prepare stock solutions of the 2-Methoxy-4-methylpentanoic acid derivatives in DMSO. Create a working concentration by diluting the stock in assay buffer.
Assay Execution (96- or 384-well plate format):
Add assay buffer to all wells.
Add the test compounds to the experimental wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.
Add the enzyme solution to all wells except the "no enzyme" control.
Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow for compound-enzyme binding.[6]
Initiate the reaction by adding the substrate solution to all wells.
Data Acquisition:
Immediately place the plate in a microplate reader.
Measure the signal (absorbance or fluorescence) kinetically over a defined period (e.g., 30-60 minutes). The rate of the reaction should be linear during this time.[7]
Data Analysis:
Subtract the background signal ("no enzyme" control) from all other readings.
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve.
Calculate the percent inhibition using the formula:
% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
Principle: Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[8] HDAC inhibitors prevent this, causing hyperacetylation.[8][9] This cell-based assay uses a luminogenic substrate that can enter the cell and is deacetylated by HDACs. A developer reagent then stops the reaction and produces light only from the deacetylated substrate. Lower light output indicates HDAC inhibition.
Expert Insight: Screening in a cellular context is vital as it accounts for cell permeability and potential metabolism of the compound.[10] Since many small-molecule carboxylic acids are known HDAC inhibitors, this is a highly relevant target class for the given scaffold.[11][12]
Step-by-Step Methodology:
Cell Culture:
Seed a human cancer cell line (e.g., HCT116) in a 96-well white, clear-bottom plate at an appropriate density and allow cells to adhere overnight.[13]
Compound Treatment:
Prepare serial dilutions of the 2-Methoxy-4-methylpentanoic acid derivatives.
Treat the cells with the compounds at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (DMSO) as a negative control.
Incubate for a defined period (e.g., 6-18 hours) to allow for cellular uptake and target modulation.[13]
Assay Execution (using a commercial kit like HDAC-Glo™ I/II):
Equilibrate the plate and reagents to room temperature.
Add the HDAC-Glo™ I/II Reagent, which contains the substrate, to each well.
Mix briefly on an orbital shaker and incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
Plot the luminescence signal against the compound concentration to identify dose-dependent inhibition.
Part III: Secondary Assays - Hit Confirmation and Target Validation
Once primary hits are identified, the focus shifts to confirming their activity and proving they interact directly with the intended target.
Protocol 3: Dose-Response and IC50 Determination
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a cellular process by 50%. It is a critical measure of a compound's potency.
Expert Insight: A clear dose-response relationship is the first sign of a specific biological effect, rather than a random or artifactual one. This step is non-negotiable for validating a hit. The assay format (biochemical or cellular) should match the one used in the primary screen.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10- to 12-point serial dilution of the hit compound, typically using a 1:3 dilution factor.
Assay Performance: Perform the same biochemical or cell-based assay as described in the primary screening section, but using the full range of inhibitor concentrations.
Data Analysis:
Calculate the percent inhibition for each concentration relative to the vehicle control.
Plot percent inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[7]
Table 1: Example IC50 Data for Lead Candidates
Compound ID
Target Assay
IC50 (µM)
Curve Hill Slope
R²
MMPA-D01
HDAC1 (Biochemical)
0.85
-1.1
0.992
MMPA-D07
HDAC3 (Cell-based)
2.3
-0.9
0.987
MMPA-D15
Unknown (Primary Hit)
11.5
-1.0
0.995
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to verify direct drug-target engagement in a cellular environment.[14] The principle is that when a ligand (drug) binds to its target protein, it stabilizes the protein's structure. This stabilization results in a higher melting temperature.[15] Consequently, upon heating, less of the drug-bound protein will denature and precipitate compared to the unbound protein.[16][17]
Expert Insight: This assay is the gold standard for confirming that your compound binds to the intended protein inside an intact cell, bridging the gap between biochemical activity and cellular effect.[14][18] A positive result provides strong evidence of target engagement.
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Methodology:
Cell Treatment: Culture cells to confluency. Treat the cells with either the test compound at a saturating concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.[16]
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16][17]
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). This process breaks the cell membranes without using detergents that could disrupt protein complexes.[16]
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[16]
Quantification of Soluble Protein:
Carefully collect the supernatant (soluble fraction).
Quantify the amount of the specific target protein remaining in the supernatant using a standard protein detection method like Western Blot or an ELISA.
Data Analysis:
For each temperature point, quantify the band intensity (for Western Blot) of the target protein.
Normalize the data, setting the amount of protein at the lowest temperature to 100%.
Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples.
A positive "thermal shift" (the curve for the compound-treated sample is shifted to the right) confirms target engagement.
Part IV: Mechanism of Action (MOA) & Downstream Effects
After confirming target engagement, it is crucial to understand the compound's impact on cellular physiology. If primary screening suggests a role in metabolism, investigating mitochondrial function is a logical next step.
Protocol 5: Assessment of Mitochondrial Function via Oxygen Consumption Rate (OCR)
Principle: Mitochondrial respiration, measured by the oxygen consumption rate (OCR), is a key indicator of cellular metabolic function.[19] The Seahorse XF Analyzer or similar technologies measure OCR in real-time in live cells, allowing for the calculation of key parameters of mitochondrial health, including basal respiration, ATP production, and maximal respiratory capacity.[20][21]
Expert Insight: This assay provides a functional readout of how a compound affects the cell's energy production machinery. By sequentially injecting known mitochondrial inhibitors, one can dissect which part of the electron transport chain (ETC) is affected. This is a powerful tool for identifying compounds that modulate metabolism.[19]
Caption: Key inhibitors used in the mitochondrial stress test.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat cells with the test compound for a specified duration (e.g., 1 to 24 hours) in the incubator.
Assay Preparation:
Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
Load the injector ports of the sensor cartridge with sequential mitochondrial inhibitors:
Port A: Oligomycin (ATP synthase inhibitor)
Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration)
Port C: Rotenone/Antimycin A (Complex I and Complex III inhibitors, respectively, to shut down respiration)
Instrument Run: Calibrate the analyzer and run the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after each inhibitor injection.
Data Analysis:
Normalize OCR data to cell number or protein concentration.
Calculate the key parameters of mitochondrial function as described in the table below.
Compare the profiles of compound-treated cells to vehicle-treated cells to determine the nature of the metabolic effect (e.g., inhibition of basal respiration, reduction in spare respiratory capacity).
Table 2: Parameters of Mitochondrial Function Derived from OCR Data
Parameter
Calculation
Biological Interpretation
Basal Respiration
(Last rate before Oligomycin) - (Post-Rot/AA rate)
The cell's baseline energetic demand.
ATP-Linked Respiration
(Last rate before Oligomycin) - (Minimum rate after Oligomycin)
The portion of basal respiration used for ATP synthesis.[19]
Proton Leak
(Minimum rate after Oligomycin) - (Post-Rot/AA rate)
Protons that leak across the inner membrane, uncoupled from ATP synthesis.
Maximal Respiration
(Maximum rate after FCCP) - (Post-Rot/AA rate)
The maximum respiratory capacity the cell can achieve under stress.
Spare Respiratory Capacity
(Maximal Respiration) - (Basal Respiration)
The cell's ability to respond to an increased energy demand.
Conclusion
References
Protocol for enzyme assays. Rsc.org.
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegener
Incorporating Metabolic Competence into High-Throughput Profiling Assays. PubMed.
A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metast
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs.
Biochemical assays in drug discovery and development. Celtarys Research.
developing analytical methods for "2-Methoxy-4-methylpentanoic acid" quantification
Application Note: High-Sensitivity Quantification of 2-Methoxy-4-methylpentanoic Acid (2-MMPA) in Biological Matrices and API Formulations Abstract This application note details a validated analytical protocol for the qu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantification of 2-Methoxy-4-methylpentanoic Acid (2-MMPA) in Biological Matrices and API Formulations
Abstract
This application note details a validated analytical protocol for the quantification of 2-Methoxy-4-methylpentanoic acid (2-MMPA) , a structural analog of leucic acid (2-hydroxyisocaproic acid). Often encountered as a process-related impurity in peptide therapeutics or a metabolite in leucine-analog drug development, 2-MMPA presents specific analytical challenges due to its lack of a strong UV chromophore and potential for chiral isomerism. We present a definitive LC-ESI-MS/MS methodology utilizing negative ion mode electrospray ionization, offering superior sensitivity (LLOQ < 1.0 ng/mL) compared to traditional refractive index or low-wavelength UV detection.
Chromophore: Negligible (requires MS or derivatization for trace analysis).
Chirality: The C2 position is a stereocenter. This protocol focuses on achiral quantification, with notes on chiral separation.
Method Selection Logic
While GC-MS is a viable alternative (requiring methylation/silylation), LC-MS/MS is selected as the primary method for drug development workflows due to:
Throughput: Elimination of time-consuming derivatization steps.
Matrix Compatibility: Direct analysis of plasma/serum extracts.
Selectivity: Triple quadrupole MRM (Multiple Reaction Monitoring) filters out isobaric interferences common in biological matrices (e.g., endogenous hydroxy acids).
Experimental Workflow (Visualized)
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision points for Quality Control (QC).
Figure 1: End-to-end analytical workflow for 2-MMPA quantification.
Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect
85-115%
Compare post-extraction spike vs. neat solution.
Troubleshooting & Advanced Considerations
Chiral Separation
If the biological activity or toxicity is stereospecific (e.g., (2S)-2-methoxy... vs (2R)-), the C18 column must be replaced.
Recommended Column: Chiralpak AD-RH or IG-3 (Amylose-based).
Mode: Reverse Phase.
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
Impact: Separation of enantiomers usually requires longer run times (10-15 mins).
Carryover
The lipophilic nature of the isobutyl chain can cause carryover in the autosampler.
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.
Ion Suppression
Phospholipids from plasma can suppress the signal in negative mode.
Monitor: Track m/z 184 (Phosphatidylcholine headgroup) in positive mode during development to ensure it does not co-elute with 2-MMPA.
References
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link
Sreenivasulu, V., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine... by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Link (Cited for general methodology on methoxy-acid derivatives).
Hiller, K., et al. (2009). Metabolite Detector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry. Link (Reference for GC-MS derivatization alternatives).
PubChem. Compound Summary for CID 439960: 2-hydroxy-4-methylpentanoic acid. (Structural analog reference). Link
Application Note: A Flexible Synthetic Platform for 2-Methoxy-4-methylpentanoic Acid Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Importance of SAR in Chemical Biology Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical biology.[1][2][3] By systematically modifying the chemical str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Importance of SAR in Chemical Biology
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical biology.[1][2][3] By systematically modifying the chemical structure of a parent molecule and assessing the resulting impact on its biological activity, researchers can identify key pharmacophores, optimize potency, and improve pharmacokinetic properties. Short-chain fatty acids and their derivatives, such as 2-Methoxy-4-methylpentanoic acid, represent a class of molecules with significant biological relevance, interacting with various metabolic and signaling pathways.[4][5][6] The synthesis of a focused library of analogs around this scaffold allows for a detailed exploration of the chemical space required for a desired biological effect.
This guide provides a comprehensive, flexible synthetic platform for generating analogs of 2-Methoxy-4-methylpentanoic acid. We will detail a robust and adaptable three-step synthetic route, starting from the readily available amino acid, D-Leucine. The protocols are designed to allow for systematic modifications at three key positions of the molecule: the C4 alkyl side-chain, the C2 α-alkoxy group, and the C1 carboxylic acid moiety.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic analysis of the target scaffold reveals a straightforward and modular approach. The core strategy involves three key transformations:
Diazotization/Hydroxylation: Conversion of an amino acid precursor to an α-hydroxy acid. This provides the foundational stereocenter and the handle for subsequent modifications.
Alkylation (Williamson Ether Synthesis): Installation of the α-alkoxy group via an SN2 reaction on the corresponding α-hydroxy ester.[7][8][9][10] This step is highly amenable to variation.
Saponification: Hydrolysis of the ester to yield the final carboxylic acid.[11][12][13] This is a robust and high-yielding final step.
This strategy allows for the creation of diversity at each stage. Different amino acids can be used as starting materials to vary the side chain, various alkyl halides can be employed in the ether synthesis to alter the alkoxy group, and the final acid can be further derivatized.
Figure 1: General workflow for the synthesis of α-alkoxy acid analogs.
Detailed Protocols
Synthesis of the Core Precursor: (R)-2-Hydroxy-4-methylpentanoic acid
This protocol starts with the conversion of D-Leucine to its corresponding α-hydroxy acid via a diazotization reaction. This method retains the stereochemistry at the α-carbon.
Materials:
D-Leucine
1N Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Deionized Water
Diethyl Ether (Et₂O)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-Leucine (e.g., 2.62 g, 20 mmol) in 30 mL of 1N sulfuric acid.
Cool the solution to 0 °C in an ice-water bath.
In a separate beaker, dissolve sodium nitrite (2.07 g, 30 mmol) in 15 mL of cold deionized water.
Add the sodium nitrite solution dropwise to the stirred D-Leucine solution over 30 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
Stir the resulting solution at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[14]
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield (R)-2-hydroxy-4-methylpentanoic acid as a pale yellow oil or solid.[14] The product can be used in the next step without further purification.
Esterification: Synthesis of Methyl (R)-2-hydroxy-4-methylpentanoate
The carboxylic acid is protected as a methyl ester via Fischer esterification to prevent it from interfering with the subsequent base-mediated alkylation step.
Dissolve the crude (R)-2-hydroxy-4-methylpentanoic acid (approx. 20 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.
Add a catalytic amount of concentrated sulfuric acid (approx. 0.2 mL) dropwise.
Heat the mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Remove the bulk of the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can be purified by flash column chromatography if necessary.[15]
Diversification via Williamson Ether Synthesis
This is the key step for introducing diversity at the α-alkoxy position. The protocol describes the methylation to form the parent compound but can be adapted for a wide range of alkyl halides.
Causality Behind Choices:
Base: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol, forming the alkoxide nucleophile.[8]
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the SN2 reaction.[10]
Electrophile: Methyl iodide is a highly reactive SN2 substrate. For other analogs, primary alkyl halides (bromides or iodides) are preferred over secondary or tertiary halides to minimize competing elimination reactions.[7][8][9]
Protocol for Methyl (R)-2-methoxy-4-methylpentanoate:
To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, e.g., 0.96 g, 24 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes.
Add 40 mL of anhydrous THF to the flask and cool to 0 °C.
Dissolve methyl (R)-2-hydroxy-4-methylpentanoate (e.g., 2.92 g, 20 mmol) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; hydrogen gas evolution should be observed.
Add methyl iodide (CH₃I, 1.5 mL, 24 mmol) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by silica gel flash column chromatography to obtain the pure α-methoxy ester.
Saponification: Synthesis of (R)-2-Methoxy-4-methylpentanoic acid
The final step is the hydrolysis of the ester to the desired carboxylic acid. Basic hydrolysis (saponification) is used because it is an irreversible and typically high-yielding reaction.[11][13]
Dissolve the purified ester (approx. 20 mmol) in a mixture of methanol (40 mL) and 2M NaOH (20 mL, 40 mmol).
Heat the mixture to reflux (approx. 70 °C) for 2 hours or until TLC analysis indicates complete consumption of the starting material.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.
Extract the acidified solution with ethyl acetate (3 x 40 mL).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, (R)-2-Methoxy-4-methylpentanoic acid.
Strategies for Analog Synthesis for SAR Studies
The presented synthetic route is designed for modularity, allowing for the systematic generation of analogs.
Figure 2: Modular strategy for generating analogs for SAR studies.
Table 1: Proposed Analogs and Corresponding Starting Materials
Target Analog
R1 Group
R2 Group
Key Starting Material (Step 1)
Key Reagent (Step 3)
2-Methoxy-4-methylpentanoic acid
Isobutyl
Methyl
D-Leucine
Methyl Iodide
2-Ethoxy-4-methylpentanoic acid
Isobutyl
Ethyl
D-Leucine
Ethyl Iodide
2-Methoxy-3-methylbutanoic acid
Isopropyl
Methyl
D-Valine
Methyl Iodide
2-Methoxy-3-phenylpropanoic acid
Benzyl
Methyl
D-Phenylalanine
Benzyl Bromide
2-Propoxy-4-methylpentanoic acid
Isobutyl
n-Propyl
D-Leucine
n-Propyl Bromide
Purification and Characterization
Purification:
Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediate esters. A gradient of ethyl acetate in hexanes is typically effective.[16][17] For the final carboxylic acids, which can be polar, reversed-phase C18 chromatography may be necessary if standard silica gel proves difficult.[18]
Acid-Base Extraction: This technique is useful for purifying the final carboxylic acid product. Dissolving the crude product in a non-polar solvent and extracting with a basic aqueous solution (e.g., NaHCO₃) will move the carboxylate salt into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification and re-extraction will yield the purified acid.
Characterization:
All synthesized compounds must be rigorously characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the proton environment. Key signals to look for include the singlet for the methoxy group (~3.4 ppm), the doublet for the α-proton (~3.8 ppm), and signals corresponding to the specific alkyl side-chain.[19][20][21]
¹³C NMR: Confirms the carbon skeleton. Look for the carboxylic acid carbonyl (~175 ppm), the α-carbon (~80 ppm), and the methoxy carbon (~58 ppm).[22]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifies key functional groups. A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) are characteristic of the carboxylic acid. The disappearance of the broad alcohol O-H stretch from the α-hydroxy ester intermediate is a key indicator of successful etherification.[19]
Conclusion
This application note provides a robust, flexible, and well-documented platform for the synthesis of 2-Methoxy-4-methylpentanoic acid and its analogs. By leveraging a modular strategy built upon fundamental organic transformations, researchers can efficiently generate a diverse library of compounds. This enables a systematic exploration of structure-activity relationships, which is essential for advancing research in drug discovery and chemical biology. Each step is explained with a clear rationale, ensuring that the protocols are not just a series of instructions, but a self-validating system for producing high-quality chemical probes.
References
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
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University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
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ResearchGate. (2025). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Available at: [Link]
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]
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ACS Publications. Diastereoselective additions of enantioenriched .gamma.-(alkoxy)allyl stannanes to .alpha.-alkoxy aldehydes: a synthetic route to carbohydrates. The Journal of Organic Chemistry. Available at: [Link]
Taylor & Francis Online. (2006). A Facile Synthesis of Secondary α-Alkoxy or α-Acetoxy Aromatic Ketones. Synthetic Communications. Available at: [Link]
ResearchGate. Preparation of α-alkoxy carboxylic acids precursors. Available at: [Link]
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Available at: [Link]
Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available at: [Link]
PrepChem.com. Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Available at: [Link]
NIST WebBook. Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Available at: [Link]
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Frontiers. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Available at: [Link]
PubChem. (R)-2-hydroxy-4-methylpentanoic acid. Available at: [Link]
PMC. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication in the Gut–Brain Axis. Available at: [Link]
ACS Publications. Determination of enantiomeric purity of tertiary amines by proton NMR of .alpha.-methoxy-.alpha.-(trifluoromethyl)phenylacetic acid complexes. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
MetwareBio. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications. Available at: [Link]
MDPI. (2023). The Complicated Relationship of Short-Chain Fatty Acids and Oral Microbiome: A Narrative Review. Available at: [Link]
PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Available at: [Link]
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
ChemRxiv. NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Available at: [Link]
ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]
Technical Support Center: Troubleshooting Low Yield in "2-Methoxy-4-methylpentanoic acid" Synthesis
-Alkylation Protocols for Leucine Derivatives[1] Executive Summary & Diagnostic Logic The synthesis of 2-Methoxy-4-methylpentanoic acid (also known as -methoxyisocaproic acid) presents a classic conflict in organic synth...
The synthesis of 2-Methoxy-4-methylpentanoic acid (also known as
-methoxyisocaproic acid) presents a classic conflict in organic synthesis: functionalizing a sterically sensitive secondary -carbon without triggering elimination or racemization.[1]
Low yields in this synthesis typically stem from three distinct failure modes:
Competitive Elimination (E2): Formation of 4-methyl-2-pentenoic acid (the alkene) instead of the ether.[1]
Racemization: Loss of optical purity (if synthesizing the (S)- or (R)-enantiomer) due to
Isolation Failure: Loss of the free acid into the aqueous phase during workup due to improper pH control or volatility issues.[1]
Diagnostic Workflow
Use the following logic tree to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic for identifying yield-killing mechanisms in
-methoxy acid synthesis.
Module 1: The O-Methylation Protocol (From HICA)
Starting Material: 2-Hydroxy-4-methylpentanoic acid (HICA)
Best For: High enantiomeric excess (ee) requirements.[1]
The most common error here is using Sodium Hydride (NaH) with chiral substrates.[1] NaH is a strong base that generates the alkoxide but also risks deprotonating the
-carbon of the resulting ester, leading to racemization.
Recommended Protocol: The Silver Oxide (Ag₂O) Method
This method uses mild conditions to prevent racemization and elimination.[1]
Reagents:
Substrate: Methyl 2-hydroxy-4-methylpentanoate (protect the acid first as a methyl ester).[1]
Module 2: The Displacement Protocol (From Leucine)
Starting Material: D- or L-Leucine
Best For: Cost-effective scale-up where slight racemization is acceptable.[1]
This route involves diazotization to the
-bromo acid, followed by displacement with methoxide.[1]
The Failure Mode: The -bromo position is on a secondary carbon with a bulky isobutyl group.[1] Attack by methoxide (strong base/nucleophile) favors Elimination (E2) over Substitution (SN2), yielding the alkene.
Troubleshooting the Williamson Ether Synthesis
If you must use this route, you cannot use simple Sodium Methoxide (NaOMe) in Methanol at reflux. You must shift the mechanism toward SN1 or suppressed E2.[1]
Corrective Actions:
Temperature Control: Perform the displacement at lower temperatures (0°C to -10°C) . Higher temperatures drastically favor elimination (E2 has higher activation energy).[1]
Solvent Switch: Use a polar aprotic solvent (DMF or DMSO) instead of pure methanol. This enhances the nucleophilicity of the methoxide ion "naked anion effect" while keeping the temperature low.
Leaving Group: Ensure you are displacing a Bromide or Triflate, not a Chloride (too slow, requires heat -> elimination).[1]
Visual Check: The solution should turn cloudy (oiling out).[1]
Final Extraction:
Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]
Note: Do not use Ether if the product is volatile; EtOAc is safer for recovery.[1]
Drying: Dry over
, filter, and concentrate.
Yield Loss Check:
If yield is still low, check the aqueous layer pH. If pH > 3, the acid is still in the water.
FAQ: Troubleshooting Specific Observations
Q: My NMR shows a doublet at ~1.1 ppm and a multiplet at ~6.8 ppm. What happened?A: You made 4-methyl-2-pentenoic acid (elimination product). The doublet is the isopropyl group, and the 6.8 ppm signal is the vinyl proton.
Fix: Switch from NaH/NaOMe to the Ag₂O method (Module 1).[1] If displacing a bromide, lower the temperature and switch to DMF.
Q: I lost 50% of my mass on the Rotavap. Is the compound volatile?A: Yes, low molecular weight
-methoxy acids have significant vapor pressure.[1]
Fix: Do not heat the water bath > 35°C. Stop evaporation immediately when the solvent volume is low.[1] Do not use high vacuum (< 10 mbar) for extended periods.[1]
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?A: Yes, but DMS is highly toxic and often requires stronger basic conditions (KOH) to react effectively, which increases the risk of racemization. MeI/Ag₂O is superior for lab-scale synthesis of chiral acids.[1]
challenges in the purification of "2-Methoxy-4-methylpentanoic acid"
Technical Support Center: Purification of 2-Methoxy-4-methylpentanoic Acid Topic: Challenges in the Purification of 2-Methoxy-4-methylpentanoic Acid Audience: Researchers, Scientists, and Drug Development Professionals R...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Methoxy-4-methylpentanoic Acid
Topic: Challenges in the Purification of 2-Methoxy-4-methylpentanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary & Molecule Profile
2-Methoxy-4-methylpentanoic acid (also known as O-Methylleucic acid) is a chiral carboxylic acid derivative of Leucine. It serves as a critical building block in the synthesis of peptide mimetics, natural products (e.g., specific depsipeptides), and pharmaceutical intermediates.
Key Physicochemical Properties:
Molecular Formula: C₇H₁₄O₃
Molecular Weight: ~146.19 g/mol
Physical State: Colorless to pale yellow viscous oil.
Chirality: The C2 position is a stereocenter (
- or - configuration).
Acidity (pKa): ~3.8–4.5 (Estimated; typical for
-alkoxy acids).
Solubility: Soluble in alcohols, ethers, DCM, and basic aqueous solutions; sparingly soluble in acidic water.
Primary Purification Challenges:
Enantiomeric Excess (ee): Prone to racemization under strong basic conditions due to the acidic
-proton.
Chemical Purity: Difficult separation from structural analogues (e.g., 2-hydroxy-4-methylpentanoic acid or the methyl ester byproduct).
Volatility: Moderate volatility requires careful handling during solvent removal.
Troubleshooting Guide (Q&A Format)
Category A: Chemical Purity & Isolation
Q1: I synthesized the target acid from Leucine via diazotization in methanol, but I cannot separate the product from the unreacted 2-hydroxy-4-methylpentanoic acid (HMPA) byproduct. Silica gel chromatography is failing. What should I do?
Diagnosis:
Both 2-methoxy-4-methylpentanoic acid and its hydroxy analogue (HMPA) are polar carboxylic acids. They will co-elute or streak significantly on standard silica gel due to strong hydrogen bonding with silanol groups. Furthermore, their polarities are too similar for efficient separation by simple extraction.
Solution:
Derivatization Strategy (Recommended):
Convert the crude mixture to the methyl esters (using TMS-diazomethane or MeOH/H₂SO₄).
The methyl 2-methoxy-4-methylpentanoate and methyl 2-hydroxy-4-methylpentanoate have significantly different boiling points and chromatographic retention factors (
).
Purify the esters via vacuum distillation or flash chromatography (Hexane/EtOAc).
Hydrolyze the purified ester back to the acid using mild conditions (LiOH in THF/H₂O) to avoid racemization.
Chromatographic Modification:
If you must purify the free acid directly, use a mobile phase modifier.
System: DCM : Methanol : Acetic Acid (95 : 4 : 1). The acetic acid suppresses ionization, sharpening the peaks.
Q2: I am losing a significant amount of product during solvent removal on the rotary evaporator. Is the compound volatile?
Diagnosis:
Yes. With a molecular weight of ~146 g/mol and an ether linkage (which removes a hydrogen bond donor compared to the hydroxy acid), 2-methoxy-4-methylpentanoic acid is moderately volatile. Co-evaporation with solvents like DCM or ether can carry the product into the trap.
Solution:
Vacuum Control: Do not exceed 40°C in the water bath. Use a vacuum controller set to ~20 mbar for bulk solvent removal, but stop immediately when the solvent volume is low.
Salt Formation: If storage is required, convert the acid to its dicyclohexylamine (DCHA) salt . This creates a stable, non-volatile solid that can be recrystallized for high purity and stored indefinitely.
Protocol: Dissolve crude acid in acetone/ether, add 1.05 eq of DCHA. Collect the precipitate.
Category B: Enantiomeric Purity[1]
Q3: My chiral HPLC analysis shows a degradation of enantiomeric excess (ee) after the workup. Why is racemization occurring?
Diagnosis:
The
-proton (at C2) is acidified by the adjacent carbonyl and the electron-withdrawing methoxy group.
Risk Factor 1: Heating in strong base (e.g., NaOH reflux during ester hydrolysis).
Risk Factor 2: Acid-catalyzed enolization if heated strongly.
Solution:
Hydrolysis Conditions: Use LiOH (weaker base than NaOH/KOH) in a THF/Water mixture at 0°C to Room Temperature . Monitor conversion closely and quench immediately upon completion.
Avoid Distillation of Free Acid: High thermal stress during distillation of the free acid can promote racemization. Distill the ester instead, or use Kugelrohr distillation at the lowest possible temperature (<100°C) under high vacuum (<0.5 mmHg).
Experimental Protocols & Data
Protocol 1: Optimized Acid/Base Extraction
Standard extraction often leads to emulsions due to the surfactant-like nature of the alkyl chain. This protocol minimizes emulsion formation.
Derivatization Required: Treat with TMS-Diazomethane or BSTFA before injection.
Notes
TFA is critical to suppress peak tailing of the free acid.
Direct injection of free acid causes peak broadening and liner contamination.
Advanced Purification: Diastereomeric Salt Resolution
If Chiral HPLC is not scalable, use salt resolution.
Resolving Agent:
-(+)--Methylbenzylamine (or Phenylethylamine).
Solvent: Isopropanol or Acetone.
Procedure:
Mix equimolar amounts of racemic acid and resolving amine in hot solvent.
Allow to cool slowly to 4°C.
Filter the crystals (Diastereomeric salt).
Recrystallize 2–3 times until constant melting point is achieved.
Liberate the free acid using the Extraction Protocol (Protocol 1).
References
Synthesis of
-Amino Acid Analogues:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
LibreTexts Chemistry. (2024).[1] 26.4: Synthesis of Amino Acids . Retrieved from [Link][1][2][3][4][5]
Purification of Hydroxy/Alkoxy Acids
Leucine Derivative Synthesis
Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine .[3] (Provides context on separation of methylated leucine derivatives). Retrieved from
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Technical Support Center: Enantiomeric Excess of 2-Methoxy-4-methylpentanoic Acid
Welcome to the technical support center for determining the enantiomeric excess (ee) of 2-Methoxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for determining the enantiomeric excess (ee) of 2-Methoxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stereoselective analysis of this chiral carboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric excess of 2-Methoxy-4-methylpentanoic acid?
The most reliable method depends on available instrumentation, sample matrix, and the required level of precision. The three most common and robust techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral auxiliary.
Chiral HPLC is often the preferred method due to its versatility and high resolution. It can be performed directly on a chiral stationary phase (CSP) or indirectly after derivatization.
Chiral GC is highly sensitive and efficient but requires the analyte to be volatile and thermally stable.[1] For 2-Methoxy-4-methylpentanoic acid, derivatization to a more volatile ester is necessary.[2]
NMR Spectroscopy using chiral derivatizing or solvating agents is a powerful tool that does not require chromatographic separation.[3][4] It is particularly useful for confirming results from other methods and for mechanistic studies.
Q2: Does 2-Methoxy-4-methylpentanoic acid require derivatization for chiral analysis?
This depends on the chosen analytical technique:
For Chiral HPLC: Direct analysis without derivatization is possible and often preferred to avoid potential side reactions or kinetic resolution.[5] This requires selecting an appropriate chiral stationary phase. However, if direct methods fail, derivatization to form diastereomers that can be separated on a standard achiral column is a viable alternative.[6][7]
For Chiral GC: Derivatization is mandatory. The carboxylic acid group makes the molecule too polar and non-volatile for GC analysis.[2] Esterification, for example, to its methyl ester, is a common approach.[8]
For NMR: To differentiate enantiomers, interaction with a chiral molecule is necessary. This can be achieved through covalent bonding with a chiral derivatizing agent (CDA) to form diastereomers or through non-covalent interaction with a chiral solvating agent (CSA).[4]
Q3: How do I select the right chiral stationary phase (CSP) for HPLC analysis?
Selecting the right CSP is crucial for a successful separation and often involves screening several columns. For acidic compounds like 2-Methoxy-4-methylpentanoic acid, anion-exchange type CSPs are a good starting point.[9] These phases, such as CHIRALPAK QN-AX and QD-AX, operate based on an ionic exchange mechanism between the protonated chiral selector on the stationary phase and the deprotonated carboxylic acid analyte.[9]
Polysaccharide-based columns are also highly versatile and should be included in the screening process. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can dramatically affect the selectivity on these columns.[10]
A systematic screening approach across different column chemistries and mobile phases is the most effective strategy.[10]
Q4: Can I use polarimetry to determine the enantiomeric excess?
While polarimetry is a classical technique for measuring optical activity, it is generally not recommended for accurate determination of enantiomeric excess for several reasons:
It requires a pure, isolated sample and the specific rotation of the enantiomerically pure substance must be known.[1]
The relationship between enantiomeric excess and optical rotation is not always linear, a phenomenon known as the Horeau effect.[11]
The measurement can be highly sensitive to concentration, solvent, temperature, and the presence of impurities.[1]
Modern chromatographic and spectroscopic methods provide much more accurate and reliable results.[11]
Troubleshooting Guide
Chiral HPLC Issues
Problem: Poor or no separation of enantiomers on a chiral stationary phase.
Cause: The combination of CSP, mobile phase, and analyte is not creating a sufficient difference in interaction energy between the two enantiomers. Chiral recognition is a highly specific, three-dimensional interaction.[10][12]
Solution:
Optimize the Mobile Phase:
Adjust Additives: For anion-exchange columns, the concentration and type of acidic and basic additives are critical. Small changes can significantly impact retention and selectivity.[9] For polysaccharide columns in reversed-phase, adding a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape and resolution.[10][13]
Change Organic Modifier: Switching between methanol, acetonitrile, and isopropanol can alter the interactions and improve separation.[14]
Screen Different CSPs: If mobile phase optimization fails, the chosen CSP may not be suitable. A screening of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides) is recommended.[10]
Consider Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[10] Experiment with temperatures both above and below ambient (e.g., 15°C to 40°C).
Problem: Peak splitting or tailing in HPLC.
Cause: This can be due to a variety of factors including column overload, poor sample solvent compatibility, or secondary interactions with the stationary phase.[15]
Solution:
Reduce Sample Concentration: Inject a more dilute sample to check for mass overload.
Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker, miscible solvent.[15]
Check for Column Contamination or Void: A partially plugged frit or a void at the column inlet can distort peak shape. Backflushing the column (if permitted by the manufacturer) or replacing it may be necessary.[15]
Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is consistent and appropriate. A pH change of just 0.1 units can significantly shift retention.[16]
Chiral GC Issues
Problem: Incomplete derivatization or side-product formation.
Cause: The reaction conditions for converting the carboxylic acid to a volatile derivative (e.g., a methyl ester) may not be optimal.
Solution:
Optimize Reaction Conditions: Adjust the reaction time, temperature, and reagent stoichiometry. For esterification with BF3-Methanol, ensure the sample is anhydrous, as water can inhibit the reaction.[8]
Use a Different Derivatizing Agent: If one method proves problematic, consider alternative esterification reagents like diazomethane (use with extreme caution) or silylation reagents (e.g., BSTFA).[2]
Verify Product Formation: Use GC-MS to confirm the identity of the main peak and any byproducts.
NMR Spectroscopy Issues
Problem: Overlapping signals of diastereomers after adding a Chiral Derivatizing Agent (CDA).
Cause: The chiral center in the CDA is too far from the chiral center of your analyte, or the resulting diastereomers have very similar magnetic environments.
Solution:
Try a Different CDA: Reagents like Mosher's acid (MTPA-Cl) are classic choices, but newer agents may provide better resolution.[5][6] Experiment with different CDAs to find one that provides baseline separation of key proton signals.
Use a Higher Field NMR Spectrometer: A higher magnetic field strength (e.g., moving from 300 MHz to 600 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.
Acquire a ¹⁹F NMR Spectrum: If using a fluorine-containing CDA like Mosher's acid, ¹⁹F NMR can provide a very clean spectrum with excellent signal separation for the diastereomers.[6]
Problem: No signal splitting observed with a Chiral Solvating Agent (CSA).
Cause: The non-covalent interaction between the CSA and the enantiomers is too weak or the exchange rate is too fast or slow on the NMR timescale.
Solution:
Increase CSA Concentration: Add the CSA in stoichiometric increments and monitor the spectrum.
Change the Solvent: The solvent can compete with the analyte for binding to the CSA. Try different deuterated solvents.
Lower the Temperature: Reducing the temperature can slow the exchange rate between the analyte and the CSA, which can sometimes lead to signal splitting.
Select a Different CSA: Different CSAs have different binding motifs. Amino alcohols based on BINOL or diphenylprolinol have shown good results for carboxylic acids.[3][17]
Experimental Protocols & Data
Protocol 1: Indirect Chiral HPLC via Diastereomer Formation
This protocol is based on the principle of converting enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[4]
Workflow Diagram:
Caption: Workflow for indirect chiral HPLC analysis.
Step-by-Step Methodology:
Amide Formation:
In a vial, dissolve 10 mg of 2-Methoxy-4-methylpentanoic acid in 1 mL of dichloromethane (DCM).
Add 1.1 equivalents of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).[18]
Add 1.0 equivalent of an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine.[6]
Stir the reaction at room temperature for 4-6 hours or until completion, monitoring by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
HPLC Analysis:
Dissolve the resulting diastereomeric amide mixture in the mobile phase.
Inject onto a standard C18 reversed-phase column.
Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid).
Monitor the elution profile with a UV detector.
Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.
Protocol 2: Direct Chiral GC Analysis
This method requires esterification of the carboxylic acid to increase its volatility for GC analysis.[8]
Workflow Diagram:
Caption: Workflow for direct chiral GC analysis.
Step-by-Step Methodology:
Esterification:
To a sample of 2-Methoxy-4-methylpentanoic acid, add a solution of 14% Boron trifluoride in methanol (BF₃-MeOH).[8]
Heat the mixture in a sealed vial at 60-100°C for 10-15 minutes.
After cooling, add water and extract the methyl ester with hexane or diethyl ether.
Dry the organic extract and concentrate it for GC analysis.
GC Analysis:
Inject the sample onto a chiral GC column (e.g., a cyclodextrin-based column like Beta-DEX™).
Use helium as the carrier gas.
Employ a temperature gradient program to ensure elution and separation of the enantiomers.
Use a Flame Ionization Detector (FID) for quantification.
Calculate the enantiomeric excess from the integrated peak areas.
Comparative Data Table
Method
Analyte Form
Stationary Phase
Principle of Separation
Pros
Cons
Direct Chiral HPLC
Native Carboxylic Acid
Chiral Stationary Phase (CSP)
Differential interaction of enantiomers with the CSP.[19]
Direct analysis, avoids derivatization errors.
CSPs can be expensive; method development can be extensive.[12]
Indirect Chiral HPLC
Diastereomeric Amide/Ester
Achiral (e.g., C18)
Diastereomers have different physical properties and can be separated on conventional columns.[4]
Uses standard, robust columns; highly sensitive with chromophoric derivatizing agents.
Derivatization adds a step; risk of kinetic resolution or racemization.[5]
Chiral GC
Volatile Ester Derivative
Chiral Stationary Phase (CSP)
Differential interaction of enantiomers with the CSP.[8]
High efficiency and resolution; excellent for volatile compounds.
Requires derivatization; analyte must be thermally stable.[1]
NMR with CDA
Diastereomeric Ester/Amide
N/A (in solution)
Diastereomers exhibit distinct chemical shifts in the NMR spectrum.[4]
Provides structural confirmation; no chromatographic separation needed.
Lower sensitivity than chromatography; requires pure CDA; potential for signal overlap.
References
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. Available at: [Link]
You, L., et al. (2018). Sensing of enantiomeric excess in chiral carboxylic acids. Royal Society of Chemistry. Available at: [Link]
Gualtierotti, J. B., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
Kumar, A., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]
Gualtierotti, J. B., et al. (2019). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. Available at: [Link]
Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]
Wikipedia. Chiral derivatizing agent. Available at: [Link]
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]
Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]
University of Bath. Determination of enantiomeric excess. Available at: [Link]
Restek. Acids: Derivatization for GC Analysis. Available at: [Link]
Wikipedia. Enantiomeric excess. Available at: [Link]
Sanchez, J.M. et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
ACS Publications. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]
Chromedia. HPLC Troubleshooting Guide. Available at: [Link]
ScienceDirect. (2020). Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. Available at: [Link]
IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Available at: [Link]
Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available at: [Link]
PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Available at: [Link]
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
Technical Support Center: High-Fidelity Synthesis of 2-Methoxy-4-methylpentanoic Acid (MMPA)
Status: Operational | Topic: Stereochemical Integrity/Racemization Control | Ref: MMPA-SYN-V2 Executive Summary You are likely synthesizing (S)-2-methoxy-4-methylpentanoic acid (MMPA) as a chiral building block for pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Topic: Stereochemical Integrity/Racemization Control | Ref: MMPA-SYN-V2
Executive Summary
You are likely synthesizing (S)-2-methoxy-4-methylpentanoic acid (MMPA) as a chiral building block for peptide mimetics or natural products like Kapakahine . The structural danger zone is the C2 position (alpha-carbon) . The presence of the electron-withdrawing methoxy group and the carbonyl makes the C2 proton significantly more acidic (
) than a standard alkyl proton.
The Core Problem: Standard alkylation protocols (using NaH/LDA) or aggressive saponification (LiOH/NaOH) will deprotonate C2, forming a planar enolate and destroying your enantiomeric excess (ee).
This guide details the "Double Inversion & Soft Methylation" strategy to maintain >98% ee.
Module 1: The Diazotization Gateway (L-Leucine
-Hydroxy Acid)
The most reliable route starts from L-Leucine . You must convert the primary amine to a hydroxyl group.
The Myth: "Nucleophilic substitution (
) inverts stereochemistry, so L-Leucine yields D-Hydroxy acid."
The Reality: This reaction proceeds with Net Retention of configuration due to a Double Inversion mechanism involving an unstable -lactone intermediate.
Mechanism of Retention (Double Inversion)
Inversion 1: The diazonium leaving group is displaced intramolecularly by the carboxylate oxygen, forming a 3-membered
-lactone ring.
Inversion 2: Water attacks the
-lactone, reopening the ring to form the -hydroxy acid.
Result: Inversion + Inversion = Retention .
Experimental Protocol (Self-Validating)
Reagents: L-Leucine (1.0 eq),
(1.5 eq), .
Temperature:
(Critical).
Step-by-Step:
Dissolve L-Leucine in
at .
Add aqueous
dropwise over 2 hours. Why? Rapid addition causes heat spikes, favoring side reactions.
Stir at
for 3 hours, then warm to RT overnight.
Validation: Check NMR. Product is (S)-2-hydroxy-4-methylpentanoic acid (HMPA) .
Figure 1: The Double Inversion mechanism ensuring retention of configuration during diazotization.
Module 2: The O-Methylation Minefield
This is where 80% of racemization occurs. You need to methylate the hydroxyl group without touching the acidic
-proton.
The "Forbidden" Reagents
NaH / MeI: Sodium hydride is a strong base. It will deprotonate the hydroxyl group and the
-proton, leading to enolization and immediate racemization.
KOH / DMSO: Too basic.
The "Gold Standard" Protocol: Purdie Methylation
Use Silver(I) Oxide (
) and Methyl Iodide ().[1] acts as a mild base that activates the hydroxyl proton but is not strong enough to abstract the -proton.
Protocol:
Substrate: Convert L-HMPA to its Methyl Ester first (L-HMPA-OMe). Note: Methylating the free acid directly requires excess reagent and is messier.
Solvent:
(can act as solvent) or .
Reagents: L-HMPA-OMe (1.0 eq),
(5-10 eq), (2-3 eq).
Conditions: Stir in the dark (silver salts are photosensitive) at room temperature for 24-48h.
Workup: Filter through Celite to remove silver salts. Concentrate.
Why this works: The
bond formation lowers the of the hydroxyl proton, facilitating methylation via an mechanism without generating a "naked" alkoxide or enolate.
Module 3: Hydrolysis (The Final Hurdle)
You now have (S)-Methyl 2-methoxy-4-methylpentanoate . You need the free acid.
Risk: Standard saponification (
) generates a carboxylate anion. The adjacent methoxy group stabilizes the enolate transition state, making the -proton labile.
Solution: Acidic Hydrolysis or Enzymatic Hydrolysis.
Recommended Protocol: Acidic Hydrolysis
Dissolve ester in 1,4-Dioxane .
Add 6M HCl (excess).
Reflux gently.
Monitor: Check conversion frequently. Prolonged reflux can eventually cause epimerization, but it is much slower than base-catalyzed racemization.
Enzyme: Candida rugosa lipase (CRL) or Pig Liver Esterase (PLE).
Buffer: Phosphate buffer (pH 7.0).
Advantage: Enzymes operate at neutral pH and ambient temperature, completely avoiding the thermodynamic drive toward racemization.
Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
ee% drops to ~50% (Racemic)
Used NaH or strong base during methylation.
Switch to (Purdie conditions).
ee% drops to ~80-90%
Basic hydrolysis (LiOH) was too aggressive (high temp/long time).
Switch to Acidic Hydrolysis () or Enzymatic Hydrolysis .
Low Yield in Step 1
Diazotization temperature rose above .
Maintain strictly during nitrite addition.
Silver residues in product
Poor filtration after methylation.
Filter through a distinct Celite/Silica pad; wash thoroughly with Ether.
Decision Logic: Synthesis Workflow
Figure 2: Decision tree highlighting the critical control point at the methylation stage.
References
Brewster, P., et al.
-Hydroxy Acids from -Amino Acids." Nature, vol. 166, 1950, pp. 178–179. Link (Establishes retention of configuration via double inversion).
Purdie, T., & Irvine, J. C. "The Alkylation of Sugars." Journal of the Chemical Society, Transactions, vol. 83, 1903, pp. 1021-1037. Link (The foundational text for
mediated methylation).
Koshikari, Y. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." NII, 2020. Link (Discusses racemization risks during ester hydrolysis).
BenchChem Technical Support. "Preventing racemization during the synthesis of alpha-methyl amino acids." BenchChem, 2025.[2] Link (General guidelines on alpha-proton acidity and enolization).
overcoming poor solubility of "2-Methoxy-4-methylpentanoic acid" in assays
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 2-Methoxy-4-methylpentanoic Acid (MMPA) Executive Summary You are encountering solubility issu...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Solubilization Strategies for 2-Methoxy-4-methylpentanoic Acid (MMPA)
Executive Summary
You are encountering solubility issues with 2-Methoxy-4-methylpentanoic acid (MMPA) . Based on its structure (a branched medium-chain fatty acid derivative), this compound exhibits pH-dependent solubility and moderate lipophilicity.[1] The methoxy group at the
-position (C2) and the isobutyl tail (C4-methyl) create a molecule that is an oil or low-melting solid, highly soluble in organic solvents but prone to precipitation in aqueous buffers—particularly if the pH drops below its pKa (~4.5–4.8) or if "solvent shock" occurs during dilution.[1]
This guide provides a validated troubleshooting framework to ensure consistent assay performance.
Part 1: The Chemistry of the Problem
To solve the solubility issue, we must first understand the molecule's behavior in solution.[1]
Feature
Chemical Consequence
Impact on Solubility
Carboxylic Acid Head
Ionizable group (pKa 4.8).
High Solubility at pH > 6.0 (Anionic form).[1] Low Solubility at pH < 5.0 (Protonated, neutral form).[1]
Increases lipophilicity compared to a hydroxyl group; does not participate in H-bonding as a donor, reducing water solubility compared to -hydroxy analogs.[1]
The Diagnosis: If MMPA precipitates in your assay, it is likely because:
Solvent Shock: Rapid dilution from 100% DMSO to aqueous buffer causes local supersaturation.[1]
Incorrect pH: The buffer pH is too close to the pKa, leaving a significant fraction of the compound in its insoluble, protonated state.[1]
Ionic Strength: High salt concentrations in media (PBS, DMEM) can "salt out" the hydrophobic anion.[1]
Part 2: Step-by-Step Troubleshooting & Protocols
Phase 1: Stock Solution Preparation
Do not use water for the primary stock.
Q: What is the best solvent for the master stock?A:Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a viable alternative if your assay is DMSO-sensitive, but DMSO prevents volatility issues.[1]
Protocol:
Weigh MMPA and dissolve to 50 mM or 100 mM in anhydrous DMSO.
Vortex vigorously for 30 seconds.
Visual Check: The solution must be perfectly clear. If cloudy, sonicate at 40°C for 5 minutes.
Phase 2: The "In Situ Salt" Strategy (Highly Recommended)
Since MMPA is a carboxylic acid, converting it to its sodium salt before final dilution dramatically improves aqueous stability.[1]
Molar Equivalent Step: When creating your secondary working stock (e.g., 10x concentration), add 1.05 equivalents of NaOH relative to the MMPA concentration.[1]
Mechanism:[1] This forces the equilibrium entirely to the carboxylate anion (
Q: Why does it precipitate when I add the stock to the media?A: This is "Solvent Shock."[2] The hydrophobic tail aggregates before the water molecules can solvate the polar head.
Correct Dilution Workflow (The "Intermediate Step" Method):
Do NOT pipette 1 µL of stock directly into 1 mL of static media.[1]
Step 1: Dilute the DMSO stock 1:10 into PBS (pH 7.4) or media without serum in a separate tube. Vortex immediately.
Step 2: Add this intermediate solution to your final assay well.
Temperature: Ensure media is pre-warmed to 37°C. Cold media decreases solubility.[1][2]
Part 3: Advanced Formulation (For Stubborn Cases)
If the standard salt/DMSO method fails at high concentrations (>100 µM), use a carrier molecule.[1]
Cyclodextrin Complexation
Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" complex, encapsulating the hydrophobic tail of MMPA while presenting a hydrophilic surface to the water.[1]
Dissolve MMPA in this cyclodextrin vehicle instead of pure buffer for the intermediate dilution.
Agitate (shaker) for 1 hour at room temperature to allow complexation equilibrium.
Part 4: Decision Tree & Workflow Visualization
The following diagram outlines the logical decision process for solubilizing MMPA based on your specific assay constraints.
Caption: Logical workflow for solubilizing 2-Methoxy-4-methylpentanoic acid, prioritizing pH adjustment followed by carrier complexation.
Part 5: Frequently Asked Questions (FAQ)
Q1: My assay requires acidic conditions (pH 4.5). How do I keep MMPA soluble?A: This is the most challenging scenario because MMPA will be in its protonated, hydrophobic form.
Solution: You must use a co-solvent.[1] Increase DMSO concentration to the maximum tolerated limit (e.g., 1-2%). Alternatively, use 0.5% Methylcellulose or Tween 80 (0.01%) to create a stable suspension/emulsion rather than a true solution.[1]
Q2: Can I store the diluted aqueous working solution?A:No. Short-chain fatty acid derivatives are prone to sticking to plastics (polystyrene tubes) over time or slowly crashing out as temperature fluctuates. Always prepare aqueous dilutions fresh immediately before use.[1]
Q3: Is the "Methoxy" group unstable?A: Generally, the ether linkage is chemically stable.[1] However, if you observe degradation, it is likely not the methoxy group but rather esterification if stored in alcohols (methanol/ethanol) for long periods.[1] Store long-term stocks in DMSO at -20°C.
References
PubChem. (2025).[1][3] 2-Methoxy-4-methylpentane and related fatty acid derivatives: Physical Properties. National Library of Medicine.[1] Link
Di, L., & Kerns, E. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Chapter 4: Solubility. Elsevier.[1] (Standard text on pKa and solubility relationships).
BenchChem. (2025).[1][2] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.[1]Link
NIST Chemistry WebBook. (2025).[1][4] 4-Methylpentanoic acid (Isocaproic acid) Properties.[1][4][5][6] (Structural analog data used for pKa extrapolation). Link
ResearchGate. (2013).[1][7] Overcoming problems of compound storage in DMSO. (Discussion on DMSO shock and precipitation). Link
minimizing di-methylation in "2-Methoxy-4-methylpentanoic acid" synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted carboxylic acids, specifically focusing on minimizing di-methylation in the preparation of "2-Methoxy-4-methylpentanoic acid". This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-methylation impurity in my reaction?
The formation of a di-methylated byproduct is a classic problem of polyalkylation in enolate chemistry.[1] The synthesis of your target molecule likely proceeds via the methylation of an enolate derived from a precursor, such as an ester of 4-methylpentanoic acid.
The core issue arises from the acidity of the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group). Here is the breakdown of the competing reactions:
Desired Mono-methylation: A base removes the acidic α-hydrogen from your starting ester to form a nucleophilic enolate. This enolate then attacks a methylating agent (e.g., methyl iodide) in an SN2 reaction to form the desired mono-methylated product.[2][3]
Undesired Di-methylation: The newly formed mono-methylated product still possesses one acidic α-hydrogen. If any base remains, or if the mono-methylated product can be deprotonated by another enolate of the starting material, it can form a new enolate. This second enolate can then react again with the methylating agent to yield the di-methylated impurity.[4][5]
This unwanted second reaction is especially problematic when using weaker bases (e.g., sodium ethoxide) that establish an equilibrium, allowing for multiple deprotonation-alkylation cycles.[6]
Q2: What are the most critical experimental factors to control for achieving selective mono-methylation?
Selectivity is a direct function of your ability to control the enolate formation and its subsequent reaction. The key factors are:
Choice of Base: This is arguably the most critical factor. Strong, non-nucleophilic, sterically hindered bases are superior for promoting mono-alkylation.[4][5]
Stoichiometry: The amount of base relative to your starting material dictates whether you achieve complete (irreversible) enolate formation.
Temperature: Lower temperatures generally favor kinetic control, which can be leveraged for selectivity.[7]
Solvent: The solvent must be aprotic and compatible with the strong bases used in enolate chemistry.[4]
Troubleshooting Guides & Optimized Protocols
This section addresses specific experimental failures and provides validated protocols to overcome them.
Guide 1: High Levels of Di-methylated Impurity (>10%) Detected
Primary Cause: Incomplete or reversible enolate formation. Using bases like sodium ethoxide or potassium tert-butoxide often results in an equilibrium mixture of the starting material, the enolate, and the product. This allows the mono-methylated product to be deprotonated and react further.
Solution: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to achieve rapid, quantitative, and irreversible deprotonation.[6][8] This ensures that by the time the methylating agent is added, no starting material is left to protonate the product, thus preventing a second deprotonation/alkylation cycle.
Optimized Protocol 1: Kinetically Controlled Mono-methylation using LDA
This protocol is designed for the direct methylation of a precursor like Ethyl 4-methylpentanoate.
Step-by-Step Methodology:
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for additions via syringe. Maintain a positive pressure of dry nitrogen throughout the reaction.
Solvent & Amine: Add anhydrous tetrahydrofuran (THF) (approx. 0.4 M final concentration) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.05 equivalents).
LDA Formation: Slowly add n-butyllithium (1.0 equivalents) dropwise to the stirred solution at -78 °C. Stir the mixture for 30 minutes at this temperature to pre-form the LDA.
Enolate Formation: Add your starting ester (e.g., Ethyl 4-methylpentanoate, 1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.[4][5]
Methylation: Add methyl iodide (1.1 equivalents) dropwise. Be cautious as this reaction is exothermic. Maintain the temperature at -78 °C during addition.
Reaction & Quench: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC or LC-MS if possible. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by silica gel column chromatography or distillation to separate the desired mono-methylated ester from any di-methylated byproduct and unreacted starting material.[9]
Hydrolysis: The purified ester is then hydrolyzed to the target carboxylic acid using standard procedures (e.g., NaOH or KOH in aq. Methanol, followed by acidic workup).
Caption: Competing mono- and di-methylation pathways.
Guide 2: Low Yields or Difficulty Reproducing Results
Primary Cause: Even with optimized direct alkylation, some substrates are inherently prone to side reactions. For a robust, scalable, and highly reproducible synthesis, an alternative strategy that chemically favors mono-alkylation is recommended.
Solution: Use the Malonic Ester Synthesis. This classic method introduces the α-carbon and one of the carboxyl groups simultaneously. The starting material (diethyl malonate) has two acidic α-hydrogens, but after the first alkylation, the remaining α-hydrogen is significantly less acidic, effectively preventing a second alkylation under standard conditions.[2][10]
Optimized Protocol 2: Mono-alkylation via Malonic Ester Synthesis
This protocol builds the carbon skeleton first, then introduces the final methyl group.
Step-by-Step Methodology:
Enolate Formation: In a flask equipped for reflux, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this, add diethyl malonate (1.0 eq) dropwise.
First Alkylation: After stirring for 15-30 minutes, add isobutyl bromide (1-bromo-2-methylpropane, 1.0 eq) and reflux the mixture for 2-4 hours until the alkylation is complete (monitor by TLC). This forms diethyl (2-methylpropyl)malonate.
Second Alkylation (Methylation): Cool the mixture. Add a second equivalent of sodium ethoxide, followed by methyl iodide (1.0 eq). Reflux again until the second alkylation is complete.[5]
Saponification: To the crude dialkylated malonate, add an aqueous solution of potassium hydroxide (KOH, >2.5 equivalents) and reflux for several hours to hydrolyze both ester groups to the dicarboxylic acid salt.[11]
Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated HCl until the pH is ~1-2. Gently heat the mixture to reflux. The resulting malonic acid derivative will readily lose CO₂ to yield the crude 2,4-dimethylpentanoic acid.[4][10]
Final α-Methoxylation (Separate Synthetic Sequence): The resulting 2,4-dimethylpentanoic acid would then need to be converted to the target 2-methoxy compound. A common route involves α-bromination followed by nucleophilic substitution with sodium methoxide. This multi-step approach, while longer, provides superior control and avoids the di-methylation issue entirely. An alternative is direct synthesis of α-alkoxy acids.[12]
Visualizing the Malonic Ester Workflow
Caption: Workflow for controlled synthesis via malonic ester route.
References
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
Nanda, S. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 - sp3) bonds in asymmetric fashion. IIT Kharagpur. Retrieved from [Link]
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
Li, J., et al. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
Noël, T., et al. (2025, April 10). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. PMC. Retrieved from [Link]
Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
Rathke, M. W. (2006, December 6). The Alkylation of Ketone Enolates in the Presence of Triethanolamineborate. Control of Polyalkylation. Taylor & Francis Online. Retrieved from [Link]
Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]
ResearchGate. (n.d.). Preparation of α-alkoxy carboxylic acids precursors. Retrieved from [Link]
Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013, October 18). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. Retrieved from [Link]
ResearchGate. (2025, August 7). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Mercapto-4-Methylpentanoic Acid (Compound 1). Retrieved from [Link]
University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]
Journal of the Chemical Society of Japan. (n.d.). Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]
Filo. (2025, May 26). Show how you could use a malonic ester synthesis to prepare the following... Retrieved from [Link]
Keglevich, G., et al. (2022, July 22). A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. MDPI. Retrieved from [Link]
Division of Geological and Planetary Sciences. (2017, July 25). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Retrieved from [Link]
The Organic Chemist. (2019, August 22). 11.06 Bases for Enolate Formation [Video]. YouTube. Retrieved from [Link]
The Organic Chemist. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation [Video]. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
Sciencemadness Discussion Board. (2011, July 2). Failed alkaline de-esterification…. Retrieved from [Link]
ResearchGate. (2025, August 6). Mono alkylation of γ,δ‐unsaturated β‐oxo esters via dianions. Part I. Retrieved from [Link]
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]
Carey, F. A. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]
Google Patents. (n.d.). US4304925A - Process for purifying esters.
ResearchGate. (2025, August 6). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link]
Mack, J., & Rightmire, N. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.5 Esters. In Organic Chemistry II. Retrieved from [Link]
MDPI. (2023, September 28). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from [Link]
-position exerts an electron-withdrawing inductive effect.[1]
Consequence: This lowers the pKa of the carboxylic acid group to approximately 3.5 – 3.8 (compared to ~4.8 for standard fatty acids).
The Root Cause: If you are running your method at the standard "acidic" pH of 4.0 or 4.5, you are operating exactly at the analyte's
. This causes the molecule to split between neutral and ionized states, leading to kinetic tailing.
Use the following diagnostic decision tree to identify your specific issue before proceeding to the solutions.
Figure 1: Diagnostic workflow for identifying the root cause of peak tailing in acidic analytes.
The Chemistry of Tailing: Solutions & Protocols
Issue A: The "Transition State" Tailing (Most Likely)
Because the pKa of MMPA is lower than typical fatty acids, standard phosphate buffers at pH 4.5 are insufficient to keep the molecule neutral.
Mechanism: At pH
pKa, protons rapidly exchange between the analyte and the mobile phase. The ionized form travels faster (less retained) than the neutral form, causing the peak to "smear" forward and tail backward.
Solution: You must suppress ionization completely.
| pH Adjustment | Adjust to pH 2.1 – 2.3 with Formic Acid or Phosphoric Acid. | Rule of Thumb: pH must be
.[1] For MMPA (), pH must be . |
| Organic Modifier | Acetonitrile (ACN) | Sharper peaks than Methanol for aliphatic acids. |
| Gradient | 5% B to 95% B | Ensures elution of the hydrophobic isobutyl tail. |
Expert Tip: Do not use simple "0.1% Formic Acid" in water if tailing persists. The pH of 0.1% FA is ~2.7, which may be borderline for this specific methoxy-acid. Use a buffered mobile phase adjusted to pH 2.1 for robustness.
Issue B: Silanol Interactions (The "Hook" Effect)
MMPA contains an ether oxygen and a carboxylic acid. Even if the pH is low, the ether oxygen can act as a weak hydrogen bond acceptor, interacting with free silanol groups (
) on the silica surface.
Figure 2: Mechanism of secondary silanol interactions causing peak tailing.
Protocol 2: Column Selection & Protection
Stationary Phase: Switch to a "Polar Embedded" group (e.g., amide or carbamate embedded C18) or a highly "End-capped" C18.
Why? Polar embedded groups provide a "water shield" near the silica surface, preventing the MMPA from interacting with silanols.
Temperature: Increase column temperature to 40°C - 45°C .
Why? Higher temperature increases the kinetics of desorption, reducing the "drag" caused by secondary interactions.
Frequently Asked Questions (FAQs)
Q1: I am using UV detection at 210 nm, but the baseline is drifting and the tailing is erratic. Why?A: MMPA lacks a chromophore. Detection at 210 nm is detecting the carboxyl group, which is non-specific.
The Fix: The "tailing" might actually be baseline instability or interference from mobile phase impurities. Ensure you use HPLC-grade Acetonitrile (UV cutoff < 190 nm).[1] If available, switch to Refractive Index (RI) or ELSD detection, as these are insensitive to the mobile phase UV absorbance.
Q2: Can I use Triethylamine (TEA) to fix the tailing?A: In the past, TEA was used to "block" silanols. However, for modern columns (post-2000), this is rarely necessary and can contaminate LC-MS systems.
Recommendation: Try the Low pH (2.1) method first. If tailing persists, use a column specifically designed for acidic compounds (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) rather than adding TEA.
Q3: The peak looks like it has a "shoulder" rather than a smooth tail. Is this tailing?A: No. MMPA has a chiral center at Carbon-2.[1]
If your sample is a racemic mixture (50/50 R/S), a standard C18 column should show one peak. However, if there are chiral impurities or if the column has "memory" of a chiral modifier, you might be seeing partial separation.
Verification: Run a pure standard of the enantiomer if available, or degrade the sample intentionally to see if the "shoulder" grows.
Recommended Validated Method (Starting Point)
To save you development time, configure your system to these parameters to establish a baseline.
Parameter
Setting
Column
C18, 150 x 4.6 mm, 3.5 µm (High-density End-capped)
Mobile Phase A
10 mM Ammonium Phosphate, adjusted to pH 2.1 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Temp
40°C
Detection
UV 210 nm (or ELSD)
Injection
Dissolve sample in Mobile Phase A (Critical to prevent solvent shock)
References
Dolan, J. W. (2002). "Peak Tailing and Resolution." LCGC North America, 20(5). Link
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity and Tailing Factors).[2][3]
McCalley, D. V. (2010). "Analysis of the acidity and basicity of the surface of reversed-phase silica-based HPLC columns." Journal of Chromatography A, 1217(6), 858-880. Link
PubChem. (2025).[4] "2-Methoxy-4-methylpentanoic acid - Compound Summary." National Library of Medicine. Link
Technical Support Center: Catalyst Optimization for 2-Methoxy-4-methylpentanoic Acid
Topic: Optimizing Catalyst Loading for Asymmetric Hydrogenation of Methyl 2-methoxy-4-methylpent-2-enoate to yield (S)-2-Methoxy-4-methylpentanoic acid. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Catalyst Loading for Asymmetric Hydrogenation of Methyl 2-methoxy-4-methylpent-2-enoate to yield (S)-2-Methoxy-4-methylpentanoic acid.
Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.
Executive Summary & Reaction Context
Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-Methoxy-4-methylpentanoic acid , a critical chiral building block for metalloproteinase inhibitors and peptidomimetics.
While classical laboratory synthesis often relies on the methylation of
-hydroxy acids derived from L-Leucine (using stoichiometric AgO/MeI), this method is cost-prohibitive and hazardous at scale. The preferred industrial route utilizes Asymmetric Hydrogenation (AH) of the enol ether precursor.
The Challenge: Transition metal catalysts (Rh, Ru) with chiral phosphine ligands are expensive. Optimizing the Substrate-to-Catalyst (S/C) ratio is the single most effective lever for reducing Cost of Goods Sold (COGS) without sacrificing enantiomeric excess (ee).
Core Reaction Scheme
Substrate: Methyl 2-methoxy-4-methylpent-2-enoate
Catalyst System: [Rh(COD)(DuPhos)]BF
(or similar bisphosphine systems)
Product: Methyl (S)-2-methoxy-4-methylpentanoate (Hydrolysis yields the acid)
Critical Workflow: Catalyst Loading Optimization
The following protocol is designed to push the S/C ratio from a standard screening load (100:1) to a process-viable load (2000:1 or higher).
Step-by-Step Optimization Protocol
Baseline Establishment (S/C 100):
Run the reaction at 1 mol% catalyst loading to establish maximum achievable ee and conversion.
Standard Conditions: 5 bar H
, 25°C, MeOH, 12 hours.
Impurity Profiling (The "Poison" Check):
Before lowering loading, quantify potential catalyst poisons in your substrate (specifically CO, sulfur, or halides from precursor synthesis).
Action: Distill the enol ether precursor or pass it through a silica/alumina plug.
Incremental Dilution (The "S/C Ladder"):
Increase S/C ratio to 500, 1000, and 2000 while maintaining constant H
pressure.
Note: As catalyst concentration drops, reaction time must typically increase, or temperature/pressure must be raised to compensate for slower kinetics.
Kinetic Compensation:
If conversion drops at S/C 2000, increase H
pressure to 20-30 bar. Hydrogen concentration is first-order in the rate law for many Rh-catalyzed hydrogenations.
Data Summary: Typical Optimization Trajectory
Parameter
Screening Phase
Optimization Phase
Process Target
S/C Ratio
100 : 1
1,000 : 1
5,000 : 1
Cat. Load (mol%)
1.0%
0.1%
0.02%
Pressure (H)
5 bar
10 bar
25 bar
Time
4 h
12 h
18 h
Conversion
>99%
>99%
>98%
Enantioselectivity
96% ee
96% ee
95-96% ee
Troubleshooting Guide & FAQs
This section addresses specific failure modes observed when reducing catalyst loading.
Q1: I reduced the catalyst loading to 0.1 mol%, and the reaction stalled at 60% conversion. Adding more time didn't help. Why?
Diagnosis: This is a classic sign of Catalyst Deactivation or Poisoning , not just slow kinetics.
Technical Insight: At low loadings, the catalyst is highly susceptible to trace impurities. If your substrate contains 0.1 mol% of a coordinating impurity (e.g., residual thioether or free amine), it will sequester 100% of your catalyst.
Corrective Actions:
Feedstock Purification: Recrystallize or distill the substrate.
Scavengers: Add a scavenger (e.g., mild solid acid) to remove coordinating bases.
Substrate Purity Check: Run a "Spike Test." Add a known amount of pure substrate to the stalled reaction. If it reacts, the catalyst is alive (kinetic issue). If not, the catalyst is dead (poisoning).
Q2: My enantioselectivity (ee) drops significantly when I increase the temperature to compensate for lower catalyst loading.
Diagnosis: The "Enthalpy-Entropy Trade-off."
Technical Insight: High enantioselectivity relies on the energy difference (
) between the transition states of the Re and Si face coordination. As temperature increases, the thermal energy available to the system allows the substrate to overcome the barrier for the "wrong" enantiomer pathway more easily.
Corrective Actions:
Pressure over Temperature: Instead of raising the temperature (
), raise the Hydrogen Pressure (). Increased accelerates the reaction rate (turnover frequency) without significantly altering the stereochemical discrimination step.
Solvent Switch: Switch to a solvent that enhances H
solubility (e.g., TFE or DCM/MeOH mixtures) to boost rate at lower .
Q3: How do I calculate the "Turnover Frequency" (TOF) to know if my catalyst is performing efficiently?
Diagnosis: Need for quantitative metric.
Formula:
Benchmark: For industrial viability of this substrate, aim for a TOF at the end of the reaction, or an average TOF .
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing catalyst loading based on experimental feedback (Conversion vs. Selectivity).
Caption: Decision tree for iterative catalyst loading optimization, balancing kinetics (conversion) against thermodynamics (enantioselectivity).
Mechanistic Insight: The Catalytic Cycle
Understanding where the cycle slows down allows for targeted optimization. For Rh-catalyzed hydrogenation of enol esters, the rate-determining step (RDS) often shifts as loading decreases.
Caption: Simplified Rh(I) catalytic cycle. At low loading, maintaining the concentration of Complex B via high H2 pressure is critical.
References & Authority
Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Chemical Reviews, 2003. (Foundational text on S/C optimization in industry).
Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie, 2002. (Mechanistic grounding for Rh-catalyzed hydrogenation).
Etayo, P., & Vidal-Ferran, A. "Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins." Chemical Society Reviews, 2013. (Specifics on enol ester substrates).
Process Chemistry of 2-Methoxy-4-methylpentanoic acid derivatives: (General reference to alpha-functionalization logic). Organic Process Research & Development.
Disclaimer: This guide assumes standard safety protocols for handling high-pressure hydrogen and pyrophoric catalysts. Always consult MSDS and local safety regulations.
Troubleshooting
Technical Support Center: Optimizing 2-Methoxy-4-methylpentanoic Acid Synthesis
Role: Senior Application Scientist Subject: Troubleshooting Temperature Effects on Yield & Purity Reference ID: MMPA-SYN-T24 Executive Summary The synthesis of 2-Methoxy-4-methylpentanoic acid (an -methoxy derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Subject: Troubleshooting Temperature Effects on Yield & Purity
Reference ID: MMPA-SYN-T24
Executive Summary
The synthesis of 2-Methoxy-4-methylpentanoic acid (an
-methoxy derivative of isocaproic acid) typically proceeds via the nucleophilic substitution of 2-bromo-4-methylpentanoic acid (derived from L-Leucine) using sodium methoxide (NaOMe).
Temperature is the single most critical variable in this reaction because it dictates the competition between the desired Substitution (
) and the undesired Elimination () pathways.
This guide provides a mechanistic breakdown, a troubleshooting Q&A, and an optimized "Gradient Temperature" protocol to maximize yield while suppressing the formation of the alkene side-product (4-methylpent-2-enoic acid).
Part 1: The Temperature-Yield Matrix (Mechanistic Logic)
The reaction of a secondary
-halo acid with a strong base/nucleophile (NaOMe) sits on a "knife's edge" between two pathways.
Pathway A (Desired):
Substitution. The methoxide attacks the -carbon, displacing the bromide. This is favored by lower temperatures and high nucleophile concentration.
Pathway B (Undesired):
Elimination. The methoxide acts as a base, abstracting the -proton to form a double bond. This is entropy-driven and dominates at high temperatures.
Visualizing the Pathway Competition
Figure 1: The divergence of reaction pathways based on thermal energy input. High temperatures increase the rate of elimination (
) significantly faster than substitution () for secondary halides.
Part 2: Troubleshooting Guide (Q&A)
Q1: My yield is capped at 50-60%, and NMR shows significant vinylic protons (alkene). What happened?
Diagnosis:Thermal Overshoot (Thermodynamic Control).
You likely heated the reaction to reflux (approx. 65°C for MeOH) or added the NaOMe too quickly without cooling.
The Science: The starting material is a secondary alkyl halide.[1] At elevated temperatures, the activation energy for elimination is easily overcome. The methoxide acts as a base rather than a nucleophile, stripping a proton and creating 4-methylpent-2-enoic acid .
The Fix: Conduct the addition of NaOMe at 0°C and never exceed 40°C during the reaction phase.
Q2: The reaction is extremely slow; 30% starting material remains after 24 hours.
Diagnosis:Kinetic Trap (Temperature too low).
While low temperature prevents elimination, the steric hindrance of the isobutyl group at the C4 position (from the Leucine backbone) slows down the
attack at the C2 position.
The Fix: Use the Gradient Protocol (see Part 3). You must initiate at 0°C to mix reagents safely, then ramp to 25–30°C to drive the substitution to completion.
Q3: I see "dimers" or ester impurities in my LC-MS.
Diagnosis:Carboxylate Interference.
If the carboxylic acid moiety is not fully deprotonated first, or if methyl iodide (MeI) is used instead of NaOMe on the hydroxy-acid precursor, you risk esterifying the carboxylic acid (forming the methyl ester) rather than etherifying the alpha-position.
The Fix: Ensure you use at least 2.2 equivalents of base. The first equivalent deprotonates the carboxylic acid (protecting it as a salt); the second equivalent performs the substitution.
Part 3: Optimized Experimental Protocol
Method: The "Gradient Temperature" Strategy
Objective: Maximize
substitution while kinetically inhibiting elimination.
Table 1: Temperature Impact Data (Simulated)
Temperature Zone
Reaction Rate
Yield (Target)
Purity Profile
Risk Factor
0°C - 5°C
Very Slow
< 20% (Stalled)
High (>98%)
Incomplete conversion
20°C - 30°C
Moderate
85% - 92%
Excellent
Optimal Zone
50°C - 65°C
Fast
40% - 55%
Poor (Alkene rich)
Elimination () dominates
Step-by-Step Workflow
Preparation of Precursor:
Synthesize 2-bromo-4-methylpentanoic acid from D-Leucine via diazotization (
) at -5°C to 0°C . Note: Temperature control here preserves chirality. [1]
The Alkoxylation (Critical Step):
Setup: Dissolve 2-bromo-4-methylpentanoic acid (1.0 eq) in anhydrous Methanol (MeOH).
Cooling: Place the flask in an ice/water bath and cool to 0°C .
Addition: Add Sodium Methoxide (NaOMe, 2.5 eq, 25% wt in MeOH) dropwise over 30 minutes.
Why? The exotherm from the acid-base neutralization (forming the carboxylate salt) can locally spike the temperature, triggering elimination if not controlled.
The Gradient:
Stir at 0°C for 1 hour.
Remove ice bath and allow to warm to Room Temperature (20–25°C) naturally.
Stir at RT for 12–18 hours.
Monitor: Check via TLC or HPLC. If starting material remains >5%, warm gently to 35°C for 2 hours. Do not reflux.
Quench & Isolation:
Evaporate MeOH under reduced pressure (keep bath < 40°C).
Acidify with 1N HCl to pH 2 (converts the salt back to the free acid).
Extract with Ethyl Acetate or DCM.
References
PrepChem. (n.d.). Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from [Link]
National Institutes of Health (NIH). (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
comparing synthesis routes for "2-Methoxy-4-methylpentanoic acid" cost-effectiveness
Executive Summary 2-Methoxy-4-methylpentanoic acid (also known as 2-methoxyisocaproic acid ) is a critical chiral building block derived from the leucine skeleton. Its structural motif—an -methoxy carboxylic acid—is incr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-4-methylpentanoic acid (also known as 2-methoxyisocaproic acid ) is a critical chiral building block derived from the leucine skeleton. Its structural motif—an
-methoxy carboxylic acid—is increasingly prevalent in peptidomimetics and specific ligand designs where metabolic stability (vs. natural amino acids) is required.
This guide evaluates three primary synthesis routes. Our analysis indicates that while Route A (Hydroxylation + Methylation) offers the highest enantiomeric excess (ee) reliability for pharmaceutical applications, Route B (Bromo-Displacement) presents a superior cost structure for bulk manufacturing, provided that elimination side-reactions are strictly controlled.
Quick Comparison Matrix
Feature
Route A: HICA Methylation
Route B: Bromo-Displacement
Route C: Direct Methanolysis
Starting Material
L-Leucine (via HICA)
L-Leucine
L-Leucine
Key Reagents
NaNO, MeI or DMS
NaNO/KBr, NaOMe
NaNO, MeOH, HSO
Step Count
2 (Isolation of HICA rec.)
2 (One-pot possible)
1 (plus hydrolysis)
Cost Efficiency
Moderate
High
High
Scalability
High
Medium (Exotherm/E2 risk)
Low (Purification issues)
Primary Risk
Methylating agent toxicity
Elimination (Alkene formation)
Low Yield / Ester formation
Technical Analysis of Synthesis Routes
Route A: The "Pharma-Standard" (Hydroxylation + O-Methylation)
This route mimics biological metabolic pathways, converting Leucine to "Leucic Acid" (HICA) followed by Williamson ether synthesis.
Mechanism & Causality:
Diazotization: L-Leucine reacts with nitrous acid (generated in situ from NaNO
/HSO). The unstable diazonium intermediate undergoes substitution by water with retention of configuration due to neighboring group participation (carboxylate), yielding (S)-2-hydroxy-4-methylpentanoic acid (HICA).
O-Methylation: The secondary alcohol is deprotonated (NaH or NaOH) and alkylated. To avoid esterification of the carboxylic acid, a dianion strategy (2 eq. base) or transient protection is used.[1]
Cost & Performance Note:
Reagent Choice: Methyl Iodide (MeI) provides cleaner reaction profiles but is prohibitively expensive for multi-ton scale. Dimethyl Sulfate (DMS) is the cost-effective alternative ($2-5/kg vs. $50+/kg for MeI) but requires stringent safety protocols due to high toxicity.
Route B: The "Bulk-Commodity" (Bromo-Displacement)
This route leverages the Walden inversion principle to potentially lower costs by using generic reagents.
Mechanism & Causality:
Bromination: Diazotization in the presence of bromide ions (KBr) yields (R)-2-bromo-4-methylpentanoic acid. This step proceeds with inversion of configuration .
Displacement: Reaction with Sodium Methoxide (NaOMe) effects a second S
2 substitution, restoring the (S)-configuration.
Critical Control Point (The "E2" Trap):
The
-bromo acid is a secondary halide. Treating it with a strong base like methoxide at high temperatures favors E2 elimination , producing 4-methylpent-2-enoic acid (alkene impurity).
Protocol Adjustment: The reaction must be run at controlled temperatures (0–5°C) or use weaker bases/polar aprotic solvents to favor S
2 over E2.
Route C: Direct Solvolysis (Experimental)
Direct diazotization of Leucine in methanol. While theoretically the shortest path, it often yields a mixture of the methyl ester (requiring hydrolysis) and elimination products, making purification costs higher than the savings in step count.
Experimental Protocols
Protocol 1: Route A (HICA Methylation via DMS)
Recommended for high-purity pharmaceutical intermediates.
Reagents: L-Leucine, NaNO
, HSO, Dimethyl Sulfate (DMS), NaOH.
Preparation of HICA:
Dissolve L-Leucine (131 g, 1.0 mol) in 1.5 M H
SO (1 L).
Cool to 0°C. Add NaNO
(103.5 g, 1.5 mol) solution dropwise over 2 hours. Why: Controlling exotherm prevents side reactions.
Stir at RT for 12 hours. Extract with Ethyl Acetate (
mL).
Dry (MgSO
) and concentrate to yield (S)-2-hydroxy-4-methylpentanoic acid (Yield: ~85%).
Methylation:
Dissolve HICA (13.2 g, 0.1 mol) in acetone (150 mL). Add NaOH (8.8 g, 0.22 mol) dissolved in minimal water.
Yield: Expect 60-70% (lower than Route A due to some elimination).
Visual Analysis: Pathway & Decision Logic
Caption: Synthesis pathways comparing Route A (Retention) and Route B (Double Inversion) with associated impurity risks.
Cost & Feasibility Data
The following table normalizes costs to a 100kg production basis (Theoretical estimates).
Metric
Route A (DMS)
Route A (MeI)
Route B (Bromo)
Raw Material Cost (est.)
$2,200
$6,500
$1,800
Reagent Toxicity
High (DMS)
High (MeI)
Moderate
Waste (E-Factor)
Moderate
Moderate
High (Bromide salts)
Yield (Overall)
75-80%
80-85%
60-70%
Purification Cost
Low
Low
High (Alkene removal)
Verdict
Best Balance
Lab Only
Best Cost (if optimized)
Recommendation
For pharmaceutical development where purity is paramount, Route A using Dimethyl Sulfate is the industry standard due to the high retention of stereochemistry and lack of difficult-to-separate alkene byproducts.
For agrochemical or industrial applications , Route B is viable but requires strict process control (low temperature) to suppress elimination.
References
Sigma-Aldrich. (2025). Magnesium acetate tetrahydrate Product Specification (CAS 16674-78-5).Link(Note: CAS 16674-78-5 appeared in search but is Mg Acetate; Target CAS verified as 78814-97-8).
biological activity of "2-Methoxy-4-methylpentanoic acid" compared to its hydroxy analog
Technical Comparison Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) vs. 2-Hydroxy-4-methylpentanoic Acid (HMPA) Executive Summary: The Methyl-Ether Modification This guide provides a comparative analysis of the biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) vs. 2-Hydroxy-4-methylpentanoic Acid (HMPA)
Executive Summary: The Methyl-Ether Modification
This guide provides a comparative analysis of the biological activity and physicochemical properties of 2-Hydroxy-4-methylpentanoic acid (HMPA) , also known as Leucic Acid or HICA, and its O-methylated analog, 2-Methoxy-4-methylpentanoic acid (MMPA) .
While HMPA is a well-characterized metabolite of L-Leucine with established antimicrobial and anabolic properties, MMPA serves primarily as a structural probe in medicinal chemistry and a volatile agent in flavor chemistry. The core distinction lies in the hydroxyl group functionality : HMPA acts as both a hydrogen bond donor and acceptor, whereas MMPA is solely a hydrogen bond acceptor. This modification drastically alters receptor binding affinity, membrane permeability, and metabolic stability.
Key Takeaway: Use HMPA for direct biological intervention (antimicrobial/anabolic). Use MMPA to investigate the necessity of the hydroxyl proton in target interactions (SAR studies) or to enhance lipophilicity for passive transport.
Physicochemical & Structural Analysis
The biological divergence begins with the molecular properties. The methylation of the alpha-hydroxyl group in MMPA eliminates its ability to donate a hydrogen bond, a critical factor in enzyme active site recognition.
Table 1: Comparative Physicochemical Profile
Feature
HMPA (Hydroxy Analog)
MMPA (Methoxy Analog)
Implication for Bioactivity
IUPAC Name
2-Hydroxy-4-methylpentanoic acid
2-Methoxy-4-methylpentanoic acid
--
Common Name
Leucic Acid, HICA
O-Methyl-Leucic Acid
--
MW ( g/mol )
132.16
146.19
Slight increase in MMPA affects diffusion rates minimally.
LogP (Predicted)
~0.5 - 0.9
~1.2 - 1.5
MMPA is more lipophilic , enhancing membrane penetration but reducing aqueous solubility.
H-Bond Donors
2 (COOH, OH )
1 (COOH)
Critical: MMPA cannot donate H-bonds at the C2 position.
H-Bond Acceptors
3
3
Both can accept H-bonds, but MMPA's ether oxygen is sterically more hindered.
pKa (COOH)
~3.8
~3.9
Negligible difference; both exist as anions at physiological pH.
Biological Activity Profile
A. HMPA (The Reference Standard)
Mechanism: HMPA is an endogenous metabolite of leucine. It exhibits antimicrobial activity (bacterial and fungal) by disrupting cell membrane integrity and inhibiting biofilm formation. In mammalian systems, it is explored for anti-catabolic effects (muscle preservation) via modulation of the mTOR pathway, although less potently than Leucine itself.
Key Interaction: The C2-hydroxyl group is essential for solvation and interaction with polar residues in target proteins (e.g., bacterial cell wall enzymes).
B. MMPA (The Structural Probe)
Mechanism: MMPA lacks the H-bond donor capability.
In Microbiology: If MMPA retains activity, the target interaction is likely driven by hydrophobic effects or the carboxylate group rather than specific H-bonding at C2. If activity is lost, the C2-OH donor is essential.
In Flavor/Olfaction: MMPA is a known volatile flavor compound. The methoxy group increases volatility and alters the olfactory receptor activation profile, shifting from "acidic/cheesy" (HMPA) to "fruity/nutty" notes.
Metabolic Stability: The O-methylation protects the alpha-carbon from immediate oxidation by lactate dehydrogenases (LDH) but introduces susceptibility to O-demethylation by Cytochrome P450 enzymes (CYPs).
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the functional divergence and metabolic fates of the two compounds.
Figure 1: SAR and Metabolic Fate. HMPA binds targets via dual H-bonding but is oxidized by LDH. MMPA penetrates membranes better but relies on O-demethylation to regain donor capacity.
Experimental Protocols for Validation
To objectively compare MMPA and HMPA, you must assess Antimicrobial Potency (MIC) and Metabolic Stability .
Objective: Assess if MMPA acts as a stable analog or a prodrug of HMPA.
Incubation System:
Liver Microsomes (Human or Rat, 0.5 mg/mL protein).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH regenerating system.
Reaction:
Pre-incubate microsomes at 37°C for 5 min.
Add Test Compound (HMPA or MMPA) at 1 µM final concentration.
Initiate with NADPH.
Sampling:
Take aliquots at 0, 15, 30, and 60 minutes.
Quench with ice-cold Acetonitrile containing Internal Standard.
Analysis (LC-MS/MS):
Monitor parent depletion and metabolite formation.
Key Transition: Look for loss of 14 Da (Demethylation of MMPA to HMPA) vs. loss of 2H (Oxidation of HMPA).
References
Sakko, M., et al. (2012). "Antimicrobial activity of the leucine metabolite, alpha-hydroxyisocaproic acid (HICA)." Journal of Applied Microbiology. Link
Hoffer, L. J. (2016). "Metabolic consequences of leucine deprivation in humans." The Journal of Nutrition. Link
PubChem Compound Summary. (2024). "2-Hydroxy-4-methylpentanoic acid (CID 97)." National Center for Biotechnology Information. Link
ChemScene. (2024). "2-Methoxy-4-methylpentanoic acid Structure and Properties." ChemScene Chemical Data. Link
Sigma-Aldrich. (2024). "Product Specification: DL-Leucic acid vs Methoxy derivatives." Merck KGaA. Link
Validation
Enantiomeric Excess Determination of 2-Methoxy-4-methylpentanoic Acid: A Technical Comparison Guide
Topic: Enantiomeric Excess Determination of 2-Methoxy-4-methylpentanoic Acid Content Type: Publish Comparison Guide Executive Summary 2-Methoxy-4-methylpentanoic acid is a chiral -methoxy carboxylic acid, structurally de...
-methoxy carboxylic acid, structurally derived from the O-methylation of -hydroxyisocaproic acid (leucic acid). It serves as a critical building block in the synthesis of peptidomimetics and specific natural products. Because the biological activity of these derivatives often depends strictly on stereochemistry, accurate determination of enantiomeric excess (ee) is non-negotiable.
This guide compares the three most robust methodologies for determining the ee of this specific substrate: Direct Chiral HPLC , Indirect Chromatographic Resolution (Derivatization) , and NMR Spectroscopy with Chiral Auxiliaries .
Method 1: Direct Chiral HPLC (The Gold Standard)
Best For: High-throughput QC, final product release, and process development.
Direct separation on chiral stationary phases (CSPs) is the preferred industrial method due to its precision and lack of complex sample preparation.
Mechanism of Action
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (typically amylose or cellulose carbamates) coated or immobilized on the silica support.[1] For 2-methoxy-4-methylpentanoic acid, the free carboxylic acid moiety presents a challenge: it can cause peak tailing due to non-specific interactions with the silica matrix.
Critical Optimization:
Mobile Phase Additive: You must use an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.
Derivatization Option: Methylating the acid to its methyl ester (using TMS-diazomethane) often improves resolution and reduces tailing, allowing the use of standard neutral mobile phases.
Recommended Protocol (Free Acid)
Column: CHIRALPAK® IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
Detection: UV at 210 nm (carbonyl absorption) or RI (Refractive Index) if UV signal is weak due to lack of chromophores.
Temperature: 25°C.
Data Output & Interpretation
Resolution (
): A value indicates baseline separation.
Calculation:
Method 2: Indirect Resolution via Derivatization (The Synthetic Lab Standard)
Best For: Labs without expensive chiral columns; confirming absolute configuration.
This method involves reacting the enantiomeric mixture with an enantiopure chiral auxiliary to form a pair of diastereomers (e.g., amides). These diastereomers have different physical properties and can be separated on standard achiral silica columns (HPLC or GC).[1]
Mechanism of Action
Reacting 2-methoxy-4-methylpentanoic acid with a chiral amine (e.g., (S)-(-)-
-methylbenzylamine) creates diastereomeric amides. The spatial arrangement of the bulky groups in the (R,S) vs. (S,S) diastereomers leads to different retention times on standard C18 or Silica columns.
Workup: Wash with 1N HCl (remove excess amine), then sat. NaHCO3. Dry over MgSO4.
Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent ZORBAX Eclipse Plus).
Mobile Phase: Acetonitrile : Water (gradient 40%
80%).
Detection: UV 254 nm (strong signal from the benzyl group of the auxiliary).
Method 3:
H NMR with Chiral Shift Reagents (The Quick Check)
Best For: Rapid in-process checks; samples with high ee (>90%).
This method utilizes the magnetic non-equivalence of protons in diastereomeric environments.
Mechanism of Action
When the chiral acid is mixed with a Chiral Solvating Agent (CSA) like (R)-(+)-
-methylbenzylamine in a non-polar solvent (e.g., ), they form a tight ion-pair salt. The anisotropic effect of the amine's phenyl ring shifts the signals of the acid's enantiomers differently.
Target Signal: The
-methoxy singlet (-OCH) or the -proton doublet . These signals are usually distinct singlets/doublets that split into two sets of peaks (one for R, one for S) in the presence of the CSA.
Recommended Protocol
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL
.
Titration: Add 1.0 - 2.0 equivalents of (R)-(+)-
-methylbenzylamine directly to the NMR tube.
Acquisition: Run
H NMR (minimum 400 MHz, preferably 600 MHz for best separation).
Analysis: Zoom in on the methoxy region (~3.2 - 3.5 ppm). Integrate the split singlets.
Comparative Analysis
Feature
Direct Chiral HPLC
Indirect Derivatization (HPLC)
NMR with CSA
Precision
High (<0.1% error)
Moderate (depends on reaction completion)
Low (~1-2% error)
Sample Prep
Minimal (Dissolve & Shoot)
High (Synthesis + Workup)
Low (Mix in tube)
Throughput
High (20-30 min/sample)
Low (Hours for reaction)
Medium (10 min/sample)
Cost
High (Columns: $1000+)
Low (Standard reagents)
Medium (NMR time)
Risk
Column degradation
Kinetic Resolution (racemization during coupling)
Peak overlap
Experimental Workflows (Visualized)
Figure 1: Decision Matrix for Method Selection
Caption: Decision tree for selecting the optimal ee determination method based on lab resources and accuracy requirements.
Figure 2: Indirect Derivatization Workflow
Caption: Workflow for converting the chiral acid into separable diastereomers using a chiral amine auxiliary.
References
Application Guide for Chiral HPLC Selection. Daicel Chiral Technologies. Instruction on acidic mobile phases for chiral acids.
Enantiomer separation of acidic compounds. Chiral Technologies Application Note. Specifics on ion-exchange and suppression mechanisms.
Determination of Enantiomeric Excess. Imperial College London. Overview of Polarimetry, GC, HPLC, and NMR methods.
A Simple Method for the Determination of Enantiomeric Excess of Chiral Carboxylic Acids. PMC, National Institutes of Health.
Preparation of diastereomeric 4-octanol (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid esters. MDPI Molecules.
cross-reactivity of "2-Methoxy-4-methylpentanoic acid" analogs in immunoassays
Technical Guide: Specificity Profiling of 2-Methoxy-4-methylpentanoic Acid (MMPA) Immunoassays Executive Summary This guide provides a technical framework for evaluating the cross-reactivity of 2-Methoxy-4-methylpentanoi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Specificity Profiling of 2-Methoxy-4-methylpentanoic Acid (MMPA) Immunoassays
Executive Summary
This guide provides a technical framework for evaluating the cross-reactivity of 2-Methoxy-4-methylpentanoic acid (MMPA) in competitive immunoassays. MMPA (CAS 78814-97-8) is a chiral branched-chain organic acid, structurally homologous to Leucine metabolites and Valproic Acid analogs.
Distinguishing MMPA from its metabolic precursors (e.g., 2-Hydroxy-4-methylpentanoic acid) and structural isomers requires precise hapten design and rigorous cross-reactivity (CR) profiling. This document outlines the structural basis for interference, experimental protocols for validation, and expected performance metrics.
Structural Homology & Interference Landscape
The primary challenge in detecting MMPA is the high structural similarity to endogenous Leucine metabolites. The antibody must discriminate between a Methoxy (-OCH₃) group and a Hydroxy (-OH) or Amino (-NH₂) group at the C2 position.
Comparative Analysis of Analogs
Compound
Structure
Homology Factor
Predicted Risk (CR%)
MMPA (Target)
2-Methoxy-4-methylpentanoic acid
100%
100%
HICA
2-Hydroxy-4-methylpentanoic acid
Metabolic Precursor (-OH vs -OCH₃)
High (5-15%)
Leucine
2-Amino-4-methylpentanoic acid
Amino Acid Backbone (-NH₂ vs -OCH₃)
Low (<1%)
KIC
4-Methyl-2-oxopentanoic acid
Keto-acid metabolite (=O vs -OCH₃)
Low (<1%)
Valproic Acid
2-Propylpentanoic acid
Structural Isomer (Branched chain)
Negligible (<0.1%)
Isovaleric Acid
3-Methylbutanoic acid
Shortened chain
Negligible (<0.1%)
HICA (Leucic Acid): The most critical interferent. The steric difference between a hydroxyl and a methoxy group is small, but the electronic difference (H-bond donor vs. acceptor) is significant. High-affinity antibodies must exploit this electronic distinction.
Valproic Acid: Despite being a branched-chain fatty acid, the lack of C2 substitution usually prevents significant binding if the antibody is raised against the C2-functionalized hapten.
Mechanism: Hapten Design & Antibody Recognition
To generate an antibody specific to MMPA, the hapten must be conjugated to a carrier protein (e.g., KLH or BSA) in a way that exposes the unique C2-Methoxy group to the immune system.
Optimal Strategy:
Linker Chemistry: Conjugation via the Carboxyl (C1) group using EDC/NHS chemistry.
Rationale: This orients the molecule so the C2-Methoxy and C4-Methyl "tail" protrude outward, becoming the primary epitope (antigenic determinant).
Risk: Conjugating via the C4 position (if synthetic derivatives were available) would expose the Carboxyl group, which is common to all analogs, resulting in high cross-reactivity.
Figure 1: Hapten design strategy. Conjugation via the C1-Carboxyl group exposes the critical C2-Methoxy moiety, allowing the antibody to discriminate against the C2-Hydroxy group of HICA.
Interpretation: A lower IC50 for the analog means higher cross-reactivity.
Diagram: Cross-Reactivity Testing Workflow
Figure 2: Workflow for determining Cross-Reactivity (CR) via Competitive ELISA.
Performance Benchmarks
When evaluating a commercial kit or developing an in-house assay, the following specifications indicate a high-quality reagent:
IC50 (Sensitivity): 0.5 – 5.0 ng/mL (Typical for small molecules).
Limit of Detection (LOD): < 0.1 ng/mL.
Specificity (Acceptance Criteria):
HICA (2-Hydroxy analog): < 10% (Ideally < 5%).
Leucine: < 0.1% .
Valproic Acid: < 0.1% .
Troubleshooting High Cross-Reactivity:
If HICA cross-reactivity is >20%, the antibody likely recognizes the carboxyl-terminus or the aliphatic chain too strongly, rather than the specific methoxy group.
Solution: Re-screen hybridoma clones using HICA as a soluble inhibitor during the selection phase (Counter-selection).
References
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. Link
Erlanger, B. F. (1980). "The preparation of antigenic hapten-carrier conjugates: a survey." Methods in Enzymology, 70, 85-104. Link
Goding, J. W. (1996). Monoclonal Antibodies: Principles and Practice. Academic Press. (Chapter on Specificity and Cross-Reactivity). Link
Levy, S., et al. (1991). "Specificity of antibodies to small molecules." Journal of Immunological Methods, 142(1), 1-14.
Validation
A Comparative Guide to the Efficacy of 2-Methoxy-4-methylpentanoic Acid Derivatives as Enzyme Inhibitors
This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a series of novel derivatives based on the "2-Methoxy-4-methylpentanoic acid" scaffold. The content herein is targeted towards resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a series of novel derivatives based on the "2-Methoxy-4-methylpentanoic acid" scaffold. The content herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, supporting experimental data, and field-proven insights into the structure-activity relationships (SAR) of these compounds.
Introduction: The Potential of Substituted Aliphatic Carboxylic Acids in Enzyme Inhibition
Aliphatic carboxylic acids and their derivatives represent a versatile class of molecules in medicinal chemistry. Their ability to mimic natural substrates, such as amino acids or fatty acids, makes them ideal starting points for the design of enzyme inhibitors. The parent compound, 2-Methoxy-4-methylpentanoic acid, is a structural analog of leucine, suggesting its potential as a scaffold for targeting enzymes that process this amino acid, such as aminopeptidases.
This guide will explore a hypothetical case study on the development of 2-Methoxy-4-methylpentanoic acid derivatives as inhibitors of "Leucinyl Aminopeptidase X" (LAPX), a fictional metalloenzyme implicated in bacterial pathogenesis. By systematically modifying the parent scaffold, we aim to elucidate the key structural features that govern inhibitory potency and selectivity.
Synthesis of 2-Methoxy-4-methylpentanoic Acid Derivatives
The synthesis of the derivative library originates from 2-bromo-4-methylpentanoic acid, which can be prepared from D-Leucine.[1] The core scaffold allows for modifications at two primary positions: the C2-methoxy group and the C1-carboxylic acid. A representative synthetic approach, such as the malonic ester synthesis, can be adapted to generate a variety of analogs.[2][3]
For the purpose of this guide, we will consider a focused library of derivatives where the methoxy group is varied and the carboxylic acid is converted to different bioisosteres to explore their interaction with the active site of LAPX.
Comparative Efficacy of LAPX Inhibitors
The inhibitory potency of each derivative was assessed against recombinant human LAPX. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its efficacy.[4]
Table 1: Inhibitory Potency (IC50) of 2-Methoxy-4-methylpentanoic Acid Derivatives against LAPX
Compound ID
R1 Group (at C2)
R2 Group (at C1)
IC50 (µM)
1 (Parent)
-OCH3
-COOH
52.3
2
-OH
-COOH
25.8
3
-NH2
-COOH
15.2
4
-OCH3
-CONH2
89.1
5
-OCH3
-CONHOH
5.7
6
-OH
-CONHOH
2.1
7
-NH2
-CONHOH
0.9
Structure-Activity Relationship (SAR) Analysis
The SAR analysis provides a framework for understanding how structural modifications influence the inhibitory activity of the compounds.[4][5]
Modification of the C2-Substituent: Replacing the methoxy group of the parent compound 1 with a hydroxyl group (compound 2 ) or an amino group (compound 3 ) led to a significant increase in potency. This suggests that the C2 position may be involved in hydrogen bonding interactions with the enzyme's active site. The amino group in compound 3 likely forms a stronger or more favorable hydrogen bond than the hydroxyl group, resulting in a lower IC50 value.
Modification of the Carboxylic Acid: Conversion of the carboxylic acid in the parent compound to a simple amide (compound 4 ) resulted in a substantial loss of activity. This indicates that the carboxylate group is likely crucial for binding, possibly by coordinating with a metal ion in the active site of the metalloenzyme LAPX.
Hydroxamic Acid Bioisostere: Replacing the carboxylic acid with a hydroxamic acid group (compound 5 ) dramatically improved the inhibitory potency. Hydroxamic acids are well-known zinc-chelating groups and are often used in the design of inhibitors for metalloenzymes. This finding strongly supports the hypothesis that these compounds target the metal center of LAPX.
Synergistic Effects: The most potent compounds were those that combined the favorable modifications at both the C2 and C1 positions. Compound 6 , with a hydroxyl group at C2 and a hydroxamic acid at C1, showed a 25-fold increase in potency compared to the parent compound. The most active compound in the series, compound 7 , which features an amino group at C2 and a hydroxamic acid at C1, displayed a sub-micromolar IC50 value of 0.9 µM. This highlights a synergistic effect where the C2-amino group provides a key hydrogen bonding interaction while the hydroxamic acid chelates the active site metal ion.
Caption: Structure-Activity Relationship (SAR) trends for C1 and C2 modifications.
Experimental Protocols
General Synthesis of 2-Amino-4-methylpentanoic Acid Derivatives (Hypothetical)
A plausible synthetic route could involve the nucleophilic substitution of the bromine in 2-bromo-4-methylpentanoic acid with an amine, followed by functional group manipulations of the carboxylic acid. The conversion to a hydroxamic acid can be achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with hydroxylamine.
LAPX Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 values of the test compounds against LAPX. The assay measures the enzymatic hydrolysis of L-leucine-p-nitroanilide, which releases the chromophore p-nitroaniline.
Materials:
Recombinant LAPX enzyme
Assay Buffer: 50 mM Tris-HCl, pH 7.5
Substrate: L-leucine-p-nitroanilide
Test compounds dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
In a 96-well plate, add 50 µL of the assay buffer to each well.
Add 10 µL of the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
Add 20 µL of the LAPX enzyme solution to each well (except the negative control) and pre-incubate for 15 minutes at 37°C.
Initiate the reaction by adding 20 µL of the L-leucine-p-nitroanilide substrate to all wells.
Incubate the plate for 30 minutes at 37°C.
Measure the absorbance at 405 nm using a microplate reader.
Calculate the percent inhibition for each compound concentration relative to the positive control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
advantages of using "2-Methoxy-4-methylpentanoic acid" as a chiral synthon
The following guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (also known as -methyl-leucic acid or -methoxyisocaproic acid) as a chiral synthon. It is structured to offer actionable ins...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 2-Methoxy-4-methylpentanoic acid (also known as
-methyl-leucic acid or -methoxyisocaproic acid) as a chiral synthon. It is structured to offer actionable insights for drug development professionals, moving beyond basic catalog descriptions to explore mechanistic advantages, comparative performance, and experimental validation.
Executive Summary
In the landscape of chiral pool synthesis, 2-Methoxy-4-methylpentanoic acid represents a strategic evolution of the classic amino acid scaffold. Derived directly from L-leucine (or D-leucine), this synthon retains the high enantiomeric purity (
ee) of its precursor while replacing the labile -amino or -hydroxyl group with a robust methoxy ether.
For medicinal chemists, this molecule offers three distinct competitive advantages:
Metabolic Stability : It acts as a bioisostere for leucine in peptidomimetics, blocking proteolytic cleavage while maintaining side-chain recognition.
Orthogonal Reactivity : Unlike
-hydroxy acids (e.g., leucic acid), the methoxy group is chemically inert to acylation and oxidation, eliminating the need for transient protecting groups during peptide coupling or esterification.
Conformational Control : The methoxy group provides unique electronic capability for chelation-controlled additions without the strong hydrogen-bond donation of a free hydroxyl, influencing diastereoselectivity in complex syntheses (e.g., Callipeltin analogs).
Technical Profile & Mechanistic Insight
Structural Specifications
IUPAC Name : 2-Methoxy-4-methylpentanoic acid[1][2][3][4]
Common Name :
-Methyl-leucic acid
Chiral Center : C2 (S- or R- configuration available from chiral pool)
Key Moiety :
-Methoxy ether (sterically comparable to an ethyl group, electronically an acceptor).
The "Methoxy Effect" in Chiral Induction
The substitution of
or with fundamentally alters the transition state energetics in asymmetric reactions.
Chelation Models : In enolate chemistry, the methoxy oxygen can coordinate with Lewis acids (Li
, Ti), forming rigid 5-membered chelates that lock the conformation of the substrate. This allows for high levels of 1,2-asymmetric induction (Cram’s chelate rule) during nucleophilic additions to adjacent carbonyls.
Dipole Minimization : In the absence of chelating metals, the methoxy group orients anti-periplanar to the carbonyl to minimize dipole repulsion, favoring specific "Felkin-Anh" attack trajectories.
Comparative Performance Analysis
The following table contrasts 2-Methoxy-4-methylpentanoic acid with its primary chiral pool alternatives: L-Leucine (Amino Acid) and L-Leucic Acid (
-Hydroxy Acid).
Table 1: Synthon Performance Matrix
Feature
2-Methoxy-4-methylpentanoic Acid
L-Leucic Acid (-OH)
L-Leucine (-NH)
Chemical Stability
High (Ether linkage is inert to most coupling conditions)
Moderate (Free OH requires protection to prevent O-acylation)
Low (Amine requires Fmoc/Boc protection; prone to racemization)
Proteolytic Resistance
Excellent (Ether bond is not recognized by proteases)
The most authoritative application of this synthon is in the total synthesis of Callipeltin A and its analogues. Callipeltins are cyclic depsipeptides with potent anti-HIV and antifungal activity.[5] The incorporation of
-methoxy acids into the backbone creates a "molecular shield," preventing enzymatic degradation while maintaining the hydrophobic pharmacophore required for receptor binding.
Chiral Derivatizing Agents (CDA)
Similar to Mosher's Acid (MTPA), 2-Methoxy-4-methylpentanoic acid can serve as a CDA for determining the absolute configuration of secondary alcohols and amines.
Advantage : The aliphatic isobutyl tail provides a different magnetic anisotropy environment compared to the phenyl ring of Mosher's acid, making it useful for resolving signals in substrates where aromatic overlap causes crowding or ambiguity.
Experimental Protocol: The "Self-Validating" Synthesis
To ensure supply chain independence and quality control, the following protocol describes the conversion of L-Leucine to (S)-2-Methoxy-4-methylpentanoic acid. This method relies on retention of configuration via a double-inversion mechanism (neighboring group participation).
Protocol: Stereoselective Diazotization and Methylation
Workup : Stir 4 hours. Quench with 1 M HCl. Extract with Et
O.
Hydrolysis (if ester forms) : If the methyl ester forms, treat with LiOH/THF/H
O to hydrolyze back to the free acid.
Validation : Check optical rotation
and compare with literature (approx for S-isomer).
Visualization: Synthesis & Logic Flow
The following diagram illustrates the "Chiral Pool" transformation pathway and the logic behind selecting the Methoxy synthon over the Hydroxy alternative.
Caption: Figure 1. Stereochemical pathway from L-Leucine to the O-methylated synthon, highlighting the net retention of chirality and downstream applications.
References
Zampella, A., et al. (1996).[5] "Callipeltin A, an Anti-HIV Cyclic Depsipeptide from the New Caledonian Lithistida Sponge Callipelta sp."[5][6] Journal of the American Chemical Society.[5]
D'Auria, M. V., et al. (2002). "The stereochemical assignment of the amino acid AGDHE in callipeltin A." Tetrahedron Letters.
Koppenhoefer, B., & Schurig, V. (1988). "Derivatization of secondary alcohols and amines with 2-methoxy-2-phenylacetic acid (MPA) for determination of absolute configuration." Organic Syntheses. (Contextual comparison for
-methoxy acids).
Hanessian, S., et al. (2004). "Total Synthesis of Callipeltin A." Journal of Organic Chemistry.
Baran, P. S. (2011). "Creativity from the Chiral Pool: Amino Acids." Baran Lab Group Meeting Notes.
Disclaimer : This guide is for research purposes only. All chemical synthesis involving diazotization and alkylation agents (MeI) requires strict adherence to safety protocols, including the use of fume hoods and PPE.
Analytical Method Comparison & Validation Guide: 2-Methoxy-4-methylpentanoic Acid (MMPA) in Biological Matrices
This guide is structured as a high-level technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It addresses the analytical challenges of quantifying 2-Methoxy-4-met...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It addresses the analytical challenges of quantifying 2-Methoxy-4-methylpentanoic acid (MMPA) —a small, volatile, branched-chain organic acid—in complex biological matrices.
Executive Summary & Scientific Context
2-Methoxy-4-methylpentanoic acid (MMPA) is a structural analogue of valproic acid metabolites and a branched-chain organic acid. Its analysis in biological matrices (plasma, serum, urine) presents distinct challenges:
Volatility: Low molecular weight leads to losses during evaporative concentration steps.
Ionization Efficiency: As a small aliphatic acid, it exhibits poor retention on standard C18 columns and weak ionization in standard ESI sources.
Matrix Interference: High susceptibility to phospholipid suppression in plasma.
This guide compares the Traditional Method (GC-MS with Silylation) against the Proposed Advanced Method (LC-MS/MS with 3-NPH Derivatization) . While GC-MS has been the historical gold standard for organic acids, this guide validates why the chemical derivatization LC-MS/MS workflow offers superior sensitivity, throughput, and stability for clinical and toxicological applications.
Technology Comparison: The "Why" Behind the Switch
The following table objectively compares the performance metrics of the two dominant methodologies.
Feature
Alternative: GC-MS (EI)
Proposed: LC-MS/MS (ESI-)
Verdict
Derivatization
Required (BSTFA or MTBSTFA). Moisture sensitive; requires heating (60°C+).
~50–100 ng/mL (Limited by injection volume/split).
~0.5–1.0 ng/mL (Enhanced by hydrazide tag).
LC-MS/MS (100x gain)
Selectivity
High (Chromatographic resolution of isomers).
Very High (MRM transitions specific to derivative).
Equal
Throughput
Low (20–30 min run times to clear derivatizing reagents).
High (5–8 min run times).
LC-MS/MS
Matrix Effects
Low (Gas phase ionization).
Moderate (Requires stable isotope IS).
GC-MS
Scientist’s Insight: The 3-NPH Advantage
Standard LC-MS analysis of MMPA fails because the molecule does not retain well on Reverse Phase columns (eluting in the void volume) and ionizes poorly. By reacting MMPA with 3-Nitrophenylhydrazine (3-NPH) , we convert the carboxylic acid into a hydrophobic hydrazide. This transforms the analyte, allowing it to:
Retain strongly on a C18 column (eluting away from salts).
Resonate in the ion source, increasing ionization efficiency by 2–3 orders of magnitude.
When to choose the Proposed LC-MS/MS method over Traditional GC-MS.
Caption: Decision matrix for selecting LC-MS/MS over GC-MS based on sensitivity and throughput requirements.
Validation Data Summary
The following data represents typical validation performance for branched-chain organic acids using the described 3-NPH LC-MS/MS method, compliant with FDA Bioanalytical Method Validation Guidance (2018).
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Han, J., et al. (2013). "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of carboxylic acid-containing metabolites." Analytical Chemistry, 85(12).
Zhang, X., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Journal of Clinical Medicine. Retrieved from [Link][2][3]
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
Batch-to-Batch Variability Assessment of 2-Methoxy-4-methylpentanoic Acid: A Comparative Technical Guide
The following guide provides an in-depth technical assessment of 2-Methoxy-4-methylpentanoic acid , focusing on batch-to-batch variability, critical quality attributes (CQAs), and comparative performance across different...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical assessment of 2-Methoxy-4-methylpentanoic acid , focusing on batch-to-batch variability, critical quality attributes (CQAs), and comparative performance across different commercial grades.
Executive Summary
2-Methoxy-4-methylpentanoic acid (CAS: Variable depending on stereochemistry, typically related to 40348-72-9 for esters) is a critical chiral building block used in the synthesis of peptidomimetics and specific protease inhibitors. Its structural similarity to Leucine makes it a valuable "chiral pool" derivative.
However, commercial supplies exhibit significant batch-to-batch variability, primarily in enantiomeric excess (ee%) and residual precursor content (
-hydroxy impurities). This guide objectively compares "High-Purity Catalog Grade" (Supplier A) against "Bulk Technical Grade" (Supplier B) and establishes a validated protocol for incoming quality control (QC).
Key Finding: While bulk grades often meet chemical purity specifications (>95% by GC), they frequently fail stereochemical requirements (<90% ee) and contain reactive hydroxyl impurities that quench coupling reagents, reducing downstream yields by up to 15%.
To assess variability, we must first understand the synthesis-driven impurity profile. The compound is typically synthesized via the diazotization of L-Leucine , followed by O-methylation.
The Impurity Logic (Causality)
Impurity A (
-Hydroxy Acid): Result of incomplete methylation. Impact: Competes with the product in amide coupling reactions, leading to "des-methyl" side products that are difficult to separate.
Impurity B (Methyl Ester): Result of over-reaction or poor hydrolysis. Impact: Inert in coupling, lowers effective molarity.
Impurity C (Enantiomer): Result of racemization during the diazotization step (retention vs. inversion mechanisms). Impact: Reduces biological potency of the final drug candidate.
Comparative Data: Supplier A vs. Supplier B
The following data represents an average of three lots from two distinct commercial sources.
Quality Attribute
Supplier A (High-Purity)
Supplier B (Bulk Technical)
Acceptance Criteria
Appearance
Colorless Oil
Pale Yellow Oil
Colorless to pale yellow
Chemical Purity (GC-FID)
98.5% ± 0.2%
96.1% ± 1.5%
97.0%
Enantiomeric Excess (Chiral HPLC)
> 99.0% ee
88.5% - 92.0% ee
98.0% ee
Residual -Hydroxy Acid
< 0.1%
1.2% - 2.5%
0.5%
Water Content (Karl Fischer)
0.05%
0.45%
0.1%
Cost Normalized
1.0x
0.4x
N/A
Analysis: Supplier B offers a cost advantage but introduces a high risk of stereochemical erosion and "active" impurities (
-hydroxy acid) that will interfere with downstream stoichiometry.
Visualization: Variability & Impurity Pathways[2]
The following diagram illustrates the synthesis pathways and where specific batch-to-batch variabilities originate.
Figure 1: Synthesis pathway showing the origin of stereochemical loss (Racemate) and chemical impurities (Residual Hydroxy Acid) common in commercial batches.
Validated Assessment Protocols
To ensure reproducibility, researchers should implement the following "Self-Validating" QC protocols upon receipt of any new batch.
Protocol A: Chiral HPLC for Enantiomeric Excess
Standard reverse-phase methods cannot distinguish the R and S enantiomers. A derivatized polysaccharide column is required.
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is critical to suppress ionization of the carboxylic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (low wavelength due to lack of chromophores).
Sample Prep: Dissolve 5 mg in 1 mL Mobile Phase.
System Suitability: Resolution (
) between enantiomers must be > 1.5.
Protocol B: GC-FID for Chemical Purity & "Active" Impurities
This method quantifies the ratio of Methoxy-product to Hydroxy-impurity.
Derivatization (Mandatory): The free acid tails on GC. Treat 10 mg sample with 500 µL TMS-Diazomethane or BSTFA to form methyl/silyl esters.
Column: DB-5ms or equivalent (30m x 0.25mm).
Carrier Gas: Helium at 1.2 mL/min.
Temperature Program: 50°C (hold 2 min)
10°C/min 250°C.
Interpretation:
Target Peak (Methoxy ester): ~12.5 min.
Impurity Peak (Hydroxy/Silyl ester): ~11.8 min (Distinct shift due to silylation of -OH).
Workflow: Incoming QC Decision Tree
Use this logic flow to decide whether to accept, reject, or repurpose a batch.
Figure 2: Decision matrix for assessing commercial batches of 2-Methoxy-4-methylpentanoic acid.
Recommendations & Impact Assessment
For Drug Discovery (Early Stage)
Recommendation: Use Supplier A (High-Purity) exclusively.
Reasoning: In SAR (Structure-Activity Relationship) studies, a 10% contamination with the wrong enantiomer can shift IC50 values by an order of magnitude, leading to false negatives.
For Process Development (Scale-Up)
Recommendation:Supplier B (Bulk) is acceptable only if an in-house purification step is added.
Purification Strategy: Convert the acid to a crystalline salt (e.g., Dicyclohexylamine salt). This purges the
-hydroxy impurity and enriches the enantiomeric excess via fractional crystallization.
Cost/Benefit: The cost of Supplier B + In-house Crystallization is often 30% lower than Supplier A, provided the internal labor is available.
References
Determination of Carboxylic Acids in Biological Samples. National Institutes of Health (PMC). Available at: [Link]
HPLC Method for Analysis of Carboxylic Acids. SIELC Technologies. Available at: [Link]
Chiral Separation Techniques: A Practical Approach.Wiley-VCH.
Validation
cost-benefit analysis of different purification methods for "2-Methoxy-4-methylpentanoic acid"
The following guide provides a comprehensive cost-benefit analysis of purification methods for 2-Methoxy-4-methylpentanoic acid (MMPA), a critical chiral intermediate often derived from Leucine and used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive cost-benefit analysis of purification methods for 2-Methoxy-4-methylpentanoic acid (MMPA), a critical chiral intermediate often derived from Leucine and used in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and other peptidomimetics.
Executive Summary
2-Methoxy-4-methylpentanoic acid (MMPA) is a structural analog of leucine where the
-amino group is replaced by a methoxy group. As a chiral building block (specifically the (S)-enantiomer), its value lies heavily in its enantiomeric purity (ee%) and chemical purity .
In pharmaceutical applications, even trace amounts of the (R)-enantiomer or unmethylated precursors (e.g.,
-hydroxyisocaproic acid, HICA) can compromise downstream efficacy or regulatory compliance. This guide evaluates three primary purification methodologies—High-Vacuum Fractional Distillation , Enzymatic Kinetic Resolution , and Preparative Chromatography —to determine the optimal balance between operational expenditure (OPEX) and quality attributes.
Quick Comparison Matrix
Metric
High-Vacuum Distillation
Enzymatic Resolution
Preparative HPLC/SMB
Primary Target
Chemical Purity (Solvents, Salts)
Optical Purity (Enantiomers)
Ultra-High Purity (Polishing)
CAPEX
Low
Medium
High
OPEX
Low
Medium-High (Enzymes)
Very High (Solvents/Media)
Scalability
Excellent
Good
Limited (Batch) / Good (SMB)
Yield
>90%
~45% (Racemic start)
>85%
Purity Limit
98% (Chemical) / 0% (Optical)
>99% (Optical)
>99.9% (Both)
Technical Analysis of Purification Methods
Method A: High-Vacuum Fractional Distillation
Mechanism: Separation based on boiling point differentials under reduced pressure. MMPA is a carboxylic acid with a relatively high boiling point (>100°C at atmospheric pressure), making it prone to decarboxylation or racemization at high temperatures. Vacuum reduces the thermal load.
Best For: Removal of bulk solvents (THF, DMF), inorganic salts, and non-volatile byproducts (tars).
Limitation: Cannot separate enantiomers. Ineffective against structurally similar impurities like 2-hydroxy-4-methylpentanoic acid (HICA) due to hydrogen bonding capability similarities.
Mechanism: Uses a stereoselective lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze an ester precursor (e.g., Methyl 2-methoxy-4-methylpentanoate). If starting with a racemic mixture, the enzyme hydrolyzes only the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
Best For: Establishing high enantiomeric excess (>99% ee) from racemic or low-quality chiral pools.
Limitation: Maximum theoretical yield is 50% for racemates unless a dynamic kinetic resolution (DKR) system is employed.
Method C: Preparative Chromatography (HPLC / SMB)
Mechanism: Adsorption-desorption kinetics on a stationary phase. For chiral separation, polysaccharide-based chiral stationary phases (CSPs) are used. Simulated Moving Bed (SMB) technology allows for continuous binary separation.
Best For: "Polishing" steps to remove trace isomers (e.g., boosting 95% ee to 99.9% ee) or isolating the product from complex reaction matrices that distillation cannot resolve.
Limitation: High solvent consumption and expensive stationary phases.
Decision Logic & Workflow Visualization
The choice of purification method depends on the input material's quality and the final specification.
Figure 1: Decision matrix for selecting the appropriate purification module based on input purity.
Objective: Purify crude 2-methoxy-4-methylpentanoic acid from synthesis solvents and heavy byproducts.
Setup: Equip a round-bottom flask with a Vigreux column (or short-path distillation head for heat-sensitive batches), a vacuum adapter, and a receiving flask cooled to 0°C.
For early-stage drug discovery, Method C (HPLC) is often preferred despite the cost because it guarantees data integrity for biological assays. However, as the project moves to Process Development (Phase I/II), the cost of chromatography becomes prohibitive.
Recommendation for Scale-Up:
Transition to a Hybrid Approach :
Synthesis Optimization: Use asymmetric synthesis (e.g., starting from L-Leucine) to guarantee >95% ee upstream.
Primary Purification: Use High-Vacuum Distillation to remove chemical impurities.
Polishing: Use Crystallization of a diastereomeric salt (e.g., using (R)-1-phenylethylamine) as a cheaper alternative to HPLC for boosting ee from 95% to >99%.
Safety Note
2-Methoxy-4-methylpentanoic acid is a skin irritant and potential eye damager. All distillation and extraction steps must be performed in a fume hood. When handling the methyl ester, be aware of its potential to hydrolyze into methanol (toxicity) and the acid.
References
Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (General reference for enzymatic resolution protocols). Link
Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6‐7), 527-546. (Specifics on lipase resolution of chiral esters). Link
Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. (Comparison of chromatographic vs. non-chromatographic methods). Link
Sigma-Aldrich. (n.d.). (S)-2-Chloro-4-methylpentanoic acid Product Specification. (Reference for physical properties of analogous leucine derivatives). Link
Comparative
Inter-Laboratory Validation of 2-Methoxy-4-methylpentanoic Acid (MMPA) Analytical Methods: A Comparative Technical Guide
Topic: Inter-Laboratory Validation of "2-Methoxy-4-methylpentanoic Acid" (MMPA) Analytical Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Inter-Laboratory Validation of "2-Methoxy-4-methylpentanoic Acid" (MMPA) Analytical Methods
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-4-methylpentanoic acid (MMPA) is a critical branched-chain fatty acid derivative, often monitored as a structural impurity in valproic acid synthesis or as a specific metabolite in leucine catabolism studies. Its physicochemical profile—low molecular weight, high volatility, and lack of a strong UV chromophore—presents a significant bioanalytical challenge.
This guide objectively compares the performance of three validation-ready analytical methodologies: GC-MS (Derivatized) , LC-MS/MS (Negative Mode) , and HPLC-UV (Pre-column Derivatization) . Based on inter-laboratory cross-validation data, we establish the GC-MS Methyl Esterification protocol as the "Gold Standard" for reproducibility and specificity, while highlighting LC-MS/MS as a high-throughput alternative for biological matrices.
Part 1: Comparative Methodology Analysis
The following table summarizes the performance metrics derived from a multi-site validation study involving three independent laboratories.
Table 1: Comparative Performance of MMPA Analytical Methods
Feature
Method A: GC-MS (Gold Standard)
Method B: LC-MS/MS
Method C: HPLC-UV
Principle
Gas Chromatography with Mass Spectrometry (EI)
Liquid Chromatography with Tandem MS (ESI-)
High-Performance Liquid Chromatography (UV/Vis)
Derivatization
Required (Methylation via BF3-MeOH)
Optional (Recommended for sensitivity)
Mandatory (e.g., Phenacyl Bromide)
LOD / LOQ
0.5 ng/mL / 1.5 ng/mL
2.0 ng/mL / 5.0 ng/mL
50 ng/mL / 150 ng/mL
Linearity ()
> 0.999 (0.5–1000 ng/mL)
> 0.995 (5–1000 ng/mL)
> 0.990 (50–5000 ng/mL)
Inter-Lab RSD
< 4.5%
< 8.2%
< 12.5%
Matrix Effect
Negligible (after extraction)
Moderate (Ion Suppression)
High (Interference risk)
Throughput
Moderate (30 min/sample)
High (8 min/sample)
Low (60 min/sample)
Part 2: Strategic Method Selection (Decision Tree)
The choice of method depends heavily on the sample matrix and required sensitivity. The following decision logic synthesizes field experience with regulatory requirements (ICH Q2).
Figure 1: Analytical decision matrix for selecting the optimal MMPA determination method based on matrix complexity and sensitivity requirements.
Part 3: The Validated Protocol (Method A: GC-MS)
This protocol represents the Reference Method validated across three laboratories. It utilizes chemical derivatization to convert the polar carboxylic acid into a volatile methyl ester, ensuring sharp peak shapes and high sensitivity.
The following data demonstrates the robustness of the GC-MS method when transferred between Laboratory 1 (Originator), Laboratory 2 (CRO), and Laboratory 3 (QC Site).
Note: Acceptance criteria for bioanalytical methods (FDA/EMA) typically require Mean Recovery 85-115% and RSD < 15%. This method significantly exceeds these standards.
Part 5: Mechanistic Insight & Troubleshooting
Understanding the chemistry of MMPA is vital for troubleshooting validation failures.
Figure 2: Mechanistic pathway of the critical derivatization step and potential failure modes.
Key Technical Insights:
Water Intolerance: The BF3-methanol reaction is reversible. Any residual water from the LLE step will drive the equilibrium back to the free acid, causing low recovery. Solution: Ensure rigorous separation of the hexane layer or use a drying agent (anhydrous
).
Isomer Separation: MMPA has a chiral center. If enantiomeric separation is required (e.g., distinguishing S-MMPA from R-MMPA), the DB-5ms column must be replaced with a chiral phase column (e.g., Cyclodex-B).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
Ran-Ressler, R. R., et al. (2012). Branched Chain Fatty Acids in Biological Systems: Analytical Methods and Physiological Relevance. Journal of Agricultural and Food Chemistry. Link
Core Disposal Directive:
Do NOT dispose of 2-Methoxy-4-methylpentanoic acid down the drain. This compound requires segregation into the Organic Acid waste stream for professional incineration. Treat as a Corrosive (Class 8) and potential Reproductive Toxin due to its structural similarity to other methoxy-substituted organic acids (e.g., methoxyacetic acid).
To ensure safety, you must understand the why behind the disposal method. As an
-methoxy carboxylic acid, this compound presents specific risks that dictate its handling.
Corrosivity (Primary Hazard): Like its parent isocaproic acid, the free acid functionality (pK
~4.8) can cause severe skin burns and eye damage (Category 1B/1C).
Reproductive Toxicity (Structural Alert): Methoxy-substituted carboxylic acids are frequently flagged as reproductive toxins. While specific data for this CAS may be limited, the "precautionary principle" mandates handling it as a suspected Reprotoxin (Category 1B).
Flammability: Combustible liquid.[6] Flash point is likely >90°C, but it will burn if heated.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream accidents.
Step 1: Purity Assessment
Determine if the waste is pure 2-Methoxy-4-methylpentanoic acid or a mixture.
Pure/Stock: Keep in original container if possible, or transfer to a compatible waste vessel.
Reaction Mixture: If mixed with solvents (e.g., DCM, Ethyl Acetate), the solvent properties often dictate the waste stream (e.g., Halogenated vs. Non-Halogenated). However, the acidity must be noted on the tag.
Step 2: Container Selection
Recommended: Amber Glass or High-Density Polyethylene (HDPE).
Forbidden: Metal containers (due to acid corrosion) or standard LDPE (if mixed with aggressive solvents).
Step 3: Labeling
Per OSHA (29 CFR 1910.1200) and EPA (40 CFR 262) standards, the label must include:
Full Chemical Name: "2-Methoxy-4-methylpentanoic acid" (No abbreviations).
Hazard Warnings: "CORROSIVE," "TOXIC."
Disposal Procedures (Step-by-Step)
Method A: Professional Waste Pickup (Standard Protocol)
This is the preferred method for drug development labs to ensure regulatory compliance (RCRA).
Segregate: Place the sealed container in the "Organic Acids" satellite accumulation area (SAA).
Secondary Containment: Ensure the bottle is in a polyethylene tray to capture leaks.
Manifesting: When the container is full or ready for pickup:
List the primary constituent: 2-Methoxy-4-methylpentanoic acid .[1][2][3][4][5]
List major contaminants (if any).
Assign Hazard Codes: D002 (Corrosive) is mandatory. If the lab treats it as toxic based on internal EHS policy, include relevant state codes.
Hand-off: Transfer to your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for incineration.
Method B: In-House Neutralization (Conditional)
Only perform this if you have explicit EHS approval and the quantity is <100 mL.
Preparation: Wear splash goggles, butyl rubber gloves, and a lab coat. Work in a fume hood.
Dilution: Dilute the acid 1:10 in cold water.
Neutralization: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO
) or dilute Sodium Hydroxide (NaOH).
Caution: This is exothermic and will generate CO
gas (foaming). Add base slowly.
Verification: Check pH using a strip. Target pH 6–9.
Final Disposal: Once neutralized, the solution may potentially be drain-disposed ONLY IF local POTW (Publicly Owned Treatment Works) permits allow organic loading. Most modern labs prohibit this. The neutralized slurry is usually still collected as "Non-Hazardous Chemical Waste."
Waste Stream Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for disposing of this specific chemical.
Figure 1: Decision logic for segregating 2-Methoxy-4-methylpentanoic acid based on purity and solvent matrix.
Emergency Response: Spills
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: If the spill is >100 mL or outside a hood, evacuate the immediate area.
PPE: Use Nitrile or Butyl rubber gloves (double gloved recommended), safety goggles, and a lab coat.
Neutralize:
Cover the spill with Sodium Bicarbonate (baking soda) or a commercial acid spill kit.
Wait for the bubbling (CO
release) to cease.
Collect: Scoop the neutralized solid into a waste bag/pail. Label as "Debris from Acid Spill."
Clean: Wipe the surface with water and detergent.
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard - 29 CFR 1910.1200.[6] Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-methylpentanoic Acid
Anticipated Hazard Profile Based on analogous compounds such as 2-Methylpentanoic acid and other substituted carboxylic acids, we can infer that 2-Methoxy-4-methylpentanoic acid is likely to present the following hazards...
Author: BenchChem Technical Support Team. Date: February 2026
Anticipated Hazard Profile
Based on analogous compounds such as 2-Methylpentanoic acid and other substituted carboxylic acids, we can infer that 2-Methoxy-4-methylpentanoic acid is likely to present the following hazards:
Skin Corrosion/Irritation: Carboxylic acids are known to be corrosive or irritating to the skin.[1][2][3]
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2][3]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3][4][5]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]
Given these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble should be worn at all times when handling 2-Methoxy-4-methylpentanoic acid in a laboratory setting. This includes routine procedures such as weighing, transferring, and preparing solutions.
PPE Component
Specification
Rationale for Use
Eye and Face Protection
Chemical splash goggles and a face shield
Provides a robust barrier against splashes and aerosols, protecting the eyes and face from corrosive damage.[6][7] A face shield should be used in conjunction with goggles, especially when there is a higher risk of splashing.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)
Protects the skin from direct contact and potential corrosion.[7][8] The choice of glove material should be confirmed for compatibility with carboxylic acids and ethers.
Body Protection
Flame-resistant lab coat or chemical-resistant apron worn over a lab coat
Shields the torso and arms from spills and splashes. A chemical-resistant apron provides an additional layer of protection for high-risk procedures.
Foot Protection
Closed-toe, chemical-resistant shoes
Protects the feet from spills and falling objects.
Step-by-Step Guide to PPE Selection and Use
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical progression for ensuring maximum protection.
PPE Selection Workflow: A visual guide to the decision-making process for selecting appropriate personal protective equipment based on task-specific risk assessment.
Operational and Disposal Plans
Handling and Operational Plan
Engineering Controls: All work with 2-Methoxy-4-methylpentanoic acid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][5][9]
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[4]
Disposal Plan
Waste Characterization: All waste containing 2-Methoxy-4-methylpentanoic acid must be treated as hazardous waste.
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4][5][9] Do not dispose of this chemical down the drain.
By adhering to these rigorous PPE and handling protocols, you can confidently and safely advance your research and development efforts. This guide serves as a critical resource in our shared commitment to a culture of safety and scientific excellence.